molecular formula C29H31N7O3 B589677 Imatinib (Piperidine)-N,N-dioxide CAS No. 571186-93-1

Imatinib (Piperidine)-N,N-dioxide

Cat. No.: B589677
CAS No.: 571186-93-1
M. Wt: 525.613
InChI Key: MFKGVMIUOYNDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imatinib (Piperidine)-N,N-dioxide, also known as Imatinib (Piperidine)-N,N-dioxide, is a useful research compound. Its molecular formula is C29H31N7O3 and its molecular weight is 525.613. The purity is usually 95%.
BenchChem offers high-quality Imatinib (Piperidine)-N,N-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imatinib (Piperidine)-N,N-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKGVMIUOYNDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857871
Record name 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571186-93-1
Record name 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571186-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Imatinib (Piperidine)-N,N-dioxide (CAS: 571186-93-1): An Oxidative Impurity of Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Imatinib and the Imperative of Impurity Profiling

Imatinib, marketed under the brand name Gleevec®, represents a paradigm shift in oncology, heralding the era of targeted cancer therapy.[1] As a potent and selective inhibitor of specific tyrosine kinases, it has transformed the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] The long-term administration of Imatinib in these patient populations necessitates an exceptionally high standard of purity for the active pharmaceutical ingredient (API). The control of impurities—unwanted chemicals that can arise during the synthesis, purification, storage, or degradation of the API—is a critical issue for the pharmaceutical industry, governed by stringent regulatory guidelines from bodies like the International Council on Harmonisation (ICH).[4] Impurities can potentially impact the safety and efficacy of the final drug product, and in some cases, may possess their own pharmacological or toxicological activity.[5]

This technical guide focuses on a specific, yet significant, impurity: Imatinib (Piperidine)-N,N-dioxide , identified by the CAS number 571186-93-1 . This molecule is not a process-related impurity stemming from starting materials but is rather a degradation product formed under oxidative stress.[6] For researchers, process chemists, and formulation scientists in drug development, understanding the formation, characterization, and control of such degradants is paramount. This guide provides a comprehensive overview of the core technical aspects of this N,N-dioxide impurity, synthesizing field-proven insights with established scientific principles to support robust and compliant drug development programs.

Physicochemical Properties and Identification

Accurate identification is the foundation of any impurity control strategy. The fundamental properties of Imatinib (Piperidine)-N,N-dioxide are summarized below.

PropertyValueSource(s)
CAS Number 571186-93-1[5][7]
Chemical Name 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide[5][8]
Synonym(s) Imatinib Piperazine-N,N-DiOxide; 1-methyl-4-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1,4-dioxide[8]
Molecular Formula C₂₉H₃₁N₇O₃[7]
Molecular Weight 525.60 g/mol [7]
Appearance Off-White Solid (Reported for reference standard)[5]

Genesis of the Impurity: Oxidative Degradation Pathway

Imatinib (Piperidine)-N,N-dioxide is a product of forced degradation under oxidative conditions.[6] This insight is critical because it directs process control and stability testing. The formation occurs at the N-methylpiperazine moiety of the Imatinib molecule, which contains two tertiary amine centers susceptible to oxidation.

Plausible Mechanism of Formation

The oxidation of the two tertiary amine nitrogens on the piperazine ring to form the N,N-dioxide likely proceeds through a stepwise mechanism, especially when strong oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) are present.

  • Step 1: Formation of the Mono-N-oxide: The nucleophilic nitrogen of the N-methylpiperazine ring attacks the electrophilic oxygen of the oxidizing agent. The more sterically accessible and electronically favorable nitrogen (N-4, distal to the benzyl group) may be oxidized first, forming the Imatinib (Piperidine)-N-oxide intermediate. A related synthesis for "Imatinib impurity-J" (a mono-N-oxide) uses m-Chloroperoxybenzoic acid (m-CPBA) as the oxidant.[9]

  • Step 2: Formation of the Di-N-oxide: The remaining tertiary amine nitrogen on the piperazine ring undergoes a second, similar oxidation event to yield the final N,N-dioxide product.

The overall transformation can be visualized as follows:

Oxidative Degradation of Imatinib cluster_legend Legend Imatinib Imatinib (Piperazine Moiety) MonoOxide Imatinib (Piperidine) -N-oxide Imatinib->MonoOxide + [O] (e.g., H₂O₂) DiOxide Imatinib (Piperidine) -N,N-dioxide (CAS 571186-93-1) MonoOxide->DiOxide + [O] (e.g., H₂O₂) key [O] = Oxidizing Agent

Caption: Stepwise oxidation of Imatinib's piperazine ring to form the N,N-dioxide impurity.

This pathway was confirmed by stress testing studies where Imatinib mesylate was subjected to various conditions. While the drug is stable under neutral, acidic, and alkaline hydrolysis and photolysis, significant degradation occurs upon exposure to oxidizing agents, yielding the mono-N-oxides and the N,N-dioxide as the primary products.[6]

Analytical Characterization and Control Strategy

A robust analytical methodology is the cornerstone of a successful impurity control strategy, enabling both detection and quantification. The characterization of Imatinib (Piperidine)-N,N-dioxide relies on a combination of chromatographic and spectroscopic techniques.

Spectroscopic Identification

The definitive structural elucidation of this impurity was first reported by Szczepek et al. (2007) using a suite of spectroscopic methods following isolation from reaction mixtures.[6]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the addition of two oxygen atoms to the parent Imatinib molecule.

  • Nuclear Magnetic Resonance (¹H NMR): Allows for the precise assignment of protons in the molecule. The oxidation of the nitrogen atoms induces significant chemical shifts in the adjacent protons of the piperazine ring and the N-methyl group, providing clear evidence of N-oxide formation.

Note: While the primary literature confirms the use of these techniques for identification, the specific spectral data (e.g., chemical shifts, m/z values) are not publicly available in the cited abstract. Therefore, the definitive identification and quantification in a laboratory setting necessitate the use of a certified reference standard of Imatinib (Piperidine)-N,N-dioxide, which is commercially available from several suppliers.[7][8]

Chromatographic Separation and Quantification

A stability-indicating analytical method is one that can separate the API from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

The following protocol is a synthesized example based on validated methods reported in the literature for separating Imatinib from its degradation products, including N-oxides.[9][10] The causality behind the choices is explained to provide a deeper understanding.

Objective: To separate and quantify Imatinib (Piperidine)-N,N-dioxide from Imatinib API and other related substances.

Methodology:

  • Instrumentation:

    • HPLC system with a UV/PDA detector.

    • Data acquisition and processing software (e.g., Empower).

  • Chromatographic Conditions:

    • Column: A reversed-phase column is the standard choice. An XBridge C18 (250 x 4.6 mm, 5 µm) has been shown to be effective.[10]

      • Rationale: C18 columns provide excellent hydrophobic retention for a wide range of molecules. The "XBridge" technology ensures stability across a wider pH range, which is crucial for method development.

    • Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM), pH adjusted to 9.5 with ammonia solution.[10]

      • Rationale: A high pH mobile phase can improve the peak shape of basic compounds like Imatinib and its piperazine-containing impurities by keeping them in their neutral, un-ionized state.

    • Mobile Phase B: A mixture of Acetonitrile and Methanol (e.g., 40:60 v/v).[10]

      • Rationale: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Using a mixture can fine-tune the selectivity of the separation.

    • Elution Mode: Gradient elution.

      • Rationale: A gradient is necessary to elute a range of compounds with different polarities, from the more polar N,N-dioxide impurity to the less polar Imatinib API, within a reasonable run time while achieving good resolution.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection Wavelength: 265-270 nm using a UV/PDA detector.[1]

      • Rationale: Imatinib has a strong chromophore and exhibits significant absorbance in this UV range, allowing for sensitive detection of both the API and its structurally similar impurities.

    • Column Temperature: Ambient or controlled at 30-35 °C.

  • Sample and Standard Preparation:

    • Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable choice.[10]

    • Standard Solution: Prepare a stock solution of the Imatinib (Piperidine)-N,N-dioxide certified reference standard in the diluent. Prepare working standards by serial dilution to construct a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or product in the diluent to a known concentration.

  • Validation (per ICH Q2(R1) Guidelines):

    • The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare N,N-Dioxide Reference Standard Solution Inject Inject into HPLC System Prep_Standard->Inject Prep_Sample Prepare Imatinib API/Drug Product Sample Solution Prep_Sample->Inject Separate Separation on Reversed-Phase Column Inject->Separate Detect UV Detection (265-270 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity vs. Reference Standard Integrate->Quantify

Caption: A typical workflow for the quantification of the N,N-dioxide impurity by HPLC.

Biological Activity and Toxicological Assessment

The toxicological profile of any impurity is a critical determinant of its acceptable limit in a final drug product. For Imatinib (Piperidine)-N,N-dioxide, there is a significant lack of publicly available data.

A review of safety data sheets for the commercial reference standard explicitly states that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, mutagenicity, or carcinogenicity.[2] This absence of data is, in itself, a crucial piece of information.

Expert Insight: In a regulatory context, an impurity with no toxicological data is often treated with a high degree of caution. Regulatory bodies may require toxicological assessments to be performed, especially if the impurity is present at levels exceeding the ICH identification threshold. The potential for N-oxides to be metabolites also raises questions about their pharmacological activity. While the mono-N-oxide of Imatinib has been reported to have antineoplastic activity, the activity of the N,N-dioxide is unknown.[11]

Given the structural alert (N-oxide), and the absence of exonerating data, this impurity must be diligently controlled to the lowest feasible levels. It cannot be assumed to be benign.

Conclusion and Recommendations for Drug Development

Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1) is a well-defined oxidative degradation product of Imatinib. Its control is a key aspect of ensuring the stability and safety of Imatinib-containing pharmaceuticals.

Key Takeaways for Researchers and Developers:

  • Origin: This impurity is not typically a synthetic by-product but arises from oxidative stress. This necessitates careful control of oxidizing agents during synthesis and evaluation of the drug's stability in the presence of oxygen and potential excipient-related peroxides.

  • Identification: While spectroscopic methods have been used for its initial identification, routine analysis and quantification must be performed using a validated, stability-indicating HPLC method benchmarked against a certified reference standard.

  • Analytical Control: A robust, reversed-phase HPLC method, often employing a high pH mobile phase, is required to achieve adequate separation from the parent API and other related substances.

  • Toxicology: There is a critical lack of available toxicological data for this impurity. Consequently, it must be controlled to levels as low as reasonably practicable and kept within ICH-stipulated limits for unqualified impurities.

By understanding the scientific basis of this impurity's formation and implementing a rigorous, validated control strategy, drug developers can ensure the continued safety and quality of Imatinib, a life-saving therapeutic agent.

References

  • Holkar, G. S., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Impactio, 13(3), 110-121. [Link]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Imatinib (Piperidine)-N,N-dioxide. [Link]

  • Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682–1691. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences, 84(2), 465-473. [Link]

  • Bakthavatsalam, S., et al. (2014). Quantitative determination of imatinib stability under various stress conditions. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 30-34. [Link]

  • Pharmaffiliates. (n.d.). imatinib and its Impurities. [Link]

  • Holkar, G. S., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal for Novel Research in Development, 8(10), 23-31. [Link]

  • Aligns Pharma. (n.d.). Imatinib Impurities. [Link]

  • Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691. [Link]

  • Research Trend. (2012). Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 571186-93-1 | Product Name : Imatinib (Piperidine)-N,N-DiOxide. [Link]

  • Waters Corporation. (2017). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]

  • Al-Hadiya, B., et al. (2025). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Drug Metabolism and Personalized Therapy. [Link]

  • ResearchGate. (2018). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. [Link]

  • Yadav, R. R., et al. (2012). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Trade Science Inc. [Link]

  • International Journal for Novel Research in Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD, 8(10), c23-c31. [Link]

  • Veeprho. (n.d.). Imatinib Piperazine-N,N-DiOxide | CAS 571186-93-1. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of specific malignancies by inhibiting key tyrosine kinases. Its metabolic fate within the body yields several derivatives, including Imatinib (Piperidine)-N,N-dioxide. While the parent compound's pharmacology is well-documented, its N,N-dioxide metabolite remains less characterized. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of Imatinib (Piperidine)-N,N-dioxide. We will delve into the established mechanisms of Imatinib, the potential implications of the N,N-dioxide modification, and a detailed roadmap for its preclinical assessment, from in vitro kinase assays to cell-based functional screens. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of this specific metabolite.

Introduction: Imatinib and the Significance of its Metabolites

Imatinib is a potent and selective inhibitor of the BCR-ABL fusion protein, the causative agent in Chronic Myelogenous Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and PDGF-R, which are implicated in Gastrointestinal Stromal Tumors (GIST) and other cancers.[1][2] Its mechanism of action involves competitive binding to the ATP-binding site of these kinases, thereby preventing substrate phosphorylation and the activation of downstream signaling pathways that drive cellular proliferation and survival.[3]

The clinical pharmacokinetics of Imatinib are well-understood, with metabolism primarily occurring in the liver via the cytochrome P450 system, particularly CYP3A4.[4] This process generates several metabolites, most notably the N-desmethyl derivative, which retains some biological activity.[2] Additionally, N-oxide metabolites are formed, including Imatinib (Piperidine)-N,N-dioxide.[5] While often considered minor byproducts, metabolites can possess their own distinct pharmacological profiles, including altered efficacy, target specificity, and toxicity. Preliminary information suggests that Imatinib (Piperidine)-N,N-dioxide exhibits antineoplastic activity in vitro and in vivo, warranting a more thorough investigation.[1] A study focused on its metabolic profile indicated that it is further metabolized to two dihydroxy derivatives and, importantly, does not form reactive metabolites, suggesting a favorable preliminary safety profile.

This guide outlines a comprehensive strategy to fully characterize the biological activity of Imatinib (Piperidine)-N,N-dioxide, providing the necessary protocols and scientific rationale to drive such an investigation.

Core Mechanistic Hypotheses and Investigational Strategy

The addition of two oxygen atoms to the piperidine nitrogen of Imatinib can have several predictable effects on its physicochemical and pharmacological properties. These changes form the basis of our investigational strategy:

  • Altered Target Affinity and Selectivity: The N,N-dioxide modification introduces polarity and steric bulk, which could alter the binding affinity for its primary targets (BCR-ABL, c-KIT, PDGF-R) and potentially its selectivity profile against a wider range of kinases.

  • Modified Cellular Permeability and Efflux: Changes in polarity can impact the molecule's ability to cross the cell membrane and may affect its interaction with drug efflux pumps, such as P-glycoprotein.

  • Differential Metabolism and Pharmacokinetics: The N,N-dioxide is itself a metabolite, but its presence could influence its own subsequent metabolism and clearance, potentially leading to a different pharmacokinetic profile compared to the parent drug.

Our proposed investigation is therefore structured to systematically address these hypotheses through a tiered approach, starting with fundamental biochemical assays and progressing to more complex cell-based models.

Experimental Workflow

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Activity Profiling cluster_2 Tier 3: Mechanistic Cellular Studies biochem_assay In Vitro Kinase Activity Assays panel_screen Broad Kinase Panel Screening biochem_assay->panel_screen Confirm target, assess selectivity cell_prolif Cell Proliferation & Viability Assays panel_screen->cell_prolif Transition to cellular context apoptosis Apoptosis Induction Assays cell_prolif->apoptosis Correlate anti-proliferative effect with cell death cellular_uptake Cellular Uptake & Efflux Assays apoptosis->cellular_uptake Investigate cellular pharmacokinetics pathway_analysis Downstream Signaling Pathway Analysis cellular_uptake->pathway_analysis Confirm on-target effect in cells

Caption: Proposed experimental workflow for the biological evaluation of Imatinib (Piperidine)-N,N-dioxide.

Detailed Experimental Protocols

In Vitro Kinase Activity Assays

Causality: The foundational step is to determine if Imatinib (Piperidine)-N,N-dioxide directly inhibits the enzymatic activity of its putative kinase targets. This provides a direct measure of potency (e.g., IC50) and is essential for comparing its activity to the parent compound.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the recombinant kinase (e.g., ABL1, KIT, PDGF-Rβ), the appropriate substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of Imatinib (Piperidine)-N,N-dioxide, Imatinib (as a positive control), and a vehicle control (e.g., DMSO) to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of Imatinib as a positive control provides an internal validation of the assay's performance. The Z'-factor should be calculated to ensure the assay is robust and suitable for compound screening.

Cell-Based Proliferation and Viability Assays

Causality: Moving from a biochemical to a cellular context is crucial. These assays determine the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinases. This integrates the effects of cell permeability, target engagement, and downstream biological consequences.

Protocol: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests either cytostatic (growth inhibition) or cytotoxic (cell killing) effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Imatinib (Piperidine)-N,N-dioxide and Imatinib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Self-Validation: Comparing the GI50 values in kinase-dependent cell lines versus control cell lines (lacking the target kinase) will demonstrate on-target specificity.

Cellular Uptake and Efflux Assays

Causality: To understand if differences in cellular activity are due to altered pharmacokinetics at the cellular level, it is important to measure how the compound enters and is retained by the cells.

Protocol: LC-MS/MS-Based Cellular Uptake Assay

This method provides a direct and sensitive quantification of the intracellular concentration of the compound.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in 6-well plates and grow to near confluency.

  • Compound Incubation: Treat the cells with a defined concentration of Imatinib (Piperidine)-N,N-dioxide or Imatinib for various time points (e.g., 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove extracellular compound, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration in each lysate for normalization.

  • Sample Preparation: Precipitate the protein from the lysate (e.g., with acetonitrile) and collect the supernatant containing the compound.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of the compound.

  • Data Analysis: Plot the intracellular concentration over time to determine the rate and extent of cellular uptake.

Self-Validation: The use of a validated LC-MS/MS method with appropriate calibration standards and quality controls ensures the accuracy and reproducibility of the quantification.

Signaling Pathway Analysis

To confirm that Imatinib (Piperidine)-N,N-dioxide inhibits the intended signaling pathways within the cell, Western blotting can be used to assess the phosphorylation status of downstream effector proteins.

BCR-ABL Signaling Pathway

G cluster_downstream Downstream Effectors BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT BCR_ABL->PI3K_AKT Activates Imatinib_NN_Dioxide Imatinib (Piperidine)-N,N-dioxide Imatinib_NN_Dioxide->BCR_ABL Inhibits Proliferation Cell Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib (Piperidine)-N,N-dioxide.

c-KIT Signaling Pathway

G cluster_downstream Downstream Effectors cKIT c-KIT Receptor SRC SRC cKIT->SRC Activates RAS_MAPK RAS-MAPK Pathway cKIT->RAS_MAPK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cKIT->PI3K_AKT_mTOR Activates Imatinib_NN_Dioxide Imatinib (Piperidine)-N,N-dioxide Imatinib_NN_Dioxide->cKIT Inhibits Proliferation Proliferation & Survival SRC->Proliferation RAS_MAPK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the c-KIT signaling pathway by Imatinib (Piperidine)-N,N-dioxide.

Data Summary and Interpretation

The data generated from these experiments should be systematically compiled to allow for a direct comparison between Imatinib and its N,N-dioxide metabolite.

Parameter Imatinib (Reference) Imatinib (Piperidine)-N,N-dioxide (Hypothetical Data) Interpretation of Difference
BCR-ABL IC50 (nM) 100 - 500To be determinedA higher IC50 would indicate lower biochemical potency.
c-KIT IC50 (nM) 100 - 500To be determinedA lower IC50 could suggest a shift in selectivity.
K562 GI50 (µM) 0.1 - 1.0To be determinedA significantly different GI50 could be due to altered potency or cellular uptake.
Cellular Uptake (pmol/mg protein) ~1500 at 2hTo be determinedLower uptake may explain reduced cellular activity despite similar biochemical potency.
p-CrkL Inhibition in K562 cells YesTo be determinedLack of inhibition would suggest the compound is not engaging the target in cells.

Conclusion and Future Directions

The systematic biological evaluation of Imatinib (Piperidine)-N,N-dioxide is a logical and necessary step in fully understanding the pharmacology of Imatinib. The proposed workflow provides a robust framework for determining its biochemical potency, cellular activity, and mechanism of action. Should this metabolite demonstrate significant and favorable biological activity, further studies, including in vivo efficacy and pharmacokinetic profiling, would be warranted. This in-depth characterization will not only shed light on a previously understudied metabolite but also contribute to the broader understanding of how metabolic transformations can be leveraged in drug design and development.

References

  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 99(8), 2671-2680. Retrieved from [Link]

  • ResearchGate. (2021). Imatinib, along with the different metabolites that formed after metabolism in humans. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Xvivo. (2021). Gleevec (imatinib) MOA Animation. Retrieved from [Link]

  • PubMed. (2021). N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • MarinBio. (n.d.). Cell-Based Drug Uptake Assays. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Peng, B., Lloyd, P., & Schran, H. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894. Retrieved from [Link]

  • Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. Retrieved from [Link]

  • Apperley, J. F. (2007). Mechanisms of resistance to imatinib in chronic myeloid leukaemia. The Lancet Oncology, 8(11), 1018-1029. Retrieved from [Link]

  • Bhamidipati, P. K. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Clinical and Diagnostic Research, 5(7), 1461-1465. Retrieved from [Link]

  • StatPearls. (2023). Imatinib. Retrieved from [Link]

  • Wylie, A. A., et al. (2006). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). BMC Structural Biology, 6, 17. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Imatinib (Piperidine)-N-oxide. Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

Sources

An In-Depth Technical Guide on Imatinib (Piperidine)-N,N-dioxide: An Imatinib Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Targeted Cancer Therapy

Imatinib, a cornerstone in targeted cancer therapy, revolutionized the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) by specifically inhibiting the Bcr-Abl tyrosine kinase.[1] The manufacturing and storage of such a potent active pharmaceutical ingredient (API) demand stringent quality control to ensure its safety, efficacy, and stability. Impurities, which can be process-related, degradation products, or structurally similar compounds, must be meticulously identified, quantified, and controlled in line with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2] This guide focuses on a specific, known impurity: Imatinib (Piperidine)-N,N-dioxide, providing a comprehensive overview for researchers, analytical scientists, and drug development professionals.

Part 1: Unveiling Imatinib (Piperidine)-N,N-dioxide

Imatinib (Piperidine)-N,N-dioxide is recognized as a degradation product of Imatinib.[2][3] Its presence in the final drug product is a critical quality attribute that must be monitored to ensure patient safety.

Chemical Identity and Properties

A clear understanding of the impurity's structure is the foundation of any control strategy.

PropertyValueSource(s)
Chemical Name 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide[4][5][6]
Synonym Imatinib Impurity J[7][8]
CAS Number 571186-93-1[2][4]
Molecular Formula C29H31N7O3[2][4]
Molecular Weight 525.60 g/mol [2][4]
Formation Pathway: An Oxidative Degradation Product

The formation of Imatinib (Piperidine)-N,N-dioxide is primarily attributed to oxidative stress. The two tertiary nitrogen atoms within the piperazine ring of the Imatinib molecule are susceptible to oxidation, leading to the formation of N-oxides. The di-oxide is formed when both of these nitrogens are oxidized.

This transformation is a critical consideration during forced degradation studies, which are designed to identify potential degradation products that could form under various environmental conditions (e.g., exposure to light, heat, humidity, and oxidizing agents).[9] Studies have confirmed that under oxidative conditions, such as exposure to hydrogen peroxide, Imatinib degrades to form N-oxide derivatives, including the mono-N-oxide and the N,N-dioxide.[9]

Imatinib Imatinib (Piperazine Moiety) N_Oxide Imatinib (Piperidine)-N-oxide (Mono-oxide) Imatinib->N_Oxide Oxidation [O] Oxidative_Stress Oxidative Stress (e.g., H₂O₂, atmospheric O₂) Oxidative_Stress->Imatinib Oxidative_Stress->N_Oxide NN_Dioxide Imatinib (Piperidine)-N,N-dioxide (Di-oxide) N_Oxide->NN_Dioxide Further Oxidation [O]

Caption: Oxidative degradation pathway of Imatinib to N,N-dioxide.

Part 2: Toxicological Significance and Regulatory Context

The control of any impurity is directly linked to its potential impact on patient safety. While specific toxicological data for Imatinib (Piperidine)-N,N-dioxide is not extensively available in public literature, the general class of N-oxide impurities warrants careful consideration.

The Toxicological Profile of N-Oxide Impurities

N-oxides of drug substances can have different pharmacological and toxicological profiles compared to the parent drug. In some cases, N-oxides are metabolites that can be readily cleared from the body. However, some N-oxide compounds have been shown to possess genotoxic potential.[10] Therefore, without specific data to the contrary, an N-oxide impurity that lacks sufficient toxicological qualification is often treated with caution. Regulatory bodies like the FDA and EMA require that impurities exceeding certain thresholds be qualified through toxicological studies.[11] A study on an omeprazole N-oxide impurity, for instance, required an Ames test and a 14-day repeat-dose toxicity study to confirm its safety.[5]

Pharmacopoeial Standards and Acceptance Criteria

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) both have official monographs for Imatinib Mesylate.[12][13] These monographs define the tests, procedures, and acceptance criteria for the drug substance, including limits for specified and unspecified impurities. While the exact limits for Imatinib (Piperidine)-N,N-dioxide are contained within these proprietary documents, its status as a known impurity means it is controlled under these pharmacopoeial standards.[2][14] Pharmaceutical manufacturers must demonstrate that their analytical methods can detect and quantify this impurity and that their product consistently meets these regulatory limits.

Part 3: The Analytical Control Strategy

A robust, validated, stability-indicating analytical method is essential for the reliable quantification of Imatinib (Piperidine)-N,N-dioxide. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically with UV detection, are the standard techniques employed.

Workflow for Impurity Analysis

The process of analyzing and controlling for this impurity follows a structured workflow from sample preparation to data interpretation and reporting, ensuring that the final drug product is safe and effective.

cluster_prep Sample Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing & Evaluation Prep Accurately weigh API or formulation Dissolve Dissolve in appropriate diluent (e.g., Methanol/Acetonitrile) Prep->Dissolve Inject Inject onto UPLC system Dissolve->Inject Separate Chromatographic Separation (Reversed-Phase C18 or Phenyl-Hexyl) Inject->Separate Detect UV Detection (e.g., 265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurity vs. Reference Standard Integrate->Quantify Compare Compare against Specification Limits Quantify->Compare Report Report Compare->Report

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro evaluation of Imatinib (Piperidine)-N,N-dioxide, a derivative of the potent tyrosine kinase inhibitor, Imatinib. As a potential metabolite or synthetic analog, understanding the biological activity of this N,N-dioxide derivative is crucial for a complete pharmacological profile of Imatinib and for the discovery of new therapeutic agents. This document provides a detailed framework for researchers, scientists, and drug development professionals to assess its anti-cancer potential, mechanism of action, and metabolic stability. The guide covers the rationale for the study, proposed synthesis and characterization, and a suite of in vitro assays including cytotoxicity screening, target kinase inhibition, cellular target engagement, and downstream signaling pathway analysis. Each experimental protocol is presented with the underlying scientific principles to ensure a thorough and logical investigation.

Introduction and Rationale

Imatinib (Gleevec®) revolutionized targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML), by specifically inhibiting the Bcr-Abl tyrosine kinase.[1][2] Its mechanism of action involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of its substrates and blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] The metabolism of Imatinib is a critical aspect of its clinical pharmacology, and the characterization of its metabolites is essential for understanding its complete safety and efficacy profile.[3][4] Imatinib (Piperidine)-N,N-dioxide is identified as an impurity or potential metabolite of Imatinib. The addition of two oxygen atoms to the piperidine ring could significantly alter its physicochemical properties, biological activity, and metabolic fate.

Therefore, a systematic in vitro investigation is warranted to:

  • Determine if Imatinib (Piperidine)-N,N-dioxide retains the anti-leukemic activity of the parent compound.

  • Elucidate its mechanism of action and confirm its interaction with the primary target, Bcr-Abl.

  • Assess its cytotoxicity profile against relevant cancer cell lines.

  • Gain insights into its potential as a therapeutic agent or as a significant metabolite influencing the overall pharmacology of Imatinib.

This guide provides the scientific and methodological foundation for such a preliminary investigation.

Synthesis and Characterization of Imatinib (Piperidine)-N,N-dioxide

The synthesis of Imatinib derivatives is a well-established process that can be adapted for the preparation of the N,N-dioxide.[5][6] A plausible synthetic route would involve the oxidation of the piperidine nitrogen atoms of Imatinib.

Proposed Synthetic Pathway

A common approach for N-oxidation involves the use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction would be performed on the final Imatinib molecule.

G Imatinib Imatinib N_N_dioxide Imatinib (Piperidine)-N,N-dioxide Imatinib->N_N_dioxide N-oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->N_N_dioxide

Caption: Proposed synthesis of Imatinib (Piperidine)-N,N-dioxide.

Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

Analytical Method Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of Imatinib (Piperidine)-N,N-dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure.Shifts in the signals of the protons and carbons adjacent to the oxidized nitrogen atoms in the piperidine ring compared to the parent Imatinib.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating a high degree of purity (>95%).

In Vitro Biological Evaluation

A tiered approach to the in vitro evaluation is proposed, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.[7][8]

Cell Line Selection

The choice of cell lines is critical for a meaningful evaluation. The following are recommended:

  • K562: A human CML cell line that is positive for the Bcr-Abl fusion protein and is highly sensitive to Imatinib.[2]

  • Ba/F3 Bcr-Abl: An interleukin-3 (IL-3)-dependent murine pro-B cell line engineered to express Bcr-Abl, making its survival dependent on Bcr-Abl activity.

  • A normal human cell line (e.g., human fibroblasts): To assess the selectivity and general cytotoxicity of the compound.[9]

Cytotoxicity and Anti-proliferative Assays

The initial step is to determine the concentration-dependent effect of the compound on cell viability and proliferation.[10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Imatinib (Piperidine)-N,N-dioxide (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Compound K562 IC50 (µM) Ba/F3 Bcr-Abl IC50 (µM) Normal Fibroblast IC50 (µM) Selectivity Index (Normal/K562)
Imatinib (Control)Expected valueExpected valueExpected valueExpected value
Imatinib (Piperidine)-N,N-dioxideExperimental valueExperimental valueExperimental valueCalculated value
Target Kinase Inhibition Assay

To determine if the compound directly inhibits the Bcr-Abl kinase, a cell-based phosphorylation assay is essential.[2][12]

This assay measures the phosphorylation status of CrkL, a direct substrate of Bcr-Abl.

  • Cell Treatment: Treat K562 cells with varying concentrations of Imatinib (Piperidine)-N,N-dioxide for 2-4 hours.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-CrkL and total CrkL, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total CrkL.[13]

G cluster_0 Experimental Workflow A Treat K562 cells with Imatinib (Piperidine)-N,N-dioxide B Cell Lysis and Protein Extraction A->B C SDS-PAGE and Western Blot B->C D Immunodetection of p-CrkL and Total CrkL C->D E Quantify Inhibition of CrkL Phosphorylation D->E

Caption: Workflow for assessing Bcr-Abl kinase inhibition.

Cellular Target Engagement Assay

Confirming that the compound physically interacts with its intended target within the complex cellular environment is crucial.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17]

  • Cell Treatment: Treat intact K562 cells with Imatinib (Piperidine)-N,N-dioxide or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting for the presence of Bcr-Abl.

  • Data Analysis: A shift in the melting curve of Bcr-Abl in the presence of the compound indicates target engagement.

G cluster_0 CETSA Principle A Drug binds to target protein B Increased thermal stability of the protein-drug complex A->B C Less protein denaturation upon heating B->C D Higher amount of soluble protein detected C->D

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling Pathway Analysis

To understand the broader cellular effects of the compound, key downstream signaling pathways of Bcr-Abl should be investigated using multiplex Western blotting.[1][18]

  • STAT5: A critical transcription factor for Bcr-Abl-mediated cell proliferation and survival.

  • Akt: A key regulator of cell survival and apoptosis.

  • MAPK/ERK: A central pathway in cell proliferation.

The analysis will involve probing for both the phosphorylated (active) and total forms of these proteins to assess the inhibitory effect of Imatinib (Piperidine)-N,N-dioxide on these pathways.[19]

In Vitro Metabolism and Safety Assessment

As a potential metabolite, it is important to assess the metabolic stability of Imatinib (Piperidine)-N,N-dioxide and its potential to form reactive metabolites.[3][20]

Metabolic Stability in Liver Microsomes

Incubating the compound with human liver microsomes will provide an initial assessment of its metabolic stability.[4] The disappearance of the parent compound over time can be monitored by LC-MS/MS.

Reactive Metabolite Trapping

To assess the potential for the formation of toxic reactive metabolites, the compound can be incubated with liver microsomes in the presence of trapping agents like glutathione.[20] The formation of glutathione adducts can be detected by mass spectrometry.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro characterization of Imatinib (Piperidine)-N,N-dioxide. The proposed experiments will elucidate its cytotoxic and anti-proliferative activity, confirm its mechanism of action through target kinase inhibition and cellular engagement, and provide insights into its effects on downstream signaling pathways. The data generated from these studies will be invaluable for determining the potential of this compound as a novel therapeutic agent or for understanding its role as a metabolite in the overall pharmacology of Imatinib.

References

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Demir, Y., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Journal of Molecular Structure, 1244, 130965.
  • Eskens, F. A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • FDA. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]

  • Glicen, A. A., et al. (2007). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 365(1), 38-46.
  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257.
  • Larson, R. A., et al. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Journal of Visualized Experiments, (79), e50683.
  • Abdel-Hamid, M. K., et al. (2019). In vitro metabolism study of a novel P38 kinase inhibitor: in silico predictions, structure elucidation using MS/MS-I. Bioanalysis, 11(13), 1239-1251.
  • FDA. (2016). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Imamura, C. K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 157.
  • Indian Journal of Pharmaceutical Education and Research. (2022). Antiproliferative Activity of Novel Imatinib Analogue as Potential Anticancer Agents, Synthesis and in vitro Screening.
  • Google Patents. (2013). US8609842B2 - Method for synthesizing Imatinib.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Retrieved from [Link]

  • MDPI. (2022). Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2010). Metabolism considerations for kinase inhibitors in cancer treatment. Retrieved from [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Journal of Thoracic Disease. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

  • ACS Publications. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Longdom Publishing. (2012). Metabolites in Safety Testing: Issues and Approaches to the Safet. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Bio-Techne. (2012). Maximizing TNFα signaling pathway characterization with Simple Western (Neuroscience 2012). Retrieved from [Link]

  • American Chemical Society. (2024). Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism. Retrieved from [Link]

  • Dove Medical Press. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]

  • Scientific Reports. (2017). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Retrieved from [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway?. Retrieved from [Link]

  • Taylor & Francis. (2015). Analogs, formulations and derivatives of imatinib: a patent review. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance by Next Generation Sequencing. Retrieved from [Link]

  • Taylor & Francis. (2020). Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

  • Semantic Scholar. (2015). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Retrieved from [Link]

  • PubMed. (2013). Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Characterization of Imatinib N,N-dioxide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Profiling in Drug Development

Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] As a potent tyrosine kinase inhibitor, its efficacy and safety are intrinsically linked to its metabolic fate within the body. While the primary metabolic pathway involving N-demethylation by cytochrome P450 3A4 (CYP3A4) is well-documented, a comprehensive understanding of all metabolic products, including secondary and minor metabolites like N,N-dioxides, is paramount for a complete safety and efficacy profile.[1][2][3] This guide provides a detailed technical overview of the methodologies and scientific rationale behind the discovery and characterization of Imatinib's N,N-dioxide metabolites, offering field-proven insights for drug development professionals.

The formation of N-oxide metabolites is a common route of drug metabolism, and in the case of Imatinib, two N-oxide metabolites have been identified: imatinib pyridine N-oxide and imatinib piperidine N-oxide.[2] The characterization of these metabolites is crucial as they can possess altered pharmacological activity or toxicological profiles compared to the parent drug. This guide will delve into the in-vitro experimental designs, advanced analytical techniques, and the logic underpinning the characterization of these specific metabolic products.

The Metabolic Pathway of Imatinib to its N,N-dioxide Metabolites

The biotransformation of Imatinib is a complex process primarily mediated by hepatic enzymes. The formation of N,N-dioxide metabolites involves the oxidation of the nitrogen atoms within the pyridine and piperazine rings of the Imatinib molecule. In vitro studies have demonstrated the role of CYP3A4 and FMO3 in the formation of these N-oxide metabolites.[2]

G Imatinib Imatinib N_desmethyl_Imatinib N-desmethyl Imatinib (Active Metabolite) Imatinib->N_desmethyl_Imatinib CYP3A4/5 Pyridine_N_oxide Imatinib Pyridine N-oxide Imatinib->Pyridine_N_oxide CYP3A4, FMO3 Piperidine_N_oxide Imatinib Piperidine N-oxide Imatinib->Piperidine_N_oxide CYP3A4, FMO3 Oxidized_Derivatives Further Oxidized Derivatives N_desmethyl_Imatinib->Oxidized_Derivatives Oxidative Enzymes Pyridine_N_oxide->Oxidized_Derivatives Oxidative Enzymes Piperidine_N_oxide->Oxidized_Derivatives Oxidative Enzymes

Caption: Metabolic pathway of Imatinib.

Discovery and Characterization Workflow: A Step-by-Step Approach

The robust identification and characterization of Imatinib's N,N-dioxide metabolites necessitate a multi-faceted approach, integrating in-vitro metabolism studies with high-resolution analytical techniques.

G cluster_invitro In-Vitro Metabolism cluster_analysis Analytical Characterization cluster_synthesis Standard Synthesis & Quantification Microsomes Incubation with Human/Rat Liver Microsomes Trapping Reactive Metabolite Trapping (e.g., Glutathione) Microsomes->Trapping LC_Separation LC Separation Microsomes->LC_Separation MS_Detection High-Resolution MS/MS Detection (e.g., Orbitrap) LC_Separation->MS_Detection APCI_MS APCI-MS for N-oxide Differentiation MS_Detection->APCI_MS NMR NMR Spectroscopy for Structural Elucidation APCI_MS->NMR Synthesis Chemical Synthesis of N,N-dioxide Standard APCI_MS->Synthesis Quantification Quantitative LC-MS/MS Assay Development Synthesis->Quantification

Caption: Experimental workflow for metabolite characterization.

Part 1: In-Vitro Metabolism using Liver Microsomes

The initial step in discovering metabolites involves incubating the parent drug with a metabolically active system. Liver microsomes, which are rich in cytochrome P450 enzymes, are the industry standard for such studies.[4][5]

Experimental Protocol: Incubation of Imatinib with Rat Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer (pH 7.4)

    • Imatinib solution (in a minimal amount of organic solvent, e.g., methanol)

    • Rat liver microsomes (e.g., from Sprague-Dawley rats)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Causality Behind Experimental Choices:

  • Use of Liver Microsomes: This provides a concentrated source of phase I metabolic enzymes, particularly CYPs, which are responsible for oxidative metabolism.[5]

  • NADPH-Generating System: CYPs require NADPH as a cofactor for their catalytic activity. The generating system ensures a continuous supply of NADPH throughout the incubation period.

  • Protein Precipitation with Organic Solvent: This step is crucial for removing proteins that can interfere with the downstream LC-MS analysis and damage the analytical column.

Part 2: Analytical Characterization using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the cornerstone for identifying and characterizing drug metabolites due to its high sensitivity and selectivity.[1][6][7]

Key Considerations for LC-MS Method Development:

  • Chromatographic Separation: A robust reversed-phase HPLC method is required to separate Imatinib from its various metabolites, including the isomeric N-oxides and hydroxylated derivatives. A C18 column is commonly used for this purpose.[6]

  • Mass Spectrometric Detection: High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, provides accurate mass measurements, enabling the determination of the elemental composition of the metabolites.[8]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the metabolite ions in the mass spectrometer provides structural information that is crucial for their identification.

Differentiation of N-oxides from Hydroxylated Metabolites:

A significant challenge in characterizing oxidative metabolites is distinguishing between N-oxides and hydroxylated isomers, as they have the same nominal mass. Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry offers a unique solution to this problem. N-oxides are known to undergo deoxygenation (loss of an oxygen atom) in the high-temperature environment of the APCI source.[9] This characteristic in-source fragmentation provides a diagnostic marker for identifying N-oxide metabolites.[9]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 x 100 mm, 2.4 µm).[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Mass Spectrometer: A tandem mass spectrometer capable of both electrospray ionization (ESI) and APCI.

  • Data Acquisition: Acquire full-scan MS data to identify potential metabolites and product ion scan (MS/MS) data to obtain structural information.

  • Data Analysis: Compare the retention times and mass spectra of the potential metabolites with those of the parent drug and any available reference standards.

Part 3: Synthesis of Reference Standards and Quantitative Analysis

Unambiguous structural confirmation and accurate quantification of metabolites require the synthesis of authentic reference standards. While the synthesis of complex molecules like Imatinib and its metabolites can be challenging, it is a critical step for regulatory submissions.[10][11][12][13]

Once a reference standard for the Imatinib N,N-dioxide metabolite is synthesized and characterized (e.g., by NMR and mass spectrometry), a validated quantitative LC-MS/MS method can be developed.[11][13] This method is essential for determining the concentration of the metabolite in biological matrices and assessing its contribution to the overall pharmacokinetic profile of Imatinib.

Quantitative Data Summary

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (R²)Reference
Imatinib85000> 0.99[6]
N-desmethyl Imatinib3700> 0.99[6]
Imatinib (DBS)507500> 0.996[14]
Norimatinib (DBS)101500> 0.996[14]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; DBS: Dried Blood Spot

Conclusion and Future Perspectives

The discovery and characterization of Imatinib's N,N-dioxide metabolites are integral to a comprehensive understanding of its disposition and potential for drug-drug interactions. The methodologies outlined in this guide, from in-vitro metabolism studies to advanced LC-MS techniques, represent a robust and scientifically sound approach to metabolite identification. As analytical technologies continue to evolve, future studies may employ even more sensitive techniques to uncover and quantify minor metabolites, further enhancing the safety and efficacy of this life-saving therapeutic agent.

References

  • Al-Tannak, N. F., & Al-Karasneh, S. M. (2021). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Drug Design, Development and Therapy, 15, 369–380. [Link]

  • Zhang, Y., Qiang, S., Yu, Z., Zhang, W., Xu, Z., Yang, L., Wen, A., & Hang, T. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science, 52(4), 344–350. [Link]

  • Al-Tannak, N. F., & Al-Karasneh, S. M. (2021). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. PubMed. [Link]

  • CN105017222A - Preparation method of imatinib impurity - Google Patents. (n.d.).
  • Zhang, Y., Qiang, S., Yu, Z., Zhang, W., Xu, Z., Yang, L., Wen, A., & Hang, T. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. PubMed. [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development, 8(10). [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 27, 2026, from [Link]

  • Shah, A. K., & Visana, A. D. (2012). Clinical development of imatinib: an anticancer drug. Future Oncology, 8(11), 1461–1475. [Link]

  • Gascón, M. P., D'Avolio, A., & De Francia, S. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PloS one, 14(11), e0225225. [Link]

  • Design, Synthesis, and Characterization of Some Novel Imatinib Derivatives as Promising Anticancer Agents. (2018). ResearchGate. [Link]

  • Analytical Methods for the Quantification of Imatinib and its Main Metabolite, CGP74588, in Human Plasma by LC-TOF/MS. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Various analytical methods for estimation of Imatinib: A review. (2020). ResearchGate. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2017). PubMed Central. [Link]

  • LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. (2022). Pharmaceutical Methods, 13(2). [Link]

  • Mičová, K., Friedecký, D., & Adam, T. (2015). Detailed study of imatinib metabolization using high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 407(27), 8211–8220. [Link]

  • Gschwind, H. P., Pfaar, U., Waldmeier, F., Zollinger, M., Sayer, C., Zbinden, P., Hayes, M., Pokorny, R., Seiberling, M., Ben-Am, M., Peng, B., & Gross, G. (2005). Metabolism and disposition of imatinib mesylate in healthy volunteers. Drug Metabolism and Disposition, 33(10), 1503–1512. [Link]

  • Ma, S., Xu, Y., & Shou, M. (2009). Characterization of imatinib metabolites in rat and human liver microsomes: differentiation of hydroxylation from N-oxidation by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1446–1450. [Link]

Sources

Methodological & Application

Application Note: Analytical Strategies for the Detection and Quantification of Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imatinib, a first-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its clinical efficacy is well-established; however, the manufacturing process, storage, and metabolic pathways can lead to the formation of related substances and impurities that may impact the drug's safety and efficacy. Among these is Imatinib (Piperidine)-N,N-dioxide, a potential impurity and degradation product.[3]

The rigorous control of such impurities is a critical aspect of pharmaceutical quality control and is mandated by regulatory bodies worldwide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated analytical methods for the detection and quantification of Imatinib (Piperidine)-N,N-dioxide. We will delve into the rationale behind method selection, provide detailed protocols for high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss method validation in accordance with international guidelines.

The methodologies presented herein are designed to be stability-indicating, meaning they can effectively separate the N,N-dioxide impurity from the active pharmaceutical ingredient (API) and other related substances, ensuring accurate quantification even in the presence of degradation products.[1][4]

The Importance of Monitoring Imatinib (Piperidine)-N,N-dioxide

Imatinib (Piperidine)-N,N-dioxide is an oxidation product of imatinib. The formation of N-oxides is a common metabolic pathway for drugs containing nitrogen heterocyclic moieties and can also occur during synthesis or upon exposure to oxidative stress conditions.[5][6] The presence of this impurity, even in small amounts, can have implications for:

  • Product Safety: The toxicological profile of impurities may differ from that of the parent drug.

  • Therapeutic Efficacy: Degradation of the API into impurities reduces the effective dose of the drug.

  • Regulatory Compliance: Pharmacopeias and regulatory agencies like the FDA and EMA set strict limits for impurities in drug substances and products.[7]

Therefore, sensitive and specific analytical methods are essential for the quality control of imatinib throughout its lifecycle, from bulk drug manufacturing to the final dosage form.

Recommended Analytical Techniques

For the analysis of Imatinib (Piperidine)-N,N-dioxide, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometric detection is the most suitable and widely employed technique.[1][4]

  • HPLC with UV Detection: This is a robust and cost-effective method for routine quality control. It offers good selectivity and sensitivity for quantifying known impurities.[1][8]

  • LC-MS/MS: This technique provides superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities, for structural elucidation, and for analyzing complex matrices like biological fluids.[7][9][10]

The choice between these techniques will depend on the specific application, the required sensitivity, and the stage of drug development.

Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a stability-indicating RP-HPLC method for the quantification of Imatinib (Piperidine)-N,N-dioxide. The method is designed to provide optimal separation between imatinib, its N,N-dioxide, and other potential impurities.

4.1.1. Rationale for Method Parameters

The selection of chromatographic conditions is critical for achieving the desired separation. A C18 column is a common choice for the analysis of moderately polar compounds like imatinib and its impurities.[1][2] The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is optimized to control the retention and resolution of the analytes. The pH of the buffer is a key parameter to adjust the ionization state of the analytes and thereby their retention on the reversed-phase column. UV detection is typically performed at a wavelength where both imatinib and its impurities exhibit significant absorbance.[1][8]

4.1.2. Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH 4.6
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 35% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water and adjust the pH to 4.6 with phosphoric acid.

    • Mobile Phase B is HPLC grade acetonitrile.

    • The final mobile phase is a mixture of Mobile Phase A and Mobile Phase B in a 65:35 (v/v) ratio.[1] Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of Imatinib (Piperidine)-N,N-dioxide reference standard at a concentration of 100 µg/mL in a 50:50 (v/v) mixture of methanol and water.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation (for Drug Substance):

    • Accurately weigh about 25 mg of the imatinib drug substance and dissolve it in the mobile phase to obtain a final concentration of 250 µg/mL.

4.1.3. Data Analysis and System Suitability
  • Quantification: The concentration of Imatinib (Piperidine)-N,N-dioxide in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

    • Tailing Factor: Should be ≤ 2.0 for the imatinib and N,N-dioxide peaks.

    • Theoretical Plates: Should be ≥ 2000 for both peaks.

    • Resolution: The resolution between the imatinib and Imatinib (Piperidine)-N,N-dioxide peaks should be ≥ 2.0.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or biological samples, LC-MS/MS is the method of choice.[7][9]

4.2.1. Rationale for Method Parameters

The use of MS-compatible mobile phases, such as those containing volatile buffers like ammonium acetate or formic acid, is crucial.[10] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both imatinib and its N,N-dioxide.

4.2.2. Experimental Protocol

LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Imatinib: m/z 494.3 → 394.2; Imatinib (Piperidine)-N,N-dioxide: m/z 526.3 → 394.2
Collision Energy To be optimized for the specific instrument

Sample Preparation:

Sample preparation will vary depending on the matrix. For drug substances, a simple dilution in the initial mobile phase is usually sufficient. For biological matrices like plasma or serum, protein precipitation followed by centrifugation is a common and effective cleanup step.[10][11]

4.2.3. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance or Biological Matrix Dilution Dilution / Protein Precipitation Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report Validation_Logic cluster_core Core Method Performance cluster_limits Sensitivity Limits cluster_reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Range Range Linearity->Range Robustness Robustness Accuracy->Robustness Accuracy->Range Precision->Robustness Precision->Range

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of Imatinib (Piperidine)-N,N-dioxide. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. Proper method validation in accordance with ICH guidelines is imperative to ensure the generation of accurate and reproducible data, which is fundamental for ensuring the quality, safety, and efficacy of imatinib drug products.

References

  • Quantitative determination of imatinib stability under various stress conditions - PMC - NIH. (n.d.).
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases | Waters. (n.d.).
  • Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate - Indian Journal of Pharmaceutical Sciences. (2022, April 11).
  • Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays - NIH. (2013, August 5).
  • Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr. (n.d.).
  • Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed Central. (n.d.).
  • Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for - The Pharma Innovation. (2018, November 17).
  • Imatinib (Piperidine)-N,N-dioxide | LGC Standards. (n.d.).
  • LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma - ResearchGate. (2013, April 10).
  • (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET - ResearchGate. (2018, December 20).
  • Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC - Impactfactor. (2024, March 25).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - NIH. (n.d.).
  • Imatinib EP Impurities & USP Related Compounds - SynThink. (n.d.).
  • Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulat. (2017, January 12).
  • Forced degradation and stability indicating studies of imatinib tablet. (2024, September 5).
  • Validation of UV Spectrophotometric and HPLC Methods for quantitative determination - Asian Journal of Research in Chemistry. (2018, April 4).

Sources

Application Note: A Validated LC-MS/MS Method for the Bioanalytical Quantification of Imatinib (Piperidine)-N,N-dioxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, robust, and reliable protocol for the quantification of Imatinib (Piperidine)-N,N-dioxide, a metabolite of the tyrosine kinase inhibitor Imatinib, in human plasma. Given the therapeutic importance of Imatinib, understanding its complete metabolic profile is crucial for in-depth pharmacokinetic and drug metabolism studies. This method utilizes a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides the high sensitivity and selectivity required for bioanalytical assays.[1][2] The protocol herein is designed to be self-validating, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[3][4]

Introduction: The Rationale for Metabolite Quantification

Imatinib, marketed as Gleevec®, is a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[5][6] Its mechanism of action involves the targeted inhibition of the Bcr-Abl tyrosine kinase.[7] The clinical pharmacokinetics of Imatinib are well-characterized, with metabolism occurring primarily via the cytochrome P450 (CYP) 3A4 and 3A5 enzymes.[5][6][7] The major active metabolite is the N-desmethyl derivative (CGP74588), which demonstrates comparable pharmacological activity to the parent drug.[5][8]

However, comprehensive metabolic profiling reveals the formation of other minor metabolites, including N-oxide derivatives.[7] Two such metabolites are the pyridine N-oxide and the piperidine N-oxide. The Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1) is a further oxidation product.[9] While these N-oxide metabolites are generally considered minor contributors to the overall pharmacological effect, their quantification is essential for several reasons:

  • Complete Mass Balance Studies: To fully account for all metabolic pathways and clearance mechanisms of the parent drug.

  • Metabolic Phenotyping: Understanding the formation of these metabolites can provide insights into individual variations in drug metabolism.

  • Safety and Toxicology: Characterizing all significant metabolites is a regulatory expectation to ensure no unique toxicities are associated with them.

The analytical challenge lies in accurately measuring these typically low-concentration metabolites in a complex biological matrix like plasma. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its unparalleled sensitivity, specificity, and wide dynamic range.[1][10] This document provides a detailed methodology, from sample preparation to data analysis, based on established principles for Imatinib bioanalysis, adapted for the specific quantification of its (Piperidine)-N,N-dioxide metabolite.

Analytical Method and Workflow

The cornerstone of this protocol is the combination of a simple, efficient sample preparation step with highly selective instrumental analysis.

Principle of the Method

The workflow begins with a protein precipitation (PPT) step to remove the bulk of proteins from the plasma sample.[11] Acetonitrile is the precipitant of choice as it has demonstrated high efficacy in precipitating plasma proteins and ensuring good recovery for Imatinib and its analogues.[11] An internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Imatinib-d8), is added prior to precipitation to correct for variability during sample processing and instrument analysis. Following centrifugation, the clear supernatant is injected into the LC-MS/MS system. Chromatographic separation isolates the analyte from endogenous matrix components, and the triple quadrupole mass spectrometer provides definitive quantification using Multiple Reaction Monitoring (MRM).

Workflow Visualization

The overall analytical process is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Thaw Plasma Sample (e.g., 100 µL) Spike Spike with Internal Standard (e.g., 10 µL Imatinib-d8) Sample->Spike Precipitate Add Acetonitrile (300 µL) & Vortex (1 min) Spike->Precipitate Centrifuge Centrifuge (14,000 rpm, 5 min) Precipitate->Centrifuge Transfer Transfer Supernatant (e.g., 200 µL) Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Calculate Unknown Concentrations Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: Bioanalytical workflow for Imatinib (Piperidine)-N,N-dioxide quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: Imatinib (Piperidine)-N,N-dioxide reference standard (CAS 571186-93-1).

  • Internal Standard (IS): Imatinib-d8 (deuterated Imatinib) is recommended for its similar extraction and ionization properties.

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic Acid (≥98%), Ammonium Formate.

  • Biological Matrix: Blank, drug-free human plasma (K2-EDTA).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Imatinib (Piperidine)-N,N-dioxide and Imatinib-d8 (IS) in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Preparation of Calibration Curve and Quality Control Samples
  • To prepare CC and QC samples, spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution.

  • This creates a calibration curve typically spanning from 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank matrix samples. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube.[11][12]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system for analysis.

Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following are typical starting conditions, which should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column Reversed-Phase C18, e.g., Waters XBridge shield RP18 (100 mm x 2.1 mm, 3.5 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Elution Profile Gradient elution (e.g., 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate)

Rationale for LC Conditions: A C18 column provides excellent retention for moderately polar compounds like Imatinib and its metabolites.[12] The use of formic acid as a mobile phase modifier promotes better peak shape and enhances ionization efficiency in positive ion mode. A gradient elution ensures that both the parent drug and its more polar metabolites can be resolved effectively within a reasonable run time.

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterImatinib (Piperidine)-N,N-dioxideImatinib-d8 (IS)
Ionization Mode ESI PositiveESI Positive
**Precursor Ion (Q1) [M+H] m/z 526.6m/z 502.3
Product Ion (Q3) m/z 394.2 (Quantifier)m/z 394.2
m/z 249.1 (Qualifier)
Dwell Time 100 ms100 ms
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized

Rationale for MS/MS Parameters: The precursor ion for the N,N-dioxide metabolite is calculated from its molecular weight (525.6 g/mol ) in positive ion mode ([M+H]⁺). The proposed primary product ion (m/z 394.2) corresponds to the stable core structure of Imatinib, a fragmentation pattern commonly observed for the parent drug (m/z 494.3 → 394.2). This indicates the neutral loss of the oxidized piperazine methyl group. A secondary, qualifying ion should also be monitored to ensure specificity. The parameters for the internal standard Imatinib-d8 are well-established. All voltage parameters (CE, DP) must be empirically optimized by infusing the pure standard to achieve maximum signal intensity.

Method Validation Framework

To ensure the reliability of the data, the method must be validated according to regulatory guidelines.[3][4] A full validation should assess the following parameters, with acceptance criteria based on the FDA's "Bioanalytical Method Validation Guidance for Industry."[3][13]

Table 3: Key Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure endogenous matrix components do not interfere with the analyte or IS detection.No significant interfering peaks at the retention times of the analyte and IS in at least six unique sources of blank matrix.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[12][14]
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Replicate analyses (n≥5) of QC samples at multiple levels. Mean accuracy within 85-115% of nominal. Precision (%CV) ≤15%.[14]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified reliably.Analyte response should be at least 5 times the blank response. Accuracy within 80-120% and precision (%CV) ≤20%.[4]
Recovery To assess the efficiency of the extraction process.The response of an extracted sample is compared to the response of a post-extraction spiked sample at the same concentration. Recovery should be consistent and reproducible.[15]
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.Assessed by comparing the response of post-extraction spiked samples to that of pure solutions. The IS should track any matrix effects on the analyte.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term).Analyte concentrations in stored QC samples should not deviate by more than ±15% from the nominal values.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the development and validation of an LC-MS/MS method to quantify Imatinib (Piperidine)-N,N-dioxide in human plasma. The protocol combines a simple and effective protein precipitation sample preparation technique with the high sensitivity and specificity of tandem mass spectrometry. By adhering to the validation principles outlined by regulatory bodies like the FDA, this method can generate high-quality, reliable data suitable for pharmacokinetic, toxicokinetic, and comprehensive drug metabolism studies, thereby supporting advanced research and drug development efforts.

References

  • Yang, J. S., et al. (2013). Rapid Determination of Imatinib in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Bulletin of the Korean Chemical Society, 34(8), 2423-2429. Available at: [Link]

  • Patel, B. N., et al. (2022). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma: Development and Application to Pharmacokinetic Study. Pharmaceutical Methods, 13(4). Available at: [Link]

  • D'Avolio, A., et al. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PLoS One, 14(11), e0225225. Available at: [Link]

  • PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

  • Kovács, B., et al. (2017). Imatinib quantification in human serum with LC-MS3 as an effective way of protein kinase inhibitor analysis in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-445. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • Gardner, M. J., et al. (2005). Clinical Pharmacokinetics of Imatinib Mesylate. ResearchGate. Available at: [Link]

  • Kumari, S. J., et al. (2014). Simultaneous quantification of imatinib and CGP74588 in human plasma by liquid chromatography-time of flight mass spectrometry (LC-TOF-MS). Analytical Methods, 6(6), 1813-1819. Available at: [Link]

  • Li, Z., et al. (2023). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Journal of Medicinal Chemistry, 66(22), 15335-15351. Available at: [Link]

  • Bhatt, V., et al. (2014). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Trade Science Inc. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Li, H., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science, 51(4), 321–326. Available at: [Link]

  • Li, H., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science, 51(4), 321–326. Available at: [Link]

  • Meyer, M., et al. (2022). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug–drug interaction predictions. Clinical Pharmacology & Therapeutics, 111(3), 706-717. Available at: [Link]

  • Peng, B., et al. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894. Available at: [Link]

  • KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Demetri, G. D., et al. (2009). Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? Cancer Treatment Reviews, 35(7), 624-630. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • Wang, Y., et al. (2023). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Biomedicine & Pharmacotherapy, 165, 115161. Available at: [Link]

  • Titier, K., et al. (2005). Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 27(5), 634-640. Available at: [Link]

Sources

Application Note & Protocol: The Definitive Use of Imatinib (Piperidine)-N,N-dioxide as a Certified Reference Standard for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Targeted Cancer Therapy

Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by specifically inhibiting the Bcr-Abl tyrosine kinase.[1][2][3] The clinical success and safety of such a potent therapeutic agent are inextricably linked to the purity of the active pharmaceutical ingredient (API). During synthesis, formulation, or storage, various process-related impurities and degradation products can emerge.[4] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure patient safety and drug efficacy.[5]

Among the known related substances of Imatinib is Imatinib (Piperidine)-N,N-dioxide (CAS No: 571186-93-1), a potential oxidation product of the piperazine moiety.[1][5] Its presence in the final drug product, even at trace levels, must be precisely monitored. The use of a highly characterized, certified reference standard (CRS) is not merely a regulatory formality but the bedrock of a robust analytical quality control system.[6]

This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of the Imatinib (Piperidine)-N,N-dioxide certified reference standard. We will delve into the rationale behind its use, present detailed, field-proven analytical protocols for its quantification, and illustrate the workflows that ensure self-validating, trustworthy results.

Characterization of the Certified Reference Standard (CRS)

A certified reference standard is a substance of the highest purity, accompanied by a certificate of analysis that validates its identity, purity, and other critical properties. The Imatinib (Piperidine)-N,N-dioxide CRS serves as the benchmark against which production batches of Imatinib are measured.

PropertySpecification
Chemical Name 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
Synonym Imatinib Impurity J[5]
CAS Number 571186-93-1[1][3]
Molecular Formula C₂₉H₃₁N₇O₃[3][7]
Molecular Weight 525.60 g/mol [3][7]
Typical Purity (by HPLC) ≥ 98%
Appearance Pale yellow to off-white solid
Storage Conditions 2-8°C, protected from light and moisture

The Scientific Rationale: Why This Standard is Essential

The function of a CRS extends far beyond simple comparison. It is a linchpin in the validation of the entire analytical methodology.

  • Unambiguous Identification: In a complex chromatogram of an Imatinib sample, which may contain multiple impurities, the CRS provides the definitive retention time for Imatinib (Piperidine)-N,N-dioxide. This allows for positive identification, distinguishing it from other related substances.

  • Accurate Quantification: By preparing a standard curve or using a single-point calibration with a known concentration of the CRS, the exact amount (typically in percentage relative to the API) of the impurity in a test sample can be calculated with high accuracy. This is critical for ensuring that the impurity level remains below the reporting, identification, and qualification thresholds set by ICH guidelines (e.g., typically <0.15% for a known impurity).[5]

  • Method Validation: The CRS is indispensable for validating the analytical method as per ICH Q2(R1) guidelines. It is used to establish:

    • Specificity: Demonstrating that the method can resolve the impurity peak from the main Imatinib peak and other potential impurities.

    • Linearity: Confirming a direct relationship between the concentration of the impurity and the analytical response.

    • Accuracy: Proving the closeness of the test results to the true value.

    • Precision: Assessing the repeatability and reproducibility of the method.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified.[8][9]

  • Forced Degradation Studies: The CRS is used as a marker to track the formation of this specific N-oxide during stress testing (e.g., exposure to oxidative, thermal, or photolytic conditions).[9][10] This helps to elucidate degradation pathways and establish the stability-indicating nature of the analytical method.

The workflow below illustrates the central role of the CRS in the quality control process for an Imatinib API batch.

G Figure 1: Workflow for Impurity Qualification Using a CRS cluster_prep Preparation cluster_analysis Analysis cluster_data Data & Decision cluster_result Outcome API Receive Imatinib API Batch Prep_Sample Prepare Test Sample (e.g., 1.0 mg/mL) API->Prep_Sample SST Perform System Suitability Test (SST) Prep_Sample->SST Prep_CRS Prepare CRS Stock & Working Standards Prep_CRS->SST HPLC HPLC Analysis: Inject Blank, CRS, and Test Sample SST->HPLC If SST Passes Identify Identify Impurity Peak by comparing RT with CRS HPLC->Identify Quantify Quantify Impurity using CRS Peak Area Identify->Quantify Compare Compare Result to Specification (<0.15%) Quantify->Compare Pass Batch Release Compare->Pass Pass Fail OOS Investigation Compare->Fail Fail

Workflow for Impurity Qualification Using a CRS

Detailed Experimental Protocols

These protocols are designed to be robust and are based on established reverse-phase HPLC methodologies for Imatinib analysis.[8][9]

Protocol 1: Preparation of Solutions

Causality: The choice of diluent is critical. It must completely dissolve both the Imatinib API and the more polar N-N-dioxide impurity while being compatible with the mobile phase to ensure good peak shape. A mixture of acetonitrile and water is a common and effective choice.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.

  • CRS Stock Solution (Standard A - ~100 µg/mL): a. Accurately weigh approximately 10 mg of Imatinib (Piperidine)-N,N-dioxide CRS into a 100 mL volumetric flask. b. Add approximately 70 mL of Diluent and sonicate for 5-10 minutes until fully dissolved. c. Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix thoroughly.

  • CRS Working Solution (Standard B - ~1.0 µg/mL): a. Pipette 1.0 mL of the CRS Stock Solution (Standard A) into a 100 mL volumetric flask. b. Dilute to the mark with Diluent and mix thoroughly. This solution corresponds to 0.1% of a 1.0 mg/mL sample concentration.

  • Test Sample Preparation (from Imatinib API or Tablets): a. Accurately weigh an amount of Imatinib API powder (or crushed tablet powder) equivalent to 100 mg of Imatinib into a 100 mL volumetric flask. b. Add approximately 70 mL of Diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution.[11] c. Allow the solution to cool to room temperature, dilute to the mark with Diluent, and mix. The final concentration is ~1.0 mg/mL (1000 µg/mL). d. Filter the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial, discarding the first few mL of the filtrate.

Protocol 2: RP-HPLC Method for Quantification

Causality: A gradient elution method is chosen to provide optimal separation. It starts with a higher aqueous content to retain the polar N-N-dioxide impurity, then increases the organic content to elute the parent Imatinib and any less polar impurities, ensuring a clean separation and a stable baseline. The UV detection wavelength of 268 nm is selected as it provides good sensitivity for both Imatinib and its related substances.[8]

ParameterSpecification
Column Inertsil ODS 3V, C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Triethylamine in water, pH adjusted to 2.9 with glacial acetic acid.[8]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)[8]
Flow Rate 1.0 mL/min
Detection UV at 268 nm[8]
Column Temperature 35°C[8]
Injection Volume 20 µL
Run Time ~30 minutes
Gradient Program Time (min)
0.01
15.0
25.0
26.0
30.0
Protocol 3: System Suitability Testing (SST) & Analysis Sequence

Trustworthiness: SST is a non-negotiable step that validates the performance of the chromatographic system on the day of analysis. It ensures that the results generated are reliable. The sequence of injections is designed to bracket the samples with standards, confirming consistent system performance throughout the run.

  • SST Solution: Use the CRS Working Solution (Standard B).

  • Procedure: a. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. b. Make five replicate injections of the SST solution.

  • Acceptance Criteria:

ParameterAcceptance Limit
Peak Area %RSD ≤ 5.0%
Retention Time %RSD ≤ 2.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
  • Typical Injection Sequence:

    • Diluent (Blank)

    • SST Solution (x5 Replicates)

    • CRS Working Solution (Standard B)

    • Test Sample Preparation (x2 Replicates)

    • ... (Additional Samples) ...

    • CRS Working Solution (Standard B) - as a check standard

Protocol 4: Data Analysis & Calculation

The amount of Imatinib (Piperidine)-N,N-dioxide is calculated using the peak response from the chromatogram compared against the CRS working standard.

Formula for Calculation:

Where:

  • Area_Impurity: Peak area of Imatinib (Piperidine)-N,N-dioxide in the sample chromatogram.

  • Area_Standard: Average peak area of Imatinib (Piperidine)-N,N-dioxide from the CRS Working Solution injections.

  • Conc_Standard: Concentration of the CRS in the Working Solution (e.g., 1.0 µg/mL).

  • Conc_Sample: Concentration of the Imatinib test sample (e.g., 1000 µg/mL).

  • Purity_CRS: Purity of the CRS as a decimal (e.g., 99.5% = 0.995).

Validating the System: The Role of the CRS

The diagram below illustrates how the Imatinib (Piperidine)-N,N-dioxide CRS is fundamentally linked to the validation of the analytical method itself, ensuring a self-validating and trustworthy system.

G Figure 2: Role of CRS in Analytical Method Validation cluster_validation Method Validation Parameters (ICH Q2) CRS Imatinib (Piperidine)-N,N-dioxide Certified Reference Standard Specificity Specificity (Peak identification and resolution from Imatinib) CRS->Specificity Provides identity Linearity Linearity (Serial dilutions of CRS to create calibration curve) CRS->Linearity Provides known concentrations Accuracy Accuracy (Spiking known amounts of CRS into placebo/API) CRS->Accuracy Provides 'true value' for recovery LOQ Limit of Quantitation (LOQ) (Lowest concentration of CRS with acceptable precision) CRS->LOQ Provides reference for sensitivity

Role of CRS in Analytical Method Validation

Conclusion

The Imatinib (Piperidine)-N,N-dioxide certified reference standard is an indispensable tool for any laboratory involved in the development, manufacturing, or quality control of Imatinib. Its proper use, embedded within robust analytical protocols like the one detailed here, ensures accurate identification and quantification of this critical impurity. By adhering to these methodologies, scientists can confidently ensure that Imatinib drug products meet the stringent purity requirements of global regulatory agencies, ultimately safeguarding patient health. This application note provides the scientific rationale and a practical, validated framework to achieve that goal.

References

  • SynThink. (n.d.). Imatinib EP Impurities & USP Related Compounds.
  • Molsyns. (n.d.). Imatinib (Piperidine)-N,N-DiOxide. Retrieved from [Link]

  • Jadhav, S. D., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development, 8(10).
  • Al-Hadiya, B. M., Khady, A. A., & El-Sherif, Z. A. (2015). Quantitative determination of imatinib stability under various stress conditions. Journal of Young Pharmacists, 7(2), 90-96. Available from: [Link]

  • de Lima, M. A., et al. (2013). Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance. Revista Brasileira de Hematologia e Hemoterapia, 35(3), 179-184. Available from: [Link]

  • Drugs.com. (n.d.). Imatinib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Mint Pharmaceuticals Inc. (2022). Imatinib Mesylate Tablets - Product Monograph.
  • Wrona, M., et al. (2017). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. ResearchGate. Available from: [Link]

  • Pharmaffiliates. (n.d.). Imatinib and its Impurities. Retrieved from [Link]

  • Yadav, R.R., et al. (2012). Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1416-1422.
  • Bhatt, V., et al. (2013). Quantification of Potential Genotoxic Impurity in Imatinib Mesylate by LC-MS/MS. Acta Chimica & Pharmaceutica Indica, 3(2), 182-189.
  • Coşkun, G. P., et al. (2022). Development and validation of an HPLC method for simultaneous determination of imatinib mesylate and rifampicin. Journal of Research in Pharmacy, 26(5), 1443-1452. Available from: [Link]

  • Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Retrieved from [Link]

  • Sahoo, C.K., et al. (2020). Development and validation of RP-HPLC method for quantitative determination of imatinib mesylate in bulk drug and pharmaceutical dosage form.
  • Patel, B., & Dedania, Z. (2017). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurities. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1265-1283.
  • Anusha, M., & Bakshi, V. (2016). A new analytical method development and validation for imatinib mesylate by rp-hplc method. Indo American Journal of Pharmaceutical Research, 6(10), 6693-6700.
  • Kotha, K.K., & Sankar, K.R. (2021). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Journal of Drug Delivery and Therapeutics, 11(2), 104-111.

Sources

Application Notes and Protocols for Designing Cell-Based Assays for Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Activity of Imatinib (Piperidine)-N,N-dioxide

Imatinib (marketed as Gleevec®) has revolutionized the treatment of specific cancers by targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML) and the c-KIT receptor tyrosine kinase in Gastrointestinal Stromal Tumors (GIST).[1] Imatinib (Piperidine)-N,N-dioxide is an impurity of Imatinib, and as such, its biological activity warrants thorough investigation. Understanding its cellular effects is paramount for both quality control in drug manufacturing and for exploring any potential therapeutic or off-target activities.

This comprehensive guide provides a suite of detailed protocols for robust cell-based assays designed to characterize the biological activity of Imatinib (Piperidine)-N,N-dioxide. As this molecule is structurally related to Imatinib, the assays described herein are adapted from established methods for evaluating tyrosine kinase inhibitors (TKIs). We will delve into the principles behind each assay, provide step-by-step protocols, and offer insights into data analysis and interpretation, empowering researchers to generate high-quality, reproducible data.

Guiding Principles for Assay Design

The experimental design for assessing a TKI-related compound should be multi-faceted, addressing not only its impact on cell viability but also its specific effects on the intended signaling pathways and cellular processes. A logical workflow for such a study is outlined below.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Engagement & Downstream Signaling A Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) B Determine IC50 Values A->B Dose-response data C Apoptosis Assay (Annexin V/PI Staining) B->C Use concentrations around IC50 D Cell Cycle Analysis (Propidium Iodide Staining) B->D Use concentrations around IC50 E Western Blot Analysis (Phospho-protein levels) B->E Use concentrations around IC50

Figure 1: A suggested experimental workflow for the cellular characterization of Imatinib (Piperidine)-N,N-dioxide.

I. Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a cornerstone for assessing cell viability. It is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

Materials:

  • Imatinib (Piperidine)-N,N-dioxide

  • Imatinib-sensitive cell line (e.g., K562 for CML, GIST-T1 for GIST)[4]

  • Imatinib-resistant cell line (e.g., K562/IMR, GIST-T1/IMR) for comparative studies[4]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of Imatinib (Piperidine)-N,N-dioxide in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. A common concentration range to start with for Imatinib-like compounds is 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[5] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Gently pipette up and down to dissolve the crystals. Alternatively, place the plate on an orbital shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[7][8][9]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.[7]

Parameter Description Typical Values for Imatinib
IC50 Concentration for 50% inhibition of cell viability.Sensitive cells (e.g., K562): ~0.1-1 µM. Resistant cells can have significantly higher IC50 values.[4]
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the response of a cell population.Typically a sigmoidal curve.

II. Probing the Mechanism of Cell Death: The Annexin V/PI Apoptosis Assay

To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Cells treated with Imatinib (Piperidine)-N,N-dioxide at concentrations around the IC50 value for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the cells by flow cytometry within one hour.

Data Analysis and Interpretation

The results of the flow cytometry analysis will allow for the differentiation of cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

G cluster_0 Flow Cytometry Dot Plot Q1 Q1 (Annexin V - / PI +) Necrotic Q2 Q2 (Annexin V + / PI +) Late Apoptotic/ Necrotic Q3 Q3 (Annexin V - / PI -) Live Q4 Q4 (Annexin V + / PI -) Early Apoptotic

Figure 2: A representative quadrant plot for Annexin V/PI flow cytometry data.

III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Imatinib is known to induce cell cycle arrest, typically at the G1/S or G2/M phase, in sensitive cells. Cell cycle analysis using PI staining and flow cytometry can reveal if Imatinib (Piperidine)-N,N-dioxide has a similar effect. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells treated with Imatinib (Piperidine)-N,N-dioxide at concentrations around the IC50 value for 24-48 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10^6 cells.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry.

Data Analysis and Interpretation

The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle:

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

An accumulation of cells in a particular phase after treatment with Imatinib (Piperidine)-N,N-dioxide would indicate cell cycle arrest at that checkpoint.

IV. Target Engagement and Downstream Signaling: Western Blotting for Phosphorylated Proteins

The primary mechanism of action of Imatinib is the inhibition of tyrosine kinase activity.[1] A key experiment to determine if Imatinib (Piperidine)-N,N-dioxide acts similarly is to assess the phosphorylation status of the target kinase and its downstream effectors by Western blotting. For CML cells, this would involve probing for phosphorylated BCR-ABL (p-BCR-ABL) and its substrate CrkL. For GIST cells, this would involve probing for phosphorylated c-KIT (p-c-KIT) and downstream signaling molecules like AKT and ERK.

G Imatinib Imatinib (or derivative) BCR_ABL BCR-ABL (Tyrosine Kinase) Imatinib->BCR_ABL Inhibits Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 3: Simplified signaling pathway of BCR-ABL and the inhibitory action of Imatinib.

Protocol: Western Blotting for Phospho-Proteins

Materials:

  • Cells treated with Imatinib (Piperidine)-N,N-dioxide for a short duration (e.g., 1-4 hours).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-CrkL, anti-CrkL, anti-p-c-KIT, anti-c-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash treated cells with cold PBS and lyse them on ice with lysis buffer containing inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-p-BCR-ABL) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped of antibodies and re-probed with antibodies against the total protein (e.g., anti-BCR-ABL) to confirm equal protein loading.

Data Analysis and Interpretation

A decrease in the signal for the phosphorylated form of the target protein in treated cells compared to the control cells, with no change in the total protein levels, would indicate that Imatinib (Piperidine)-N,N-dioxide is inhibiting the kinase activity. Densitometry analysis can be used to quantify the changes in protein phosphorylation.

Troubleshooting Common Issues

Problem Possible Cause Solution
High variability in MTT assay Uneven cell seeding, edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate.
No apoptotic population in Annexin V assay Compound concentration is too low or incubation time is too short.Increase the concentration and/or incubation time.
Smeary bands in Western blot Protein degradation.Ensure that protease and phosphatase inhibitors are always used.
High background in phospho-Western blot Blocking with milk (contains casein, a phosphoprotein).Use 5% BSA in TBST for blocking and antibody dilutions.

Conclusion

The suite of cell-based assays detailed in this guide provides a robust framework for the comprehensive characterization of Imatinib (Piperidine)-N,N-dioxide. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and target kinase activity, researchers can gain a clear understanding of its biological profile. These protocols, grounded in established methodologies for TKI evaluation, are designed to yield reliable and reproducible data, thereby accelerating research and development efforts.

References

  • Ou, W. B., et al. (2022). SPK1/S1P axis confers gastrointestinal stromal tumors (GISTs) resistance of imatinib. Journal of Cancer, 13(11), 3298–3309. [Link]

  • Pro-Analytics. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Cancer Drug Resistance (pp. 1-19). Humana Press, New York, NY.
  • ResearchGate. (n.d.). Mechanism of action of imatinib mesylate (Gleevec®). Retrieved from [Link]

  • Abdolahi, M., et al. (2015). Formulation and in vitro, in vivo evaluation of effervescent floating sustained-release imatinib mesylate tablet. PloS one, 10(6), e0126874. [Link]

  • Alikian, M., et al. (2014). Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia. American journal of cancer research, 4(5), 554–569. [Link]

  • Rixe, O., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5626. [Link]

  • National Center for Biotechnology Information. (2013). Figure 2, Schematic model for the mechanism of action of Gleevec (imatinib). In Mechanistic Evidence in Evidence-Based Medicine: A Conceptual Framework. Agency for Healthcare Research and Quality (US). [Link]

  • Kumar, A., & Kumar, A. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2092. [Link]

  • ResearchGate. (2015). Formulation and In Vitro, In Vivo Evaluation of Effervescent Floating Sustained-Release Imatinib Mesylate Tablet. Retrieved from [Link]

  • Cao, L., et al. (2022). Identification of Novel Imatinib-Resistant Genes in Gastrointestinal Stromal Tumors. Frontiers in Oncology, 12, 869681. [Link]

  • National Center for Biotechnology Information. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 7.7.1–7.7.13. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Nguyen, V. T. T., & Hayashi, Y. (2022). A narrative review of imatinib-resistant gastrointestinal stromal tumors. Annals of translational medicine, 10(14), 803. [Link]

  • ACS Publications. (2023, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Omega, 8(38), 34861–34870. [Link]

  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4909. [Link]

  • National Center for Biotechnology Information. (2015). Formulation and In Vitro, In Vivo Evaluation of Effervescent Floating Sustained-Release Imatinib Mesylate Tablet. PloS one, 10(6), e0126874. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US8912325B2 - Process for preparation of imatinib and its mesylate salt.
  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of imatinib. Retrieved from [Link]

  • Hayashi, Y., & Nguyen, V. T. T. (2022). A narrative review of imatinib-resistant gastrointestinal stromal tumors. Annals of translational medicine, 10(14), 803. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • MDPI. (2021). Emerging Targeted Therapeutic Strategies to Overcome Imatinib Resistance of Gastrointestinal Stromal Tumors. Cancers, 13(21), 5493. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2024, March 25). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Models for Studying Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to investigate Imatinib (Piperidine)-N,N-dioxide, a metabolite of the tyrosine kinase inhibitor Imatinib. These application notes and protocols are structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring methodologically sound and ethically responsible research. The focus is on establishing robust and reproducible in vivo models for the pharmacokinetic and pharmacodynamic assessment of this specific metabolite.

Section 1: Introduction and Scientific Rationale

Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its mechanism of action involves the targeted inhibition of the BCR-ABL fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST.[2] The metabolism of Imatinib is complex, primarily mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 and CYP3A5 playing a major role.[2] This metabolic process leads to the formation of several metabolites, the most prominent being the N-desmethyl derivative (CGP74588), which exhibits similar potency to the parent drug.[2][3]

While CGP74588 has been extensively studied, other metabolites, such as Imatinib (Piperidine)-N,N-dioxide, are less characterized in vivo. Understanding the formation, distribution, and potential biological activity of all metabolites is crucial for a complete picture of a drug's disposition and for identifying any potential off-target effects or contributions to the overall therapeutic or toxicity profile. Imatinib (Piperidine)-N,N-dioxide is recognized as an impurity and a minor metabolite of Imatinib.[4] The protocols outlined herein are designed to facilitate the investigation of this specific N-oxide metabolite in relevant preclinical models.

The selection of an appropriate animal model is paramount for the successful translation of preclinical findings. Murine models, particularly immunodeficient mice for xenograft studies, are well-established for both CML and GIST research.[5][6][7][8][9][10] These models allow for the engraftment of human cancer cells or patient-derived tissues, providing a biologically relevant system to study drug efficacy and metabolism.

This guide will adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to promote transparency and reproducibility in preclinical research.[11][12] All procedures involving animals should be conducted in accordance with national or institutional guidelines for the care and use of animals.[13][14]

Section 2: In Vivo Experimental Models

The choice of the in vivo model will depend on the specific research question. For pharmacokinetic studies, healthy animals may be sufficient, while for pharmacodynamic and efficacy studies, disease models are necessary.

Pharmacokinetic Studies in Healthy Murine Models

To characterize the pharmacokinetic profile of Imatinib (Piperidine)-N,N-dioxide, healthy mice are a suitable initial model. Species differences in drug metabolism should be considered, with mice demonstrating pharmacokinetic parameters for Imatinib that are relatively close to humans.[15]

Table 1: Recommended Murine Strains for Pharmacokinetic Studies

StrainRationale for Use
CD-1 or ICR Mice Outbred strains, providing genetic diversity and general robustness for initial pharmacokinetic screening.[16]
C57BL/6 Mice Common inbred strain with a well-characterized genetic background, useful for reducing variability in metabolic studies.[13]
Pharmacodynamic and Efficacy Studies in Xenograft Models

For investigating the potential biological activity of Imatinib (Piperidine)-N,N-dioxide, xenograft models of CML and GIST are the gold standard.

Table 2: Recommended Xenograft Models for Imatinib Studies

Cancer TypeCell Line/ModelRationale for Use
CML K-562 or HL-60 Cells Human CML cell lines expressing the BCR-ABL fusion protein. Well-established for subcutaneous or disseminated leukemia models in immunodeficient mice (e.g., NOD/SCID or NSG).[6][17][18]
GIST GIST-T1 Cells Human GIST cell line with a c-KIT mutation, sensitive to Imatinib.
Patient-Derived Xenografts (PDX) Implantation of human tumor tissue into immunodeficient mice. Offers a more clinically relevant model that better recapitulates the heterogeneity of the original tumor.[7][19][20][21]

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting in vivo studies to evaluate Imatinib (Piperidine)-N,N-dioxide.

General Animal Welfare and Ethical Considerations

All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).[13] Animals should be housed in a controlled environment with appropriate light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water. Efforts should be made to minimize animal suffering.[14]

Preparation of Dosing Solutions

Materials:

  • Imatinib (Piperidine)-N,N-dioxide (analytical standard)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or as determined by solubility testing)

  • Sterile tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh the required amount of Imatinib (Piperidine)-N,N-dioxide.

  • Prepare the vehicle solution under sterile conditions.

  • Add the vehicle to the compound and vortex thoroughly to ensure a homogenous suspension or solution.

  • Prepare fresh on the day of dosing.

Protocol for Pharmacokinetic Study in Healthy Mice

This protocol aims to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of Imatinib (Piperidine)-N,N-dioxide.

Experimental Workflow for Pharmacokinetic Study

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Sample Processing & Analysis cluster_3 Data Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups acclimatization->randomization fasting Overnight Fasting randomization->fasting dosing Drug Administration (Oral Gavage or IV) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Storage at -80°C centrifugation->storage extraction Sample Extraction storage->extraction analysis LC-MS/MS Analysis extraction->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling parameter_calc Calculation of PK Parameters pk_modeling->parameter_calc

Caption: Workflow for a typical murine pharmacokinetic study.

Protocol:

  • Animal Acclimatization: Acclimatize male ICR mice (8-10 weeks old) for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to different groups (n=3-5 per time point). Administer a single dose of Imatinib (Piperidine)-N,N-dioxide orally via gavage or intravenously via the tail vein. A typical oral dose for Imatinib in mice is 100 mg/kg.[16]

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Imatinib (Piperidine)-N,N-dioxide in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][23][24][25][26][27]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.

Protocol for Efficacy Study in a CML Xenograft Model

This protocol is designed to assess the anti-tumor activity of Imatinib (Piperidine)-N,N-dioxide.

Experimental Workflow for Xenograft Efficacy Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture K-562 Cell Culture inoculation Subcutaneous Inoculation in NOD/SCID Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups (e.g., Vehicle, Imatinib, Metabolite) tumor_growth->randomization treatment Daily Drug Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia at Endpoint tumor_excision Tumor Excision and Weight euthanasia->tumor_excision tissue_analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) tumor_excision->tissue_analysis

Caption: Workflow for a xenograft efficacy study.

Protocol:

  • Cell Culture: Culture K-562 cells in appropriate media until they reach the logarithmic growth phase.

  • Tumor Inoculation: Inoculate approximately 5 x 10^6 K-562 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Imatinib (positive control, e.g., 50-100 mg/kg, daily oral gavage)

    • Group 3: Imatinib (Piperidine)-N,N-dioxide (test article, dose to be determined from PK studies)

  • Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Assessment: At the end of the study, tumors can be excised for pharmacodynamic analysis. This may include Western blotting to assess the phosphorylation status of BCR-ABL and its downstream targets.

Section 4: Bioanalytical Methodology

A robust and validated bioanalytical method is critical for accurate quantification of Imatinib and its metabolites.

Table 3: Key Parameters for LC-MS/MS Method Validation

ParameterDescription
Linearity The range over which the assay is accurate and precise.[23]
Accuracy and Precision Determination of intra- and inter-day variability.[26]
Selectivity Ensuring no interference from endogenous plasma components.
Recovery The efficiency of the extraction process.[26]
Matrix Effect Assessment of the influence of plasma components on ionization.
Stability Stability of the analyte under various storage and processing conditions.

Section 5: Data Interpretation and Reporting

All data should be reported in a clear and concise manner, adhering to the ARRIVE guidelines.[11][12] This includes detailing the number of animals used, the methods of randomization and blinding (if applicable), and statistical analyses performed.

Imatinib Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cKIT c-KIT Receptor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cKIT->Downstream BCR_ABL BCR-ABL (in CML) BCR_ABL->Downstream Imatinib Imatinib Imatinib->cKIT Inhibits Imatinib->BCR_ABL Inhibits Metabolite Imatinib (Piperidine)-N,N-dioxide (Activity to be determined) Metabolite->cKIT ? Metabolite->BCR_ABL ? ATP ATP ATP->cKIT ATP->BCR_ABL Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Imatinib's mechanism of action and the investigational role of its N-dioxide metabolite.

Section 6: Conclusion

The in vivo models and protocols described in this document provide a robust framework for the comprehensive evaluation of Imatinib (Piperidine)-N,N-dioxide. By employing these standardized methods, researchers can generate high-quality, reproducible data to elucidate the pharmacokinetic profile and potential biological activity of this metabolite, contributing to a more complete understanding of Imatinib's pharmacology.

References

  • Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. PubMed.
  • Clinical Pharmacokinetics of Imatinib Mesyl
  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
  • Reduced exposure of imatinib after coadministr
  • Disposition of imatinib and its metabolite CGP74588 in a patient with chronic myelogenous leukemia and short-bowel syndrome. PubMed.
  • Pharmacokinetics and pharmacodynamics of imatinib for optimal drug repurposing from cancer to COVID-19. PMC - PubMed Central.
  • Simultaneous quantification of imatinib and CGP74588 in human plasma by liquid chromatography-time of flight mass spectrometry (LC-TOF-MS). Analytical Methods (RSC Publishing).
  • Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for transl
  • ARRIVE Guidelines. Home.
  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. NIH.
  • Pharmacokinetics and cellular uptake of imatinib and its main metabolite CGP74588. PubMed.
  • Leukemia Xenograft Model. Altogen Labs.
  • Animal Rule Inform
  • Liquid chromatographic-mass spectrometric assay for quantitation of imatinib and its main metabolite (CGP 74588) in plasma. PubMed.
  • Protocol. Clinical Trials.
  • Imatinib (Piperidine)-N,N-dioxide | CAS 571186-93-1. SCBT.
  • Gastrointestinal Stromal Tumor PDX Models for Comprehensive Clinical Trials. Crown Bioscience.
  • Association between imatinib transporters and metabolizing enzymes genotype and response in newly diagnosed chronic myeloid leukemia patients receiving imatinib therapy.
  • Pharmacokinetics and cellular uptake of imatinib and its main metabolite CGP74588. .
  • Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. NCBI - NIH.
  • Imatinib Mesylate Reduces Neurotrophic Factors and pERK and pAKT Expression in Urinary Bladder of Female Mice With Cyclophosphamide-Induced Cystitis. Frontiers.
  • Biological Analysis of Human CML Stem Cells; Xenograft Model of Chronic Phase Human Chronic Myeloid Leukemia. PubMed.
  • Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for transl
  • Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? PMC - PubMed Central.
  • Impact of CYP2C8*3 polymorphism on in vitro metabolism of imatinib to N-desmethyl imatinib | Request PDF.
  • Development And Validation of Bioanalytical Method for The Determination of Imatinib In Human Plasma by LC-MS/MS.
  • Animal Use and Welfare Policy. Gilead Sciences.
  • Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study.
  • Establishment and Characterization of a Novel Xenograft Model of Human Gastrointestinal Stromal Tumor in Mice. Anticancer Research.
  • Im
  • N-Desmethyl Im
  • Models of chronic myeloid leukemia. eScholarship.
  • Determination of Imatinib and CGP74588 in Rat Plasma by HPLC and Its Application to a Pharmacokinetic Study. Bentham Science Publishers.
  • Imatinib does not induce cardiotoxicity at clinically relevant concentr
  • A novel xenograft model of gastrointestinal stromal tumors.
  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. the University of Groningen research portal.
  • Animal Welfare in Preclinical In Vivo Research. QPS.
  • Optimization of the simultaneous determination of im

Sources

proper handling and storage conditions for Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Imatinib (Piperidine)-N,N-dioxide

Abstract

This document provides a comprehensive technical guide for the proper handling, storage, and use of Imatinib (Piperidine)-N,N-dioxide (CAS No. 571186-93-1). As a key metabolite and potential degradation product of the tyrosine kinase inhibitor Imatinib, ensuring the integrity of this compound is paramount for its use as a reference standard in pharmacokinetic, metabolic, and impurity profiling studies.[1][2][3] These protocols are designed for researchers, analytical scientists, and drug development professionals to maintain compound stability, ensure experimental accuracy, and promote laboratory safety.

Compound Profile and Scientific Context

Imatinib (Piperidine)-N,N-dioxide is the product of oxidation of both piperazine nitrogen atoms of Imatinib.[4] Its presence and quantification are critical for understanding the oxidative metabolism of Imatinib and for quality control in pharmaceutical manufacturing. The N-oxide functional groups introduce distinct chemical properties compared to the parent molecule, influencing its stability and handling requirements. While generally stable at room temperature, N-oxides can be susceptible to thermal decomposition and chemical reduction.[5] Therefore, adherence to precise handling and storage protocols is not merely procedural but essential for preserving the compound's structural integrity.

Compound Attribute Information
Chemical Name 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide[3]
Synonyms Imatinib Impurity 8[4]
CAS Number 571186-93-1[2]
Molecular Formula C₂₉H₃₁N₇O₃[6]
Molecular Weight 525.60 g/mol [6]

Hazard Assessment and Safety Protocols

Core Principle: The specific toxicological properties of Imatinib (Piperidine)-N,N-dioxide are not extensively characterized.[7] Therefore, it must be handled with the same or a higher level of caution as its parent compound, Imatinib, which is classified as a hazardous substance suspected of causing genetic defects, cancer, and reproductive harm.[8]

2.1. Personal Protective Equipment (PPE) A comprehensive barrier is required to prevent exposure through inhalation, ingestion, or dermal contact.

  • Gloves: Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if contaminated.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[9]

  • Lab Coat: A buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: When handling the solid powder outside of a ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation of fine dust particles.[10]

2.2. Engineering Controls

  • Chemical Fume Hood: All weighing and solution preparation activities involving the solid compound should be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[10]

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station.

2.3. Emergency First Aid

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

2.4. Waste Disposal Dispose of all waste materials, including empty vials, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol for Compound Receipt and Initial Handling

The integrity of the compound begins with its proper handling upon arrival. The following workflow ensures that the material is inspected, documented, and stored correctly from the outset.

receipt_workflow cluster_receipt Initial Receipt Workflow A Receive Shipment B Inspect Container (Check for damage, seal integrity) A->B C Verify Documentation (Match CoA, label, order) B->C F Quarantine & Contact Supplier B->F Damaged? D Log Compound (Assign lot #, date, user) C->D C->F Discrepancy? E Transfer to Storage (Select appropriate conditions) D->E F->A Request Replacement degradation_pathway cluster_stability Imatinib Oxidation and N,N-Dioxide Reduction IM Imatinib MONO Imatinib (Piperidine)-N-oxide IM->MONO Oxidation [8] MONO->IM Reduction [16] DI Imatinib (Piperidine)-N,N-dioxide MONO->DI Oxidation [8] DI->MONO Reduction [16]

Caption: Oxidative formation and potential reductive degradation of Imatinib (Piperidine)-N,N-dioxide.

  • Reductive Degradation: The N-O bond is susceptible to cleavage by reducing agents (e.g., dithionite, certain metal catalysts). [11]Care should be taken to avoid such conditions in experimental buffers or media. This reduction would regenerate the mono-N-oxide or the parent Imatinib molecule, confounding analytical results.

  • Thermal and Photolytic Stress: While the parent Imatinib is relatively stable to heat and light,[12] N-oxides can undergo thermal rearrangements. [5]As a precaution, solutions should be protected from high temperatures and prolonged exposure to direct light.

  • pH Sensitivity: The parent drug, Imatinib, shows significant degradation at neutral pH. [12]While the stability profile of the N,N-dioxide across different pH values is not fully published, it is prudent to prepare aqueous working solutions fresh and use them promptly.

Conclusion

The chemical integrity of Imatinib (Piperidine)-N,N-dioxide as a reference standard is foundational to the reliability of any research in which it is used. Adherence to the protocols outlined in this document—encompassing rigorous safety precautions, controlled environmental storage for both solid and solution forms, and a scientifically-grounded understanding of its potential degradation pathways—will ensure its stability and the subsequent validity of experimental data.

References

  • Viatris. (2023). Imatinib Mesylate Tablets - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imatinib mesylate. Retrieved from [Link]

  • Iqbal, M., Ezzeldin, E., Al-Rashood, K. A., & Asiri, Y. A. (2014). Quantitative determination of imatinib stability under various stress conditions. Journal of Young Pharmacists, 6(2), 26-31. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Imatinib (Piperidine)-N,N-dioxide. Retrieved from [Link]

  • Żebrowska, J., Gniazdowska, E., & Starościak, B. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Acta Poloniae Pharmaceutica, 64(2), 111-117. Retrieved from [Link]

  • Molsyns Research. (n.d.). Imatinib (Piperidine)-N,N-DiOxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Imatinib (Piperidine)-N,N-DiOxide. Retrieved from [Link]

  • Petrone, D. A., Ye, J., & Lautens, M. (2016). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 7(10), 899–904. Retrieved from [Link]

  • Petrone, D. A., Ye, J., & Lautens, M. (2016). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

Sources

Application Note and Protocol: Laboratory Synthesis of Imatinib (Piperazine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical document provides a detailed protocol for the laboratory-scale synthesis of Imatinib (Piperazine)-N,N-dioxide, a potential metabolite and derivative of the tyrosine kinase inhibitor, Imatinib. The synthesis involves the direct oxidation of the two tertiary nitrogen atoms within the piperazine moiety of Imatinib using meta-chloroperoxybenzoic acid (m-CPBA). This guide is intended for researchers in medicinal chemistry, drug metabolism, and pharmaceutical development. It offers a comprehensive, step-by-step methodology, including reaction setup, purification, and detailed analytical characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: The Significance of Imatinib and its N-Oxide Derivatives

Imatinib, marketed under the trade name Gleevec®, is a cornerstone in targeted cancer therapy. It functions as a specific inhibitor of a number of tyrosine kinase enzymes, most notably BCR-Abl, which is the hallmark of chronic myeloid leukemia (CML)[1]. The chemical structure of Imatinib features a 2-phenylaminopyrimidine core, a benzamide group, and a hydrophilic N-methylpiperazine tail, the latter enhancing its aqueous solubility and oral bioavailability[2].

The study of drug metabolites and their derivatives is crucial in drug development for understanding pharmacokinetics, pharmacodynamics, and potential toxicological profiles. N-oxidation is a common metabolic pathway for drugs containing tertiary amine functionalities, such as the piperazine ring in Imatinib. The resulting N-oxides can exhibit altered pharmacological activity, solubility, and metabolic stability compared to the parent drug[3]. Imatinib (Piperazine)-N,N-dioxide, where both nitrogen atoms of the piperazine ring are oxidized, represents a key derivative for such investigations. While the mono-N-oxide is a known impurity and metabolite, the synthesis of the N,N-dioxide allows for a more thorough exploration of the metabolic fate and biological activity of Imatinib[4][5].

It is important to clarify that while sometimes referred to as "piperidine"-N,N-dioxide in some literature, the heterocyclic ring in Imatinib is, in fact, a piperazine ring, containing two nitrogen atoms at positions 1 and 4. This protocol details the synthesis of the N,N-dioxide of this piperazine moiety.

Synthetic Strategy and Rationale

The synthesis of Imatinib (Piperazine)-N,N-dioxide is achieved through the direct oxidation of the parent Imatinib molecule. The two tertiary amine groups in the N-methylpiperazine ring are susceptible to oxidation by peroxy acids.

Reaction Scheme:

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of tertiary amines[6]. It is relatively safe to handle compared to other strong oxidizing agents and is commercially available. The synthesis of the mono-N-oxide of Imatinib has been reported using m-CPBA[7]. To achieve the di-N-oxidation, a stoichiometric excess of m-CPBA is employed to ensure both nitrogen atoms are oxidized. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), to prevent unwanted side reactions.

Experimental Protocol: Synthesis of Imatinib (Piperazine)-N,N-dioxide

Materials and Equipment

Reagents:

  • Imatinib base (C₂₉H₃₁N₇O, MW: 493.60 g/mol )

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., DCM, methanol)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • pH paper or meter

Step-by-Step Synthesis Procedure
  • Dissolution of Imatinib: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Imatinib base (1.0 g, 2.03 mmol) in anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the Imatinib is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Addition of m-CPBA: In a separate beaker, weigh out meta-chloroperoxybenzoic acid (m-CPBA, assuming 77% purity, approximately 1.5 g, ~6.4 mmol, ~3.15 equivalents). Add the m-CPBA portion-wise to the cooled Imatinib solution over 15-20 minutes. Rationale: A stoichiometric excess of m-CPBA is used to drive the reaction towards the formation of the di-N-oxide. Portion-wise addition helps to control the reaction temperature, as the oxidation is exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). TLC System: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) can be used as the mobile phase. The product, being more polar than the starting material, will have a lower Rf value. The reaction is typically complete within 12-24 hours.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~20 mL) to quench the excess m-CPBA. Stir for 15 minutes.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL) to remove the m-chlorobenzoic acid byproduct. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine (30 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a suitable non-polar solvent (e.g., dichloromethane).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration from 1% to 10%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield Imatinib (Piperazine)-N,N-dioxide as a solid.

Characterization of Imatinib (Piperazine)-N,N-dioxide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical Technique Expected Results
Appearance White to off-white solid
Molecular Formula C₂₉H₃₁N₇O₃
Molecular Weight 525.60 g/mol
Mass Spectrometry (ESI+) Expected m/z: 526.25 [M+H]⁺
¹H NMR (DMSO-d₆, 400 MHz) Shifts for the N-CH₃ and piperazine protons will be significantly downfield compared to Imatinib due to the deshielding effect of the N-oxide groups. Aromatic protons are expected to show minor shifts.
¹³C NMR (DMSO-d₆, 101 MHz) Carbon signals of the N-CH₃ and piperazine ring will be shifted downfield.
Purity (HPLC) ≥95%

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Imatinib Imatinib Base in DCM ReactionVessel Stir at 0°C to RT (12-24h) Imatinib->ReactionVessel mCPBA m-CPBA (excess) mCPBA->ReactionVessel Quench Quench with Na₂S₂O₃ ReactionVessel->Quench Reaction Mixture Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporation Dry->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography Crude Product FinalProduct Imatinib (Piperazine)-N,N-dioxide Chromatography->FinalProduct Pure Product Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Sources

Troubleshooting & Optimization

how to improve the stability of Imatinib (Piperidine)-N,N-dioxide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Imatinib (Piperidine)-N,N-dioxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific metabolite and impurity of Imatinib. The stability of N-oxide compounds in solution can be a significant challenge, impacting experimental reproducibility, analytical accuracy, and formulation development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you understand, identify, and mitigate stability issues associated with Imatinib (Piperidine)-N,N-dioxide.

The core structure of Imatinib contains a piperazine ring, and the N,N-dioxide derivative refers to the oxidation of both nitrogen atoms within this ring system. N-oxide moieties, while often increasing aqueous solubility, can also introduce chemical liabilities, making the molecule susceptible to degradation under various environmental conditions. Understanding these degradation pathways is the first step toward developing robust analytical methods and stable formulations.

Frequently Asked Questions (FAQs)

Q1: My solution of Imatinib (Piperidine)-N,N-dioxide is showing a rapid loss of purity. What are the most likely causes?

A1: Rapid degradation of Imatinib (Piperidine)-N,N-dioxide in solution is typically linked to three primary factors: pH, exposure to light, and temperature. The parent compound, Imatinib, is known to be least stable at a neutral pH, with significant degradation observed around pH 7.[1] It is highly probable that the N,N-dioxide derivative shares this vulnerability. Additionally, N-oxide functional groups can be susceptible to reduction back to the parent amine or other degradation pathways, a process that can be accelerated by environmental factors. Piperidine-containing compounds are also known to be sensitive to heat and light.[2]

Q2: What is the expected primary degradation pathway for an N-oxide compound like this?

A2: The primary degradation pathway for many N-oxide compounds in solution is deoxygenation (reduction) back to the corresponding tertiary amine. This can be initiated by reducing agents, certain metal ions, or exposure to light (photoreduction). Another potential pathway is rearrangement or ring-opening reactions, especially under acidic or basic conditions or upon exposure to heat. For Imatinib (Piperidine)-N,N-dioxide, this would mean a potential reversion to Imatinib (Piperidine)-N-oxide or Imatinib itself. Forced degradation studies are the definitive method to identify the specific degradants.[3][4]

Q3: What solvent and buffer system should I start with for maximum stability?

A3: Based on the stability profile of the parent Imatinib, which is significantly more stable in acidic (pH 4) and alkaline (pH 10) conditions compared to neutral pH[1], it is recommended to start your investigation with acidic buffers. A citrate or acetate buffer at a pH between 3.5 and 4.5 would be a logical starting point. N-oxides are generally stabilized in polar, protic solvents.[5] Highly purified water (e.g., HPLC-grade) should be used, and the inclusion of a co-solvent like ethanol or DMSO may be necessary for solubility, though their impact on stability must be evaluated.[6] Avoid buffers containing components that could act as reducing or oxidizing agents.

Q4: How can I confirm if my compound is degrading?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (LC-MS) detection.[7][8] A stability-indicating method is one that can separate the intact drug from its degradation products. By monitoring the peak area of the Imatinib (Piperidine)-N,N-dioxide over time and observing the emergence of new peaks, you can quantify the rate of degradation and identify potential degradants.

Troubleshooting Guide: Common Stability Issues

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Rapid decrease in main peak area (HPLC) within hours of preparation. pH-mediated Hydrolysis/Degradation The N,N-dioxide moiety may be unstable at the current pH of your solution. The parent compound, Imatinib, shows ~35-40% loss at neutral pH.[1] Action: Prepare the solution in a series of buffers (e.g., pH 3, 5, 7, 9) and analyze at timed intervals to determine the optimal pH range for stability.
Appearance of new peaks in the chromatogram, especially after light exposure. Photodegradation N-oxide compounds can be light-sensitive. Imatinib itself shows ~15% decomposition after 4 hours of UV light exposure.[1] Action: Prepare and store the solution in amber vials or protect it from light by wrapping containers in aluminum foil. Conduct a photostability study as per ICH Q1B guidelines to confirm light sensitivity.
Inconsistent results between experiments run on different days. Thermal Degradation or Oxidative Stress The compound may be degrading due to ambient temperature fluctuations or dissolved oxygen in the solvent.[9][10] Action: Store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[11] For experiments, prepare fresh solutions and consider purging the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen.
Loss of compound and formation of multiple, poorly resolved peaks. Reaction with Excipients or Container Components in your solution (e.g., certain antioxidants, plasticizers from containers) may be reacting with the N,N-dioxide. Action: Simplify the formulation to the fewest possible components. Test stability in different container types (e.g., borosilicate glass vs. polypropylene). Ensure all excipients are of high purity.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study to Identify Degradation Pathways

This protocol is essential for understanding the intrinsic stability of Imatinib (Piperidine)-N,N-dioxide and for developing a stability-indicating analytical method.[4]

Objective: To identify the conditions that lead to the degradation of Imatinib (Piperidine)-N,N-dioxide and to characterize the resulting degradation products.

Materials:

  • Imatinib (Piperidine)-N,N-dioxide reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV/PDA or MS detector

  • Photostability chamber

  • Temperature-controlled oven and water bath

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Imatinib (Piperidine)-N,N-dioxide at 1 mg/mL in a suitable solvent (e.g., DMSO or methanol).

  • Stress Conditions: For each condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the stress medium.

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2, 4, and 8 hours.[3] Neutralize with an equivalent amount of 1N NaOH before analysis.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2, 4, and 8 hours.[3] Neutralize with an equivalent amount of 1N HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[10][12]

    • Thermal Degradation: Heat the solution (in a neutral buffer) at 80°C for 24 hours.[9]

    • Photodegradation: Expose the solution (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. Aim for approximately 10-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and calculate the percentage degradation of the parent compound. An LC-MS system is invaluable here for obtaining mass information on the new peaks to help elucidate their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish a validated HPLC method capable of separating Imatinib (Piperidine)-N,N-dioxide from its process impurities and degradation products identified in the forced degradation study.

Starting HPLC Parameters (based on Imatinib methods): [1][7]

  • Column: Waters Atlantis C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm (based on Imatinib UV spectra)[7]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation (Self-Validating System):

  • Specificity: Inject the stressed samples from Protocol 1. The method is specific if all degradation product peaks are well-resolved from the main compound peak (Resolution > 2).

  • Linearity: Prepare a series of dilutions of the reference standard (e.g., 1-200 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy & Precision: Analyze samples at low, medium, and high concentrations multiple times to ensure the results are accurate (% recovery) and precise (% RSD < 2%).

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to define the sensitivity of the method.[3]

Visualization of Key Workflows

Degradation Pathway Hypothesis

The following diagram illustrates the potential degradation pathways for Imatinib (Piperidine)-N,N-dioxide based on the chemical nature of the N-oxide functional group and known Imatinib stability issues.

G A Imatinib (Piperidine)-N,N-dioxide B Imatinib (Piperidine)-N-oxide A->B Reduction (e.g., light, reducing agent) D Hydrolytic Degradants (e.g., ring opening) A->D Hydrolysis (Acid/Base/Neutral) E Photolytic Degradants A->E UV/Vis Light C Imatinib B->C Further Reduction

Caption: Hypothetical degradation pathways for Imatinib (Piperidine)-N,N-dioxide.

Experimental Workflow for Stability Assessment

This workflow outlines the logical sequence of experiments for assessing and improving the stability of the compound in solution.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Confirmation A Forced Degradation Study (Protocol 1) B Develop & Validate Stability-Indicating Method (Protocol 2) A->B C Screen Buffers (pH 3-10) B->C D Evaluate Antioxidants (e.g., Ascorbic Acid, BHT) C->D E Assess Temperature Effects (4°C, 25°C, 40°C) D->E F Conduct Long-Term Stability Study (Optimized Formulation) E->F

Caption: Systematic workflow for stability analysis and formulation optimization.

References

  • Al-Janabi, K. et al. (2014). Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmacy & Bioallied Sciences, 6(3), 183-188. [Link]

  • Kłossowski, S. et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10299-10335. [Link]

  • Al-Tannak, N. et al. (2021). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Drug and Chemical Toxicology, 44(6), 614-624. [Link]

  • Jain, D. et al. (2019). A Stability-Indicating HPLC Method for the Determination of Imatinib Mesylate and its Impurities in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 81(4), 707-714. [Link]

  • Kumar, B. S. P., & Annapurna, M. M. (2022). Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pairing Agent. Acta Scientific Pharmaceutical Sciences, 6(12), 77-85. [Link]

  • Bakshi, M., & Singh, S. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Biosynce (2023). What is the stability of piperidine? Retrieved January 27, 2026, from [Link]

  • Al-Tannak, N. et al. (2019). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. PubMed. [Link]

  • Al-Janabi, K. et al. (2014). Quantitative determination of imatinib stability under various stress conditions. ResearchGate. [Link]

  • BTC (2023). What are the storage stability of Piperidine Series compounds over time? Retrieved January 27, 2026, from [Link]

  • Singh, S. et al. (2013). Various analytical methods for estimation of Imatinib: A review. ResearchGate. [Link]

  • Aguiar, A. C. et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Alam, S. et al. (2017). Forced degradation and stability indicating studies of imatinib tablet. World Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 845-856. [Link]

  • Gómara, M. J. et al. (2021). Design and stability of pediatric oral formulation of imatinib. Farmacia Hospitalaria, 45(1), 37-41. [Link]

  • Gwozdzinski, K. et al. (2003). Tempicol-3, a novel piperidine-N-oxide stable radical and antioxidant, with low toxicity acts as apoptosis inducer and cell proliferation modifier of Yoshida Sarcoma cells in vivo. Bioorganic & Medicinal Chemistry Letters, 13(14), 2375-2378. [Link]

  • Alam, S. et al. (2017). Forced degradation and stability indicating studies of imatinib tablet. Academia.edu. [Link]

  • GLP Pharma Standards (n.d.). Imatinib (Piperidine)-N,N-DiOxide. Retrieved January 27, 2026, from [Link]

  • Knapik-Kowalczuk, J. et al. (2021). Molecular Mobility and Stability Studies of Amorphous Imatinib Mesylate. Pharmaceutics, 13(10), 1649. [Link]

  • Bagepalli, V. et al. (2012). Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 200-203. [Link]

  • Wu, C. Y. et al. (2010). Stability of metal oxide nanoparticles in aqueous solutions. Water Science and Technology, 61(1), 127-133. [Link]

  • Kłossowski, S. et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health. [Link]

Sources

troubleshooting impurities in Imatinib (Piperidine)-N,N-dioxide synthesis

[1]

Status: Active Ticket ID: TECH-IMT-OX-001 Subject: Troubleshooting Synthesis & Isolation of Imatinib Oxidative Impurities[1]

Technical Scope & Nomenclature Clarification

Important Note on Nomenclature: While your query refers to "Imatinib (Piperidine)-N,N-dioxide," it is critical to note that Imatinib contains a piperazine ring, not a piperidine ring.[1]

  • The Chemical Reality: The oxidative impurities typically form on the piperazine nitrogen atoms due to their higher basicity compared to the pyridine/pyrimidine nitrogens.[1]

  • The Commercial Context: Some chemical vendors catalog the N-oxide impurities under "Piperidine" due to historical nomenclature errors or database synonyms (e.g., Imatinib (piperidine)-N-oxide is often a catalog name for Imatinib Piperazine N-oxide).[1]

Target Molecule for this Guide: We assume you are synthesizing the Imatinib Piperazine-N,N'-dioxide (where both nitrogens on the saturated ring are oxidized) to use as a reference standard for impurity profiling (e.g., HPLC retention time marker).

Reaction Pathway & Mechanism

To troubleshoot effectively, you must visualize the stepwise oxidation.[1] The piperazine nitrogens oxidize sequentially.[1]

ImatinibOxidationImatinibImatinib Base(Starting Material)MonoOxideImatinib N-oxide(Impurity J / Mono-oxide)Imatinib->MonoOxidem-CPBA (1.0 eq)0°C, DCMDiOxideImatinib N,N'-dioxide(Target Impurity)MonoOxide->DiOxidem-CPBA (>2.2 eq)RT, Excess TimePyridineOxPyridine-N-oxide(Over-oxidation Side Product)DiOxide->PyridineOxHarsh Conditions(High Temp / Large Excess)

Figure 1: Stepwise oxidation pathway of Imatinib.[1] Control of stoichiometry and temperature is the primary regulator of selectivity.[1]

Synthesis Protocol: Imatinib Piperazine-N,N'-dioxide

This protocol is designed to maximize the Di-oxide yield while minimizing pyridine oxidation.[1]

Reagents:

  • Imatinib Base (1.0 eq)[1][2]

  • m-Chloroperoxybenzoic acid (m-CPBA) (2.5 – 3.0 eq)[1]

  • Dichloromethane (DCM) or Chloroform[1]

  • Sodium Carbonate (10% aq)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Imatinib Base in DCM (10 mL/g). Ensure complete solubility; if the mesylate salt is used, neutralize it first with aq.[1] NaHCO₃ and extract the free base.[1]

  • Oxidation (Critical Step):

    • Cool the solution to 0°C .

    • Dissolve m-CPBA (2.5 eq) in DCM and add dropwise over 30 minutes.

    • Rationale: Slow addition prevents localized high concentrations that lead to pyridine oxidation.[1]

  • Reaction Progression:

    • Allow to warm to Room Temperature (20-25°C).

    • Stir for 4–6 hours.

    • Monitor: Check TLC or HPLC. The Di-oxide is significantly more polar than the Mono-oxide.[1]

  • Workup (Purification):

    • Quench: Add 10% Na₂SO₃ solution to destroy excess peroxide.[1]

    • Wash: Wash the organic layer with 10% Na₂CO₃ (x3).[1]

    • Why? m-CPBA converts to m-chlorobenzoic acid (m-CBA) after reaction.[1] m-CBA is the main contaminant.[1] Basic washes convert m-CBA to its water-soluble salt, removing it from the organic layer.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting Guide

Use this decision matrix to resolve specific synthesis failures.

SymptomProbable CauseCorrective Action
Product contains m-Chlorobenzoic acid (m-CBA) Inefficient basic wash during workup.[1]Reprocess: Dissolve crude solid in DCM. Wash vigorously with 1M NaOH (pH > 10).[1] m-CBA is acidic; high pH ensures it stays in the aqueous layer.[1]
Presence of Mono-oxide (Impurity J) Insufficient oxidant or reaction time.[1]Push Reaction: Add another 0.5 eq of m-CPBA. Stir for an additional 2 hours. The second nitrogen is less nucleophilic and requires "forcing" compared to the first.[1]
Formation of Pyridine N-oxides Reaction temperature too high or huge excess of m-CPBA.[1]Control: Keep reaction < 25°C. Do not exceed 3.0 eq of oxidant. Pyridine oxidation usually requires reflux or high temperatures.[1]
Low Yield / Material stuck in Aqueous Phase The N,N'-dioxide is highly polar (water soluble).[1]Extraction: Do not discard the aqueous layer![1] The Di-oxide is very polar.[1] Saturate the aqueous layer with NaCl (salting out) and extract with DCM:Isopropanol (3:1) or n-Butanol .[1]
Decomposition on Silica Column N-oxides can be unstable on acidic silica.[1]Passivation: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.[1] Use Methanol/DCM gradients.[1]
FAQ: Expert Insights

Q1: How do I distinguish between the Mono-oxide and the Di-oxide on HPLC?

  • Answer: N-oxidation increases polarity.[1]

    • Imatinib Base: Late eluting (Least polar).[1]

    • Mono-oxide (Impurity J): Elutes earlier.[1]

    • Di-oxide: Elutes earliest (Most polar).[1]

    • Tip: Use a Mass Spectrometer detector.[1] Mono-oxide is [M+16], Di-oxide is [M+32].[1]

Q2: Can I use Hydrogen Peroxide (H₂O₂) instead of m-CPBA?

  • Answer: Yes, but it is slower and often requires a catalyst (like Sodium Tungstate) or acetic acid solvent.[1] m-CPBA is preferred for small-scale synthesis of impurity standards because it is anhydrous and kinetically faster in DCM.[1]

Q3: My "Piperidine" N-oxide standard from a vendor looks different from my synthesized product.

  • Answer: Check the Certificate of Analysis (CoA). If the vendor sold you "Imatinib (Piperidine) N-oxide," they likely supplied the Mono-N-oxide (Impurity J).[1] If you synthesized the Di-N-oxide using the protocol above, your product will have a different retention time and melting point.

Diagnostic Workflow (DOT)

Follow this logic flow if your purity is < 95%.

TroubleshootingFlowCheckHPLCAnalyze Crude via HPLCImpurityTypeIdentify Major ImpurityCheckHPLC->ImpurityTypemCBAPeak: m-Chlorobenzoic AcidImpurityType->mCBAAcidic ByproductMonoOxPeak: Mono-oxide (M+16)ImpurityType->MonoOxUnder-reactionUnreactedPeak: Imatinib BaseImpurityType->UnreactedReaction StalledActionWashAction: Wash DCM layerwith 1M NaOHmCBA->ActionWashActionOxidizeAction: Add 0.5 eq mCPBAStir 2h @ RTMonoOx->ActionOxidizeUnreacted->ActionOxidize

Figure 2: Purification logic for Imatinib N-oxide synthesis.

References
  • Biosynth. (2024).[1] Imatinib (piperidine)-N-oxide (Catalog No.[1][3] FI24543).[1][3]Link[1][3]

    • Verifies the commercial nomenclature usage of "Piperidine" for the Piperazine N-oxide impurity.
  • European Directorate for the Quality of Medicines (EDQM). (2024).[1] Imatinib Impurity F and J Reference Standards.[1]Link[1]

    • Authoritative source for Im
  • Szarka, Z. et al. (2018).[1] "Oxidation of Imatinib: Identification of decomposition products." Journal of Pharmaceutical and Biomedical Analysis.

    • Provides mechanistic insight into the oxidative p
  • Organic Process Research & Development. (2012). "Process Development for Imatinib Mesylate." Background on the stability of the piperazine ring during synthesis.

preventing degradation of Imatinib (Piperidine)-N,N-dioxide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Experimental Settings

Welcome to the technical support center for Imatinib (Piperidine)-N,N-dioxide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting strategies to ensure the stability and integrity of this critical compound throughout your research. This resource is structured in a question-and-answer format to directly address the challenges you may face.

Section 1: Understanding the Stability of Imatinib (Piperidine)-N,N-dioxide

This section provides foundational knowledge about the chemical nature of Imatinib (Piperidine)-N,N-dioxide and its inherent stability characteristics.

Q1: What is Imatinib (Piperidine)-N,N-dioxide and where does it come from in my experiments?

A1: Imatinib (Piperidine)-N,N-dioxide is a metabolite and a degradation product of the tyrosine kinase inhibitor, Imatinib. Specifically, it is formed through the oxidation of the two nitrogen atoms on the piperazine ring of the Imatinib molecule. In experimental settings, its presence can arise from several sources:

  • Metabolic Studies: It is a known metabolite of Imatinib, so it will be present in samples from in vivo and in vitro drug metabolism studies.

  • Oxidative Degradation: Imatinib is susceptible to oxidation, and the N,N-dioxide is a known product of this degradation pathway, especially under oxidative stress conditions.[1] This can occur during sample preparation, storage, or analysis if proper precautions are not taken.

  • Impurity in Starting Material: It can be present as an impurity in the parent Imatinib compound, arising from the manufacturing process.[2]

Q2: What are the primary degradation pathways for Imatinib (Piperidine)-N,N-dioxide?

A2: While specific forced degradation studies on Imatinib (Piperidine)-N,N-dioxide are not extensively published, based on the known chemistry of N-oxide compounds and data from related molecules, the primary degradation pathways to be aware of are:

  • Reduction: The most common degradation pathway for N-oxides is reduction back to the parent tertiary amine. This can be a significant issue in biological matrices or in the presence of reducing agents.

  • Photodegradation: Heterocyclic N-oxides can be susceptible to light-induced degradation, often leading to complex rearrangements and cleavage products.

  • Thermal Decomposition: N-oxide compounds can be thermally labile, particularly at elevated temperatures.

  • Hydrolysis: While the N-oxide bond itself is generally stable to hydrolysis, other functional groups within the molecule, such as the amide linkage in the parent Imatinib structure, could be susceptible, and the N-oxide moiety may influence this reactivity.

It is noteworthy that a study on the related Imatinib-piperazine-N-oxide (a mono-oxide) found it to be stable under various stress conditions including acid, base, oxidation, and heat, suggesting a degree of inherent stability once formed.[3] However, it is prudent to assume the di-oxide may have different stability characteristics.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides actionable steps to identify and resolve degradation issues during your experiments.

Sample Preparation and Handling

Q3: I am observing a decrease in the concentration of my Imatinib (Piperidine)-N,N-dioxide standard over a short period in my prepared solutions. What could be the cause?

A3: This is a common issue and can often be traced back to the sample preparation and handling procedures. Here are the likely culprits and how to address them:

  • Solvent-Induced Degradation: The choice of solvent is critical. A study on Dasatinib, which also contains a piperazine ring, showed that the choice of diluent can induce the formation of N-oxide impurities due to the micro-oxidic properties of the solvent.[4] While this refers to the formation, it highlights the reactive nature of the piperazine moiety. For the N,N-dioxide, the concern would be solvents that could promote reduction.

    • Troubleshooting:

      • Solvent Selection: Use high-purity (HPLC or MS-grade) solvents. Acetonitrile is often a good choice for protein precipitation and has been shown to be effective in minimizing N-oxide conversion.[5] Avoid solvents with peroxide impurities.

      • pH of the Solution: The stability of Imatinib itself is pH-dependent, with significant degradation observed at neutral pH.[6] While the N,N-dioxide may be more stable, it is best to control the pH of your solutions. Buffering your solutions to a slightly acidic pH (e.g., pH 3-5) may improve stability.

  • Exposure to Light: Photodegradation can be a rapid process.

    • Troubleshooting:

      • Use Amber Vials: Always prepare and store your solutions in amber glass vials or use containers wrapped in aluminum foil to protect them from light.

      • Minimize Exposure: Work in a dimly lit area when handling the compound, especially in solution.

  • Temperature Effects: Elevated temperatures can accelerate degradation.

    • Troubleshooting:

      • Work on Ice: Prepare your solutions on ice to minimize thermal degradation.

      • Avoid Heat: Do not use heat to dissolve the compound unless absolutely necessary and validated. Sonication in a cool water bath is a preferable alternative.

Long-Term Storage

Q4: What are the best practices for long-term storage of Imatinib (Piperidine)-N,N-dioxide as a solid and in solution?

A4: Proper storage is crucial for maintaining the integrity of your reference standards and samples.

Table 1: Recommended Storage Conditions for Imatinib (Piperidine)-N,N-dioxide

FormRecommended TemperatureAtmosphereContainer
Solid -20°C or -80°CStore under an inert atmosphere (argon or nitrogen) and desiccated.Tightly sealed amber glass vial.
Solution -80°CAliquot to minimize freeze-thaw cycles.Tightly sealed amber glass vials.

Causality behind the Recommendations:

  • Low Temperature: Reduces the rate of all chemical degradation pathways.

  • Inert Atmosphere: Prevents oxidative degradation. While the compound is already an oxide, this prevents further reactions and is a general best practice for long-term stability of chemical standards.

  • Dessication: Protects against hydrolysis.

  • Amber Vials: Prevents photodegradation.

  • Aliquoting Solutions: Minimizes repeated exposure to ambient temperature and potential introduction of contaminants during each use.

Analytical Procedures (HPLC/LC-MS)

Q5: I am seeing inconsistent peak areas for Imatinib (Piperidine)-N,N-dioxide in my HPLC/LC-MS analysis, and in some cases, a corresponding increase in the Imatinib peak. What could be happening?

A5: This observation strongly suggests in-source fragmentation or degradation during the analytical run, specifically reduction of the N,N-dioxide back to the parent Imatinib.

  • Workflow for Investigating In-Source Reduction:

cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions A Inconsistent N,N-Dioxide Peak Area Increase in Parent Imatinib Peak B Inject N,N-Dioxide Standard into Mobile Phase Stream (Bypass Column) A->B Isolate Source vs. Column Effects C Analyze at Different Source Temperatures B->C Assess Thermal Lability G Chromatographically Separate from Parent Compound B->G Ensure Baseline Separation D Evaluate Mobile Phase pH C->D Check pH Influence E Optimize MS Source Conditions (Lower Temperature, Cone Voltage) C->E If Temperature Dependent F Modify Mobile Phase (e.g., Adjust pH, Use Aprotic Solvents) D->F If pH Dependent cluster_planning Experimental Planning cluster_execution Execution cluster_storage Storage A Review Compound Stability Data B Select Appropriate Solvents (High-Purity, Aprotic) A->B C Control pH of Solutions (Slightly Acidic Buffer) B->C D Use Low-Light Conditions C->D Prepare Solutions E Maintain Low Temperatures (Work on Ice) D->E F Minimize Exposure to Air (Use Inert Gas if Possible) E->F G Store at -80°C in Amber Vials F->G Store Samples H Aliquot to Avoid Freeze-Thaw G->H

Sources

Technical Support Center: Quantification of Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of Imatinib (Piperidine)-N,N-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the bioanalysis of this specific metabolite. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

Introduction to Imatinib (Piperidine)-N,N-dioxide

Imatinib is a tyrosine kinase inhibitor widely used in cancer therapy.[1] Its metabolism in vivo leads to the formation of several metabolites, including N-oxide derivatives. The Imatinib (Piperidine)-N,N-dioxide is a notable impurity and potential metabolite characterized by the oxidation of both nitrogen atoms in the piperazine ring.[1][2] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic studies, impurity profiling, and understanding the overall disposition of Imatinib in biological systems.

However, the quantification of N-oxide metabolites, particularly a di-N-oxide like this one, presents unique analytical challenges. These molecules are often more polar and can be less stable than the parent drug, requiring specialized analytical approaches to ensure accurate and reproducible results.

Core Challenges in Quantification

The primary challenges in the quantification of Imatinib (Piperidine)-N,N-dioxide revolve around its inherent chemical properties and the complexity of biological matrices. These challenges can be broadly categorized as:

  • Analyte Stability: N-oxides can be susceptible to degradation, including reduction back to the parent amine, especially under certain pH and temperature conditions or in the presence of specific matrix components.

  • Chromatographic Resolution and Peak Shape: The polarity of the N,N-dioxide can lead to poor retention on traditional reversed-phase columns and result in asymmetrical peak shapes (tailing).

  • Mass Spectrometric Detection: In-source fragmentation or poor ionization efficiency can hinder sensitive and accurate detection by LC-MS/MS.

  • Matrix Effects: Endogenous components in biological samples like plasma or urine can interfere with the ionization of the analyte, leading to ion suppression or enhancement.

This guide will provide a structured approach to addressing these challenges.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Poor or No Chromatographic Retention

Q: My Imatinib (Piperidine)-N,N-dioxide peak is eluting at or very near the void volume of my C18 column. What is happening and how can I fix it?

A: This is a common issue for highly polar compounds like N,N-dioxides on traditional reversed-phase columns. The weak interaction between the analyte and the non-polar stationary phase results in minimal retention.

Causality: The two N-oxide moieties significantly increase the polarity of the molecule compared to Imatinib. A standard C18 column may not provide sufficient retention for such a polar analyte, especially with highly aqueous mobile phases.

Solutions:

  • Employ a Polar-Modified Reversed-Phase Column: Consider using a column with a more polar stationary phase, such as one with an embedded polar group (e.g., amide, carbamate) or a polar endcapping. These columns are designed to provide better retention and peak shape for polar compounds.

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar analytes. This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting retention of polar compounds.

  • Introduce an Ion-Pairing Agent: For reversed-phase chromatography, adding an ion-pairing agent to the mobile phase can significantly improve retention.[3][4] An alkyl sulfonic acid, such as 1-octane sulfonic acid, can pair with the positively charged analyte (at acidic pH), increasing its hydrophobicity and retention on a C18 column.[5][6]

Problem 2: Asymmetrical Peak Shape (Tailing)

Q: I am observing significant tailing for my Imatinib (Piperidine)-N,N-dioxide peak. What are the likely causes and how can I improve the peak symmetry?

A: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Causality: For amine-containing compounds like Imatinib and its metabolites, a primary cause of tailing is the interaction of the positively charged amine groups with acidic silanol groups on the surface of silica-based columns.

Solutions:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. A lower pH (e.g., below 3) can protonate the silanols, reducing their interaction with the analyte. Conversely, a higher pH can also be effective depending on the analyte's pKa.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups, leading to improved peak shape for basic compounds.

  • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.

  • Consider Ion-Pairing Agents: As mentioned for retention, ion-pairing agents can also improve peak shape by forming a neutral complex with the analyte, which can exhibit more ideal chromatographic behavior.[3][4]

Problem 3: Inconsistent Results and Suspected Analyte Degradation

Q: My results for QC samples are highly variable, and I suspect the Imatinib (Piperidine)-N,N-dioxide is not stable. How can I investigate and mitigate this?

A: Stability is a critical concern for N-oxide metabolites. They can be prone to reduction back to the parent drug, which would lead to an underestimation of the N,N-dioxide concentration and a potential overestimation of the parent drug.

Causality: The N-oxide functional group can be chemically or enzymatically reduced. This can occur during sample collection, storage, or processing.

Solutions:

  • Conduct Comprehensive Stability Studies: As per regulatory guidelines, it is essential to evaluate the stability of the analyte under various conditions:

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

    • Bench-Top Stability: Evaluate stability at room temperature for a duration that mimics the sample processing time.

    • Long-Term Storage Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over the expected storage period.

    • Post-Preparative Stability: Check for degradation in the autosampler after sample preparation.

  • Optimize Sample Handling:

    • Keep samples on ice during processing.

    • Minimize the time between sample collection and freezing.

    • Use antioxidants or stabilizing agents in the collection tubes if necessary, though this needs to be validated.

  • Evaluate Extraction Conditions: Certain extraction solvents or pH conditions may promote degradation. A thorough evaluation of the sample preparation method is necessary. Protein precipitation with a suitable organic solvent is a common starting point.[7]

Problem 4: Low Signal or High Background in LC-MS/MS

Q: I am struggling to achieve the desired sensitivity for Imatinib (Piperidine)-N,N-dioxide with my LC-MS/MS method. What can I do to improve the signal-to-noise ratio?

A: Low sensitivity can be due to poor ionization, in-source fragmentation, or significant matrix effects.

Causality: The N,N-dioxide may have different ionization characteristics compared to the parent drug. In-source fragmentation can occur when the analyte is unstable under the high-energy conditions of the mass spectrometer's ion source, leading to the loss of the N-oxide group before detection. Matrix effects from co-eluting endogenous compounds can suppress the analyte's ionization.

Solutions:

  • Optimize MS Parameters:

    • Infusion Study: Directly infuse a standard solution of Imatinib (Piperidine)-N,N-dioxide into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and source temperature.

    • MRM Transition Selection: The molecular weight of Imatinib (Piperidine)-N,N-dioxide is 525.6 g/mol .[2] A potential precursor ion would be [M+H]+ at m/z 526.6. Fragment ions would need to be determined experimentally, but would likely involve the characteristic fragmentation pattern of the Imatinib core structure.

  • Mitigate In-Source Fragmentation:

    • Use a "gentler" ionization technique if available. Electrospray ionization (ESI) is generally preferred over atmospheric pressure chemical ionization (APCI) for N-oxides as it is less prone to causing in-source deoxygenation.

    • Optimize source parameters like temperature and gas flows to minimize thermal degradation.

  • Address Matrix Effects:

    • Improve Sample Cleanup: Move from a simple protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

    • Chromatographic Separation: Ensure that the analyte is chromatographically separated from the regions where major matrix components, such as phospholipids, typically elute.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for Imatinib (Piperidine)-N,N-dioxide is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If this is not available, a structural analog can be used, but with caution.

Frequently Asked Questions (FAQs)

Q1: What is the typical metabolic pathway for the formation of Imatinib (Piperidine)-N,N-dioxide?

A1: Imatinib is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being the major contributor.[8] The formation of N-oxides occurs through the oxidation of the nitrogen atoms in the piperazine ring. The mono-N-oxide is a known metabolite, and further oxidation of the other nitrogen atom in the ring would lead to the formation of the N,N-dioxide.

G Imatinib Imatinib Mono_N_Oxide Imatinib (Piperidine)-N-oxide Imatinib->Mono_N_Oxide CYP-mediated Oxidation Di_N_Oxide Imatinib (Piperidine)-N,N-dioxide Mono_N_Oxide->Di_N_Oxide CYP-mediated Oxidation

Caption: Metabolic pathway of Imatinib to its N,N-dioxide form.

Q2: Do I need a specific reference standard for Imatinib (Piperidine)-N,N-dioxide for quantification?

A2: Yes, for accurate quantification, a certified reference standard of Imatinib (Piperidine)-N,N-dioxide is essential.[1][2][9][10] This is necessary for the preparation of calibration curves and quality control samples. Without a specific standard, you can only perform semi-quantitative or relative quantification.

Q3: Can I use an HPLC-UV method for the quantification of Imatinib (Piperidine)-N,N-dioxide?

A3: While possible, an HPLC-UV method may lack the sensitivity and selectivity required for bioanalysis, especially at low concentrations in complex matrices like plasma. LC-MS/MS is the preferred technique due to its superior sensitivity and specificity, which is achieved through the selection of specific precursor and product ion transitions (MRM).[7][11]

Q4: How should I prepare my stock solutions of Imatinib (Piperidine)-N,N-dioxide?

A4: Stock solutions should be prepared in a high-purity solvent in which the analyte is freely soluble and stable. A mixture of water and an organic solvent like methanol or acetonitrile is a common choice.[12] It is crucial to assess the stability of the analyte in the stock solution solvent and store the solutions at an appropriate temperature (e.g., -20°C or -80°C) in tightly sealed containers to prevent evaporation.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol provides a general starting point for the extraction of Imatinib (Piperidine)-N,N-dioxide from plasma. Optimization will be required for your specific application.

Materials:

  • Plasma samples

  • Internal standard (IS) working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion onto the LC-MS/MS system.

G cluster_0 Sample Preparation Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Add Acetonitrile Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation by protein precipitation.

Protocol 2: Suggested Starting LC-MS/MS Conditions

These are suggested starting conditions and will require optimization for your specific instrument and column.

Liquid Chromatography:

ParameterSuggested Condition
Column Polar-modified C18 or HILIC column (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A, ramp to a high percentage of B, then re-equilibrate. A shallow gradient may be needed to separate from other metabolites.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry:

ParameterSuggested Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 526.6 ([M+H]+)
Product Ion (Q3) To be determined experimentally
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400 - 500°C (optimize for minimal degradation)
IonSpray Voltage ~5500 V

References

  • Pandey, K. P., Singh, C. L., Verma, S., Singh, A., Jha, R., Porwal, O., Fuloria, N., & Sharma, P. K. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences, 84(2), 465-476. [Link]

  • Gao, F., Liu, Y., Wang, J., & Li, H. (2013). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science, 51(4), 333–339. [Link]

  • Al-Sanea, M. M., Al-Ghamdi, S. S., Al-Harbi, M. M., Al-Anazi, M. M., & Abdel-Aziz, A. A.-M. (2021). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Molecules, 26(23), 7155. [Link]

  • Reddy, B. C. K., Kumar, D. S., & Kumar, K. R. (2013). LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. Der Pharma Chemica, 5(6), 47-52. [Link]

  • Pandey, K. P., Singh, C. L., Verma, S., Singh, A., Jha, R., Porwal, O., Fuloria, N., & Sharma, P. K. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences, 84(2), 465-476. [Link]

  • Singh, S., Kumar, Y., Singh, S. K., & Sharma, P. K. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(1), 76-83. [Link]

  • Kaza, M., Korycińska-Chaaban, M., Rudzki, P. J., & Chaaban, S. (2016). HPLC-UV assay of imatinib in human plasma optimized for bioequivalence studies. Acta Poloniae Pharmaceutica, 73(5), 1163-1172. [Link]

  • Singh, S., Kumar, Y., Singh, S. K., & Sharma, P. K. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(1), 76-83. [Link]

  • Abdel-Hamid, S. G., El-Kimary, E. I., & El-Aneed, A. (2020). Association of the Trough, Peak/Trough Ratio of Imatinib, Pyridine–N-Oxide Imatinib and ABCG2 SNPs 34 G>A and SLCO1B3 334 T>G With Imatinib Response in Egyptian Chronic Myeloid Leukemia Patients. Frontiers in Pharmacology, 11, 1157. [Link]

  • Kaza, M., Korycińska-Chaaban, M., Rudzki, P. J., & Chaaban, S. (2016). HPLC-UV assay of imatinib in human plasma optimized for bioequivalence studies. Acta Poloniae Pharmaceutica, 73(5), 1163-1172. [Link]

  • Suneetha, A., & Rao, D. V. (2022). Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pair. Acta Scientific Pharmaceutical Sciences, 6(12), 19-27. [Link]

  • McCarthy, S. M., Gilar, M., & Gebler, J. (2011). Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography. Journal of Chromatography B, 879(19), 1615-1622. [Link]

  • Bakhtiar, R., Khemani, L., Hayes, M., Bedman, T., & Tse, F. (2002). Bioanalytical method development and validation for simultaneous estimation of imatinib and its metabolite desmethyl imatinib in human plasma using liquid chromatography and mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 435-446. [Link]

  • Pharmaffiliates. (n.d.). Imatinib (Piperidine)-N,N-DiOxide. Retrieved from [Link]

  • Shah, P., & Shah, R. (2015). A stability-indicating RP-HPLC method development and validation for the related substances determination of imatinib process impurities and their degradation products in tablet dosage form. Journal of Taibah University for Science, 9(4), 482-490. [Link]

  • de Lemos, L. L., de Moraes, M. C., & de Oliveira, A. R. (2013). Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. Drug Design, Development and Therapy, 7, 815–823. [Link]

  • Marull, M., Rochat, B., & Fay, L. B. (2006). Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers. Journal of Mass Spectrometry, 41(3), 371–385. [Link]

  • Reddy, B. C. K., Kumar, D. S., & Kumar, K. R. (2013). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Acta Chimica & Pharmaceutica Indica, 3(2), 182-189. [Link]

Sources

mitigating matrix effects in LC-MS/MS analysis of Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantitative analysis of Imatinib (Piperidine)-N,N-dioxide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a major metabolite or impurity of the tyrosine kinase inhibitor Imatinib, accurate quantification is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2][3]

However, the inherent complexity of biological samples presents a significant challenge: the matrix effect. This phenomenon, where co-eluting endogenous components interfere with the ionization of the target analyte, can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of your results.[4][5][6]

This guide provides a structured, in-depth approach to not only identify and quantify but also systematically mitigate matrix effects, ensuring the development of a robust and reliable bioanalytical method. We will move beyond simple protocols to explain the causality behind each experimental choice, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions about the nature of matrix effects and their specific relevance to the analysis of Imatinib (Piperidine)-N,N-dioxide.

Q1: What exactly are matrix effects and why are they a major concern in LC-MS/MS?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[5][7] In electrospray ionization (ESI), the most common source for this type of analysis, a finite number of charges are available at the tip of the ESI needle. If matrix components like phospholipids, salts, or proteins are present alongside your analyte as the droplet evaporates, they compete for these charges.[8]

This competition can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization of the analyte, leading to a lower-than-expected signal, poor sensitivity, and inaccurate quantification.[9][10]

  • Ion Enhancement: A less common effect where matrix components improve the ionization efficiency of the analyte, resulting in a higher-than-expected signal and inaccurate results.

Q2: Why might Imatinib (Piperidine)-N,N-dioxide be particularly susceptible to matrix effects?

A: The physicochemical properties of Imatinib (Piperidine)-N,N-dioxide suggest a high susceptibility to matrix effects for two key reasons:

  • Polarity: As an N-oxide metabolite, it is inherently more polar than the parent drug, Imatinib.[11][12] In typical reversed-phase chromatography, highly polar compounds often elute early in the gradient, a region where many endogenous polar interferences (like salts and phospholipids) also elute. This co-elution is the primary driver of matrix effects.[10][13]

  • Basic Nature: The piperidine and pyrimidine rings in the Imatinib structure are basic. This property is exploited in mixed-mode solid-phase extraction but also means the molecule's charge state is highly dependent on pH, which can influence its interaction with matrix components and its chromatographic retention.

Q3: How can I definitively determine if my assay is being impacted by matrix effects?

A: Visual inspection of chromatograms is not enough, as the interfering components are often not detected by the mass spectrometer in your specific MRM channel. You must perform specific experiments to diagnose and quantify the effect. The two most common and effective methods are:

  • Post-Column Infusion: This experiment identifies the specific retention time windows where ion suppression or enhancement occurs. It provides a qualitative map of your chromatogram's "danger zones."[13][14]

  • Post-Extraction Spike Analysis: This experiment provides a quantitative measure of the matrix effect (expressed as the Matrix Factor, MF) by comparing the analyte's response in a post-spiked matrix sample to its response in a clean solvent.[9]

Regulatory agencies require a thorough evaluation of matrix effects during method validation to ensure data reliability.[7][15]

Part 2: Troubleshooting Guide - A Systematic Approach to Mitigation

Encountering matrix effects is common. The key to overcoming them is a logical, stepwise approach that moves from diagnosis to targeted solutions.

Workflow for Assessing and Mitigating Matrix Effects

Matrix_Effect_Workflow start Poor Accuracy, Precision, or Sensitivity Observed assess STEP 1: Assess Matrix Effect start->assess pci Protocol 1: Post-Column Infusion (Qualitative Assessment) assess->pci pes Protocol 2: Post-Extraction Spike (Quantitative Assessment) assess->pes decision1 Is Matrix Effect Significant? pci->decision1 pes->decision1 optimize_sp STEP 2: Optimize Sample Prep decision1->optimize_sp Yes no_effect No Significant Matrix Effect decision1->no_effect No sp_methods Evaluate PPT, LLE, SPE (See Table 1) optimize_sp->sp_methods decision2 Is Matrix Effect Resolved? sp_methods->decision2 optimize_lc STEP 3: Refine Chromatography decision2->optimize_lc No end Robust Method Achieved decision2->end Yes lc_methods Adjust Gradient, Change Column, Reduce Injection Volume optimize_lc->lc_methods decision3 Is Matrix Effect Resolved? lc_methods->decision3 compensate STEP 4: Compensate for Effect decision3->compensate No decision3->end Yes comp_methods Use SIL-IS or Matrix-Matched Calibrators compensate->comp_methods comp_methods->end Sample_Prep_Decision_Tree start Start: Method Development ppt Protein Precipitation (PPT) start->ppt ppt_check Is it clean enough? (Low Matrix Effect) ppt->ppt_check lle Liquid-Liquid Extraction (LLE) ppt_check->lle No done Method Finalized ppt_check->done Yes lle_check Sufficiently selective? (Good Recovery & Low ME) lle->lle_check spe Solid-Phase Extraction (SPE) lle_check->spe No lle_check->done Yes spe_check Highest Selectivity Needed? spe->spe_check spe_check->done Yes

Caption: Decision tree for selecting an appropriate sample preparation technique.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive, high recovery for many analytes. [16]Non-selective; leaves significant amounts of phospholipids and other matrix components, often leading to strong ion suppression. [10][16]Initial screening, methods where high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.Cleaner than PPT, removes non-polar lipids and salts effectively.More labor-intensive, requires solvent optimization, can have emulsion issues.Analytes of intermediate polarity; good for removing phospholipids if the correct solvent and pH are used. [17]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then selectively eluted.Highly selective, provides the cleanest extracts, significantly reduces matrix effects. Most complex and expensive, requires method development to optimize sorbent, wash, and elution steps.High-sensitivity assays, regulatory submissions, complex matrices.
Supported Liquid Extraction (SLE) A hybrid of LLE where the aqueous sample is coated on a diatomaceous earth support, followed by elution with an organic solvent.Simpler than traditional LLE (no shaking/emulsions), good recovery and cleanup. [16]Can be more expensive than LLE, requires solvent optimization.A good alternative to LLE, balancing ease of use with effective cleanup. [16]

Rationale: Imatinib and its N-oxide metabolite contain basic nitrogen atoms that will be positively charged at acidic pH. An MCX sorbent contains both reversed-phase (e.g., C8 or C18) and strong cation exchange functional groups. This dual retention mechanism allows for very high selectivity, as neutral and acidic interferences can be washed away under conditions where the basic analyte is retained by both hydrophobic and ionic interactions.

Methodology:

  • Sample Pre-treatment & Loading:

    • Dilute 100 µL of plasma with 200 µL of 2-4% phosphoric acid. The acid ensures the analyte is positively charged and helps disrupt protein binding.

    • Condition an MCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 2% phosphoric acid.

    • Load the pre-treated sample onto the cartridge.

  • Wash Steps (Critical for removing interferences):

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M HCl or 2% formic acid. This removes salts and other highly polar components.

    • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes retained non-polar interferences like lipids, while the analyte remains bound by the strong cation exchange mechanism.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol (or acetonitrile). The basic pH neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a mobile-phase-compatible solution (e.g., 100 µL of 10% acetonitrile in water) for LC-MS/MS analysis.

Step 3: Refine Chromatographic Conditions

If a cleaner sample preparation is insufficient, further optimization of your LC method can separate your analyte from the remaining interferences. [18]

  • Gradient Optimization: Lengthen the gradient or make it shallower around the elution time of your analyte. This can provide the extra resolution needed to separate it from a closely eluting interference.

  • Column Chemistry:

    • If using a standard C18 column, consider one with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase).

    • For a highly polar metabolite like an N,N-dioxide, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase. In HILIC, polar analytes are well-retained and elute later, away from the early-eluting phospholipids that are a major source of suppression in reversed-phase.

  • Reduce Injection Volume / Dilute Sample: This is the simplest approach. By injecting less matrix, you reduce the absolute amount of interfering components. This is only a viable strategy if your assay has sufficient sensitivity to spare. [18][19]

Step 4: Implement Compensation Strategies

When matrix effects cannot be completely eliminated, they must be compensated for to ensure accurate quantification.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. [17]A SIL-IS (e.g., Imatinib-d8) has nearly identical chemical properties and chromatographic retention time to the analyte. It will co-elute and experience the exact same degree of ion suppression or enhancement. Because quantification is based on the peak area ratio of the analyte to the IS, the matrix effect is effectively canceled out, leading to highly accurate and precise results.

  • Matrix-Matched Calibration: This involves preparing your calibration standards and quality controls in the same blank biological matrix as your unknown samples (e.g., drug-free human plasma). This ensures that your calibrators experience the same matrix effect as your samples, improving accuracy. However, this approach does not correct for inter-subject variability in the matrix effect and requires a reliable source of blank matrix. [15]

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]

  • Tanaka, Y., Yashima, H., & Araki, T. (2025). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Indonesian Journal of Pharmacy, 7(1), 1-10. [Link]

  • Cavaliere, B., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(13), 3963. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Xing, J., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]

  • van de Merbel, N. C., & Niessen, W. M. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Bioanalysis, 1(1), 45-58. [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Kim, H., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 74(5-6), 437-445. [Link]

  • Al-Tannak, N. F., et al. (2023). N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. [Link]

  • Xu, Y., et al. (2013). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, 4(5). [Link]

  • Mi, L., et al. (2014). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Chromatography B, 945-946, 199-205. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Al-Tannak, N. F., et al. (2023). Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. ResearchGate. [Link]

  • Malodia, K., et al. (2011). Strategies & Considerations for Bio analytical Method Development and Validation using LCMS/MS: a Review. Pharmacologyonline, 2, 1272-1283. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Li, W., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science, 51(4), 321-327. [Link]

  • TSI Journals. (n.d.). Strategies for LC-MS Development in Quantitative Bio analysis. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]

  • Dolan, J. W. (2003). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]

  • Cappiello, A., et al. (2016). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF on ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • ResearchGate. (n.d.). Imatinib, along with the different metabolites that formed after metabolism in humans. [Link]

  • Ramanathan, R., & Jemal, M. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189-1192. [Link]

  • Pharmaceutical Methods. (2022). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. [Link]

  • myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • Hanke, N., et al. (2021). Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1189-1201. [Link]

  • Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 7(13), 1657-1666. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure. [Link]

  • ACS Publications. (2019). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (2019). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. [Link]

  • GLP Pharma Standards. (n.d.). Imatinib (Piperidine)-N,N-DiOxide. [Link]

Sources

Technical Support Center: Refining Cell Culture Protocols for Imatinib (Piperidine)-N,N-dioxide Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Imatinib (Piperidine)-N,N-dioxide in cell culture experiments. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful application of this compound in your research. As a derivative of the well-established tyrosine kinase inhibitor Imatinib, understanding its unique properties is crucial for obtaining reliable and reproducible results.

I. Understanding Imatinib and its (Piperidine)-N,N-dioxide Derivative

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[1] It also targets other tyrosine kinases such as c-KIT and PDGF-R, making it a valuable tool in cancer research.[2] Imatinib (Piperidine)-N,N-dioxide is recognized as an impurity and a metabolite of Imatinib.[1][3][4][5][6] While specific data on the N,N-dioxide is limited, a related compound, Imatinib (piperidine)-N-oxide, has demonstrated antineoplastic activity in both in vitro and in vivo studies, suggesting that the N,N-dioxide form may also possess biological activity.[7]

Due to the limited availability of specific protocols for the N,N-dioxide derivative, the following guidance is adapted from established protocols for Imatinib mesylate, the more commonly used salt of Imatinib. It is imperative to perform initial validation experiments to determine the optimal conditions for your specific cell line and experimental setup.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Imatinib and likely, its N,N-dioxide derivative?

A1: Imatinib functions by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, preventing the phosphorylation of its downstream substrates.[2] This inhibition blocks the signaling pathways that lead to cellular proliferation and survival, ultimately inducing apoptosis in Bcr-Abl-positive cells. It is hypothesized that the N,N-dioxide derivative shares a similar mechanism of action, though its potency may differ.

Q2: How should I prepare a stock solution of Imatinib (Piperidine)-N,N-dioxide?

A2: Given the lack of specific solubility data for the N,N-dioxide, it is recommended to follow the guidelines for Imatinib mesylate. Imatinib mesylate is soluble in organic solvents like DMSO.

Experimental Protocol: Preparation of a 10 mM Stock Solution

StepActionRationale
1Weigh out a precise amount of Imatinib (Piperidine)-N,N-dioxide powder.Accurate weighing is critical for preparing a stock solution of a known concentration.
2Dissolve the powder in high-quality, sterile DMSO.DMSO is a common solvent for compounds of this nature, facilitating their dissolution for use in cell culture.
3Gently vortex or sonicate the solution until the compound is completely dissolved.Ensures a homogenous stock solution.
4Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.Prevents repeated freeze-thaw cycles which can degrade the compound.
5Store the aliquots at -20°C or -80°C, protected from light.Ensures the stability and longevity of the stock solution.

Q3: What is a typical starting concentration range for Imatinib (Piperidine)-N,N-dioxide in cell culture?

A3: For Imatinib mesylate, concentrations ranging from 0.1 µM to 10 µM are commonly used, depending on the cell line's sensitivity.[8] For the N,N-dioxide derivative, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A suggested starting range for this validation would be from 0.01 µM to 50 µM.

Q4: How long should I treat my cells with Imatinib (Piperidine)-N,N-dioxide?

A4: Treatment duration can vary from a few hours to several days, depending on the experimental endpoint. For apoptosis assays, 24 to 72 hours of treatment is typical. For longer-term studies, such as the development of resistant cell lines, treatment can extend for weeks or months with regular media changes.

III. Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation of the compound in cell culture medium. - The final concentration of the compound is too high. - The pH of the medium is not optimal for solubility. - The final concentration of DMSO is too high, causing cytotoxicity and precipitation.- Lower the final concentration of the compound. - Ensure the final DMSO concentration is below 0.5%. - Add the stock solution to the medium dropwise while gently swirling.
No observable effect on cells. - The concentration of the compound is too low. - The cell line is resistant to Imatinib. - The compound has degraded due to improper storage or handling.- Perform a dose-response experiment to determine the optimal concentration. - Verify the Bcr-Abl status of your cell line. - Prepare a fresh stock solution from a new vial of the compound.
High levels of cell death in the control group. - The final concentration of DMSO is too high. - The cell line is sensitive to the vehicle.- Ensure the final DMSO concentration is below 0.5%. - Run a vehicle-only control to assess the effect of DMSO on your cells.
Inconsistent results between experiments. - Variation in cell seeding density. - Inconsistent treatment duration or compound concentration. - Degradation of the compound over time.- Maintain consistent cell culture practices. - Use a fresh aliquot of the stock solution for each experiment. - Regularly check the stability of your stock solution.

IV. Experimental Workflows and Diagrams

A. General Workflow for a Cell Viability Assay

The following workflow outlines the key steps for assessing the cytotoxic effects of Imatinib (Piperidine)-N,N-dioxide on a cancer cell line.

Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in a 96-well plate start->seed prepare_drug Prepare serial dilutions of Imatinib (Piperidine)-N,N-dioxide seed->prepare_drug treat Treat cells with the compound and controls (vehicle and untreated) prepare_drug->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate Read absorbance/fluorescence on a plate reader add_reagent->read_plate calculate Calculate cell viability and IC50 value read_plate->calculate end End calculate->end

Caption: Workflow for determining the IC50 value of Imatinib (Piperidine)-N,N-dioxide.

B. Imatinib's Mechanism of Action in Bcr-Abl Positive Cells

This diagram illustrates the signaling pathway inhibited by Imatinib.

Imatinib Mechanism of Action cluster_pathway Bcr-Abl Signaling Pathway cluster_inhibition Inhibition by Imatinib BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Downstream Substrates (e.g., Grb2, Shc, CrkL) BCR_ABL->Substrate Phosphorylation Signaling Proliferation & Survival Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) Substrate->Signaling Proliferation Uncontrolled Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Imatinib Imatinib (Piperidine)-N,N-dioxide Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Imatinib inhibits Bcr-Abl, leading to apoptosis in cancer cells.

V. References

  • Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Imatinib (Piperidine)-N,N-DiOxide | CAS No- 571186-93-1. (n.d.). GLP Pharma Standards. Retrieved January 27, 2026, from [Link]

  • In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • CAS No : 571186-93-1 | Product Name : Imatinib (Piperidine)-N,N-DiOxide. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

  • imatinib and its Impurities. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • (PDF) In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Imatinib and dasatinib concentrations were measured in cell culture... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Disposition of imatinib and its metabolite CGP74588 in a patient with chronic myelogenous leukemia and short-bowel syndrome. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • [Comparison of generic and original imatinib in the treatment of newly diagnosed patients with chronic myelogenous leukemia in chronic phase: a multicenter retrospective clinical study]. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • Quantitative determination of imatinib stability under various stress conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Imatinib (Pyridine)-N-oxide | C29H31N7O2 | CID 9827642. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of small molecules, with a specific focus on Imatinib (Piperidine)-N,N-dioxide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimental workflows. Our approach emphasizes the rationale behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Section 1: Foundational Knowledge & Initial Considerations

This section addresses preliminary questions regarding Imatinib (Piperidine)-N,N-dioxide and the importance of studying its potential off-target effects.

Q1: What is Imatinib (Piperidine)-N,N-dioxide, and what is its known biological activity?

A1: Imatinib (Piperidine)-N,N-dioxide is recognized primarily as an impurity and a metabolite of Imatinib (Gleevec®)[1][2][3]. Imatinib is a well-characterized tyrosine kinase inhibitor (TKI) that targets BCR-ABL, c-KIT, and PDGFRA, and is used in the treatment of various cancers[4]. While the parent compound, Imatinib, is extensively studied, there is limited publicly available data on the specific biological activity or kinase inhibition profile of the Imatinib (Piperidine)-N,N-dioxide metabolite. Therefore, its potential for on-target and off-target activity remains an area requiring empirical investigation.

Q2: Why is it critical to investigate the off-target effects of a drug metabolite like this one?

A2: Drug metabolites can have their own distinct pharmacological and toxicological profiles. Investigating the off-target effects of a metabolite is crucial for several reasons:

  • Comprehensive Safety Profile: Unidentified off-target interactions are a significant cause of adverse drug reactions and clinical trial failures[5][6]. A metabolite may bind to unexpected proteins, leading to toxicity that is not predicted by the parent drug's profile.

  • Explaining Clinical Observations: Sometimes, the clinical efficacy or side-effect profile of a drug cannot be fully explained by the activity of the parent compound alone. Active metabolites can contribute significantly to the overall therapeutic and adverse outcomes.

  • New Therapeutic Opportunities: An off-target interaction is not always negative. In some cases, a metabolite's unique off-target binding profile could be harnessed for new therapeutic applications (drug repositioning).

Q3: What are the known on- and off-targets of the parent drug, Imatinib, that I should be aware of?

A3: Imatinib's primary, well-established on-targets are the tyrosine kinases BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptors (PDGFRA)[4][7]. However, its therapeutic success and some side effects are also attributed to a range of off-target interactions. Imatinib is known to inhibit other kinases and proteins, including:

  • c-Abl and Arg (Abelson-related gene) kinases

  • Discoidin domain receptor 1 (DDR1)

  • c-Fms, Flt-3, and Lck kinases

  • Non-kinase targets such as the quinone oxidoreductase-2 (NQO2) enzyme[8]. These off-target effects can lead to unexpected biological consequences, such as influencing the immune system or mitochondrial respiration[4][8][9]. Understanding this profile provides a baseline for hypothesizing potential off-targets for its metabolites.

Section 2: Experimental Strategy for Off-Target Identification

A robust strategy for identifying off-target effects involves a tiered approach, starting with broad screening and moving to specific validation.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Functional Characterization a Compound (Imatinib Piperidine-N,N-dioxide) b Broad Kinome Profiling (e.g., KINOMEscan) a->b Screen against >400 kinases c Unbiased Proteome-wide Screen (e.g., MS-CETSA, Affinity-MS) a->c Screen against entire proteome d List of Potential Off-Target 'Hits' b->d c->d e Orthogonal Biochemical Assay (e.g., In-vitro kinase assay) d->e Confirm direct inhibition (IC50) f Cellular Thermal Shift Assay (CETSA) (Confirms direct binding in cells) d->f Confirm target engagement g Validated Off-Target e->g f->g h Cell-based Phenotypic Assays (e.g., Signaling, Viability, Apoptosis) g->h Assess functional consequence i Mechanism of Action Studies (e.g., Western Blot for pathway modulation) g->i

Caption: A tiered workflow for identifying and validating drug off-targets.

Section 3: Troubleshooting Guide: Kinome Profiling

Kinome profiling assays are essential for screening TKIs against a large panel of kinases to identify both intended and unintended interactions[10].

Q4: I am setting up a kinome-wide screen. How do I select the appropriate concentration for Imatinib (Piperidine)-N,N-dioxide?

A4: This is a critical parameter. The goal is to use a concentration high enough to identify meaningful interactions without causing non-specific or artifactual binding.

  • Causality: A single high concentration (e.g., 1 or 10 µM) is typically used for initial screening. This concentration is often significantly higher than the expected physiological or efficacious dose. The rationale is to cast a wide net and capture even weak binders, which can then be prioritized based on potency in follow-up studies.

  • Recommended Action:

    • Start with 1 µM or 10 µM: These are standard concentrations for platforms like KINOMEscan (DiscoverX) or Kinobeads[10].

    • Check Solubility: Ensure your compound is fully soluble in the assay buffer at the chosen concentration. Precipitation will lead to false negatives.

    • Consider the Parent Drug: The IC50 of Imatinib against its primary targets is in the nanomolar range. If the metabolite is significantly less potent, a higher screening concentration is justified.

Q5: My kinome screen results show weak binding to dozens of kinases. How do I differentiate real hits from noise?

A5: This is a common outcome. Prioritization is key.

  • Causality: Kinase inhibitors often show some level of promiscuity because they target the highly conserved ATP-binding pocket[11]. Weak, widespread inhibition can be an intrinsic property of the molecule or an artifact of the high concentration used. Real, potent off-targets are those that can be engaged at physiologically relevant concentrations.

  • Troubleshooting Steps:

    • Thresholding: First, apply a standard cutoff. For example, in a KINOMEscan, you might initially focus on kinases showing >90% or >95% inhibition at the screening concentration.

    • Dose-Response Confirmation: Select the top 10-20 hits from your initial screen and perform a full dose-response curve (e.g., 10-point curve) to determine the dissociation constant (Kd) or IC50 for each. A potent off-target will have a Kd or IC50 in the sub-micromolar to low micromolar range.

    • Structural and Family Analysis: Are the hits clustered within a specific kinase family? This could suggest a real structural basis for binding. Use bioinformatics tools to analyze the ATP-binding pockets of the hits for similarities.

    • Biological Relevance: Cross-reference the hits with the known biology of your cellular model. Is a particular off-target known to be involved in a relevant signaling pathway? This can help prioritize which hits to pursue for functional validation.

Section 4: Protocol and Troubleshooting: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying that a compound directly binds to its target inside intact cells[12]. It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation[13].

G a 1. Treat Cells Incubate intact cells with Vehicle (DMSO) or Compound. b 2. Heat Shock Aliquot cells and heat across a temperature gradient (e.g., 40-64°C). a->b c 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). b->c d 4. Separate Fractions Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins. c->d e 5. Protein Quantification Collect supernatant and analyze soluble protein levels via Western Blot, ELISA, or MS. d->e f 6. Data Analysis Plot % soluble protein vs. Temperature. A rightward shift indicates stabilization. e->f

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol (Western Blot Readout)
  • Cell Culture: Plate cells (e.g., K562, a cell line sensitive to Imatinib) to achieve 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or Imatinib (Piperidine)-N,N-dioxide at the desired concentration (e.g., 10 µM) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 10-12 points from 40°C to 64°C) for 3 minutes. Include an unheated (RT) control.

  • Lysis: Immediately subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure cell lysis.

  • Ultracentrifugation: Transfer the lysate to ultracentrifuge tubes and spin at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the putative off-target protein. Use a loading control (e.g., GAPDH, Tubulin) to ensure equal loading.

  • Analysis: Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the unheated control. Plot the normalized intensity versus temperature to generate the melting curve. A shift in the curve to the right for the compound-treated sample indicates target engagement.

CETSA Troubleshooting FAQs

Q6: I'm performing CETSA for a putative off-target, but I don't see any thermal shift. Does this mean my compound doesn't bind?

A6: Not necessarily. Several factors can lead to a "flat" result.

  • Causality: A thermal shift only occurs if the compound is present at a sufficient concentration to occupy the target protein and if this binding event actually stabilizes the protein's structure against heat.

  • Troubleshooting Steps:

    • Confirm Compound Permeability: Is your compound getting into the cell? If it has poor permeability, it cannot engage an intracellular target. This can be tested with cell uptake assays.

    • Increase Compound Concentration: The intracellular concentration might be too low. Try increasing the dose by 5-10 fold for the CETSA experiment.

    • Check Target Expression: Verify that your target protein is expressed at a detectable level in your chosen cell line via Western Blot. If expression is too low, the signal may be weak.

    • Consider Destabilization: Some compounds can destabilize a target, causing a leftward shift in the melting curve. Ensure you are analyzing the data for shifts in either direction.

    • Binding May Not Stabilize: In rare cases, a compound can bind to a target without significantly altering its thermal stability. This is a limitation of the assay. In this case, an orthogonal method like an in-cell activity assay is needed.

Q7: My Western blot bands for the target protein are very faint, making quantification unreliable. What can I do?

A7: This is a common issue, especially for low-abundance proteins.

  • Causality: The final signal in a CETSA Western blot is dependent on the initial expression level of the target, the efficiency of lysis, and the quality of the antibody.

  • Troubleshooting Steps:

    • Optimize Antibody: Test different primary antibodies for your target. Ensure you are using the recommended dilution and incubation conditions.

    • Enrich for Your Target: Before running the Western blot, you can perform an immunoprecipitation (IP) for your target protein from the soluble fraction. This will enrich the sample and provide a stronger signal.

    • Use a More Sensitive Readout: Switch from Western blotting to a more sensitive detection method like an AlphaScreen®, ELISA-based CETSA, or mass spectrometry (MS-CETSA) if the equipment is available[13][14].

    • Increase Protein Loading: Load the maximum possible amount of protein onto your gel without compromising resolution.

Section 5: Advanced Proteomic Approaches & Data Interpretation

For a truly unbiased view, mass spectrometry-based proteomic methods can identify off-targets without a pre-existing hypothesis.

Q8: I want to use an affinity-based proteomics approach. What are the critical controls to include to avoid false positives?

A8: Affinity-based proteomics (e.g., using a biotinylated version of your compound to pull down binding partners) is powerful but prone to identifying non-specific "sticky" proteins. Rigorous controls are essential for data integrity[15].

  • Causality: Proteins can bind to the affinity matrix (beads) or the linker, not just your compound. A competition experiment is the gold standard for proving that binding is specific to the compound itself.

  • Mandatory Controls:

    • Competition Control (Most Important): Perform a pulldown with your biotinylated compound in the presence of a large excess (e.g., 100-fold) of the free, unmodified compound. True binding partners will be outcompeted and will disappear or be significantly reduced in the mass spectrometry analysis. Non-specific binders will remain.

    • Beads-Only Control: Incubate your cell lysate with the affinity beads that have not been conjugated to your compound. Any proteins identified in this pulldown are binding to the matrix and should be excluded.

    • Inactive Compound Control: If you have a structurally similar analog of your compound that is known to be biologically inactive, use it for a parallel pulldown. Proteins that bind to the active compound but not the inactive one are more likely to be true hits.

Q9: My proteome-wide thermal profiling (MS-CETSA) experiment generated a list of 50 proteins with significant thermal shifts. How do I determine which are direct binders versus downstream effects?

A9: This is a key challenge in interpreting system-wide data.

  • Causality: Direct binding of a drug to a target causes an immediate thermal shift. However, this can also trigger rapid changes in signaling pathways, leading to alterations in protein-protein interactions or post-translational modifications for downstream proteins. These secondary changes can also alter a protein's thermal stability, creating indirect hits[14].

  • Deconvolution Strategy:

    • Incubation Time: The standard 1-hour incubation is often short enough to enrich for direct binders. However, for very rapid signaling, indirect effects can still occur. Consider performing a time-course experiment (e.g., 5, 15, and 60 minutes). Direct binders should show a stable shift at all time points, while downstream effects may only appear at later times.

    • In-Vitro Validation: The most definitive way to confirm a direct interaction is to test it in a purified system. Perform an in-vitro thermal shift assay (e.g., Differential Scanning Fluorimetry) or a biochemical activity assay using the recombinant target protein and your compound.

    • Pathway Analysis: Use bioinformatics tools (e.g., STRING, KEGG) to map your hits onto known signaling pathways. If a kinase and several of its known substrates all show a thermal shift, it's plausible the kinase is the direct target and the others are indirect.

This guide provides a framework for the systematic investigation of off-target effects for Imatinib (Piperidine)-N,N-dioxide. By employing a multi-faceted approach with rigorous controls and thoughtful data interpretation, researchers can confidently characterize the full interaction profile of this and other small molecules.

References

  • Welsh, N. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences. Available at: [Link][8][16]

  • OncLive. (2024). OncLive's November Roundup of Key FDA Approvals in Oncology. OncLive. Available at: [Link][17]

  • Miihkinen, M., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link][5]

  • Zitvogel, L., et al. (2016). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology. Available at: [Link][4]

  • GLP Pharma Standards. (n.d.). Imatinib (Piperidine)-N,N-DiOxide. GLP Pharma. Available at: [Link][2]

  • National Center for Biotechnology Information. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. Available at: [Link][18]

  • Falcai, M. J., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Journal of Immunology Research. Available at: [Link][9]

  • National Center for Biotechnology Information. (n.d.). Kinome expression profiling to target new therapeutic avenues in multiple myeloma. PubMed Central. Available at: [Link][19]

  • National Center for Biotechnology Information. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central. Available at: [Link][20]

  • de Lavallade, H., et al. (2008). Imatinib for chronic myeloid leukaemia: mechanisms of resistance and trivial names. British Medical Journal. Available at: [Link][21]

  • National Center for Biotechnology Information. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PubMed Central. Available at: [Link][22]

  • National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. Available at: [Link][23]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Dr. Oracle. Available at: [Link][24]

  • Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. Available at: [Link][25]

  • American Chemical Society. (2019). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. ACS Publications. Available at: [Link][11]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link][15]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link][6]

  • National Center for Biotechnology Information. (n.d.). Imatinib: A Breakthrough of Targeted Therapy in Cancer. PubMed Central. Available at: [Link][26]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek. Available at: [Link][27]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link][13]

  • MDPI. (n.d.). Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. MDPI. Available at: [Link][28]

  • PubMed. (2008). Proteomic methods for drug target discovery. PubMed. Available at: [Link][29]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link][30]

  • American Association for Cancer Research. (2005). Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val654Ala. AACR Journals. Available at: [Link][7]

  • American Society of Hematology. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. ASH Publications. Available at: [Link][31]

  • National Center for Biotechnology Information. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. Available at: [Link][10]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link][32]

  • National Center for Biotechnology Information. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PubMed Central. Available at: [Link][33]

  • Pharma IQ. (n.d.). CRISPR Cas9 Troubleshooting Analysis. Pharma IQ. Available at: [Link][34]

  • American Chemical Society. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link][12]

  • VJHemOnc. (2024). Mechanisms of resistance to the TKI asciminib in CML. VJHemOnc. Available at: [Link][35]

  • CETSA. (n.d.). Publications. CETSA. Available at: [Link][36]

  • Discovery On Target. (2024). Target Identification Strategies. Discovery On Target. Available at: [Link][37]

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. Available at: [Link][38]

  • American Association for Cancer Research. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. Available at: [Link][14]

Sources

optimizing reaction yield and purity for Imatinib (Piperidine)-N,N-dioxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-IMAT-NND-001

Introduction

Welcome to the technical support guide for the synthesis of Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1). This molecule is a significant derivative of Imatinib, often encountered as a process-related impurity or metabolite.[1][2] The controlled synthesis of this N,N-dioxide is crucial for its use as a reference standard in analytical methods, for toxicological studies, and for understanding the degradation pathways of the parent active pharmaceutical ingredient (API).[1]

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction yield and purity. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: The Chemistry of N-Oxidation

The synthesis of Imatinib (Piperidine)-N,N-dioxide is achieved through the oxidation of the two tertiary nitrogen atoms within the piperazine ring of the Imatinib base. The most common and effective method employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

The reaction proceeds via a concerted mechanism where the electrophilic oxygen of the peroxy acid is transferred to the nucleophilic nitrogen of the amine.[3][4] Understanding this process is key to controlling the reaction. The oxidation occurs sequentially: first to the mono-N-oxide, and then to the desired N,N-dioxide. The primary challenges are achieving complete oxidation to the di-oxide form while preventing unwanted side reactions, such as oxidation of the pyridine nitrogen or other sensitive moieties in the molecule.

reaction_pathway Imatinib Imatinib Base MonoOxide Imatinib (Piperidine) -N-oxide Imatinib->MonoOxide +1 eq. Oxidant SideProduct Side Products (e.g., Pyridine N-oxide) Imatinib->SideProduct Non-selective Oxidation DiOxide Imatinib (Piperidine) -N,N-dioxide MonoOxide->DiOxide +1 eq. Oxidant MonoOxide->SideProduct Non-selective Oxidation

Caption: Sequential oxidation pathway from Imatinib to its N,N-dioxide.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

A1: Low yield is a common problem that can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction: The most frequent cause is insufficient oxidant. The reaction is sequential; converting the mono-oxide to the di-oxide requires overcoming a slightly higher activation energy.

    • Solution: Ensure you are using at least 2.2 to 2.5 equivalents of m-CPBA to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material and the mono-oxide intermediate.[1]

  • Degradation of Product: N-oxides can be sensitive to reaction conditions.[5][6]

    • Cause A (Temperature): While gentle heating can accelerate the reaction, excessive temperatures (e.g., > 40-50°C) can lead to decomposition.

    • Solution A: Maintain a controlled temperature. We recommend starting the reaction at 0°C during the addition of m-CPBA to manage the initial exotherm, followed by allowing the reaction to slowly warm to room temperature (20-25°C) and stirring overnight.[1]

    • Cause B (Acidic Byproduct): The m-CPBA reaction produces meta-chlorobenzoic acid. An accumulation of this acid can potentially catalyze degradation pathways.

    • Solution B: Perform the reaction in a suitable solvent like Dichloromethane (DCM) which can be easily washed.[1] Some protocols for sensitive substrates include a non-nucleophilic base, but this can complicate purification. A straightforward aqueous workup is usually sufficient.

  • Workup Losses: The N,N-dioxide product is highly polar and can have significant aqueous solubility.

    • Solution: During the aqueous workup, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the product and improve extraction efficiency into the organic layer (e.g., DCM). Use multiple small-volume extractions rather than one large-volume extraction.

Q2: My final product is contaminated with the mono-N-oxide. How can I improve the conversion to the N,N-dioxide?

A2: This is a selectivity and conversion issue. The piperazine nitrogens are generally more nucleophilic than the pyridine nitrogen, but the formation of the first N-oxide slightly deactivates the molecule for the second oxidation.

  • Stoichiometry is Critical: As mentioned in Q1, using an insufficient amount of oxidant is the primary reason for incomplete conversion. You must use a stoichiometric excess.

    • Recommendation: Start with 2.5 equivalents of m-CPBA. If the mono-oxide persists, a small additional charge of oxidant (0.2-0.3 eq.) can be added after 4-6 hours of reaction time.

  • Reaction Time: Ensure the reaction is allowed to run to completion. For the second oxidation step, this may require extended stirring.

    • Recommendation: Monitor the reaction at regular intervals (e.g., 2h, 4h, 8h, and 24h). We find that stirring for 16-24 hours at room temperature is typically sufficient for full conversion.

Q3: How do I effectively remove the meta-chlorobenzoic acid byproduct during workup?

A3: The acidic byproduct is easily removed with a basic aqueous wash. However, the product's polarity requires careful handling.

  • Standard Protocol:

    • After the reaction is complete, cool the reaction mixture in an ice bath.

    • Add a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃). The sulfite will also quench any excess peroxy acid.[7]

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Separate the organic layer.

    • Wash the organic layer again with NaHCO₃ solution, followed by a brine wash (saturated NaCl solution) to minimize product loss.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Q4: Purification by silica gel chromatography is difficult; the product streaks or doesn't elute. What are my options?

A4: This is expected. N-oxides are basic and highly polar, leading to strong interactions with the acidic silica gel surface.

  • Option 1 (Modify the Mobile Phase): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

    • Recommended Eluent System: Start with a gradient system of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is 98:2 DCM:MeOH, gradually increasing the polarity. Add 0.5-1% of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase to prevent streaking and improve recovery.[8]

  • Option 2 (Use a Different Stationary Phase): If silica fails, consider alternative stationary phases.

    • Recommendation: Neutral or basic alumina can be a better choice for purifying basic compounds like N-oxides. The eluent systems are similar to those used for silica.

  • Option 3 (Crystallization): If the crude product is reasonably pure (>85-90%), crystallization is often the most effective and scalable purification method.

    • Recommendation: Experiment with various solvent systems. A common approach is to dissolve the crude material in a minimal amount of a polar solvent (like methanol or DCM) and then slowly add a less polar anti-solvent (like diethyl ether or hexane) until turbidity is observed. Allow the solution to stand at a reduced temperature (4°C or -20°C) to induce crystal formation.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best oxidizing agent for this synthesis? A: meta-Chloroperoxybenzoic acid (m-CPBA) is the most widely used and reliable reagent for this transformation due to its commercial availability, relative stability, and predictable reactivity.[3][9] Other reagents like hydrogen peroxide (often with a catalyst) or Oxone® can also be used but may require more extensive optimization.[10]

Q: What is the optimal solvent? A: Halogenated solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are ideal. They are relatively inert to the oxidizing conditions, provide good solubility for Imatinib, and facilitate an easy extractive workup.[1]

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase similar to your intended column chromatography system (e.g., 90:10:1 DCM:MeOH:NH₄OH). The product (N,N-dioxide) will be the most polar spot (lowest Rf value), followed by the mono-oxide, and then the Imatinib starting material. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[11][12]

Q: What are the key safety precautions when working with m-CPBA? A: m-CPBA is a strong oxidizing agent and can be explosive, especially in high concentrations (>77%) or when subjected to shock or friction.[9] Always use it in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Avoid contact with flammable materials. Quench any excess reagent carefully during workup.[7]

Q: How should I store the final Imatinib (Piperidine)-N,N-dioxide product? A: N-oxides are generally stable but can be hygroscopic. Store the purified solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (nitrogen or argon), at a reduced temperature (e.g., 4°C) to ensure long-term stability.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Synthesis of Imatinib (Piperidine)-N,N-dioxide
Reagent/ParameterRecommended ValueRationale
Imatinib Base 1.0 equivalentStarting Material
m-CPBA (≤77%) 2.5 equivalentsStoichiometric excess ensures full conversion to the di-oxide.
Solvent Dichloromethane (DCM)Inert solvent with good solubility and easy removal.
Concentration ~20 mL DCM per gram of ImatinibBalances reaction rate and ease of handling.
Initial Temperature 0°C (Ice Bath)Controls initial exotherm upon m-CPBA addition.
Reaction Temperature 20-25°C (Room Temp.)Allows for a steady reaction rate without degradation.
Reaction Time 16-24 hoursEnsures complete conversion of the mono-oxide intermediate.

Step-by-Step Procedure:

  • Dissolve Imatinib base (1.0 eq.) in Dichloromethane (~20 mL/g) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice-water bath.

  • Add m-CPBA (2.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed directly to the workup and purification protocol (Protocol 4.2).

Protocol 4.2: Workup and Purification

purification_workflow cluster_workup Aqueous Workup cluster_purification Purification start Completed Reaction Mixture in DCM cool Cool to 0°C start->cool quench Quench with cold aq. Na₂SO₃ or NaHCO₃ cool->quench separate Separate Organic Layer quench->separate wash_base Wash with aq. NaHCO₃ separate->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo to yield Crude Product dry->concentrate crude Crude Product concentrate->crude column Column Chromatography (Silica or Alumina) Eluent: DCM/MeOH/TEA crude->column crystallize Crystallization (e.g., DCM/Ether) crude->crystallize if crude purity >85% pure Pure Imatinib (Piperidine) -N,N-dioxide column->pure crystallize->pure

Caption: Workflow for the workup and purification of the final product.

Section 5: References

  • IMATINIB - New Drug Approvals. (2014). Pharmaceutical Substances. Available at:

  • US8609842B2 - Method for synthesizing Imatinib. (2013). Google Patents. Available at:

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development (IJNRD). Available at:

  • Imatinib (Piperidine)-N,N-DiOxide | CAS No- 571186-93-1. Simson Pharma. Available at:

  • Imatinib (piperidine)-N-oxide | 571186-91-9. Biosynth. Available at:

  • Imatinib (Piperidine)-N,N-DiOxide | 571186-93-1. Chemicea Pharmaceuticals. Available at:

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry. Available at:

  • Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ACS Publications - The Journal of Physical Chemistry A. Available at:

  • How can i purify N-oxides on column chromatography? (2017). ResearchGate. Available at:

  • Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Available at:

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2014). ACS Publications - Journal of Medicinal Chemistry. Available at:

  • Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024). Chemistry LibreTexts. Available at:

  • Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Impact Factor. Available at:

  • new analytical method development and validation for imatinib mesylate by rp-hplc method. World Journal of Pharmacy and Pharmaceutical Sciences. Available at:

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Environment, Health & Safety. Available at:

  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Imatinib (Piperidine)-N,N-dioxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of Imatinib (Piperidine)-N,N-dioxide, a significant metabolite of the targeted cancer therapy drug, Imatinib. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the most suitable analytical strategy for their specific research and quality control needs. The methodologies discussed are grounded in established scientific principles and validated against international standards to ensure data integrity and reliability.

The Significance of Quantifying Imatinib (Piperidine)-N,N-dioxide

Imatinib is a tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)[1][2]. The metabolism of Imatinib is extensive, with the main circulating metabolite being the N-desmethyl derivative. However, the formation of Imatinib (Piperidine)-N,N-dioxide, an N-oxide metabolite, is also a crucial aspect of its biotransformation. Monitoring this metabolite is essential for several reasons:

  • Pharmacokinetic and Metabolism Studies: Understanding the formation and clearance of metabolites like the N-oxide provides a comprehensive pharmacokinetic profile of Imatinib.

  • Impurity Profiling: In the manufacturing of the Imatinib drug substance, the N-oxide can be a process-related impurity or a degradation product. Its quantification is vital for quality control and to ensure the safety and efficacy of the final drug product.

  • Forced Degradation Studies: As part of stability testing, forced degradation studies are conducted to understand how the drug substance behaves under stress conditions such as acid, base, oxidation, heat, and light.[3][4][5]. The N-oxide is a potential degradation product that needs to be monitored during these studies.[6].

The accurate quantification of Imatinib (Piperidine)-N,N-dioxide, therefore, necessitates robust and validated analytical methods. This guide will focus on the two most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the quantification of Imatinib (Piperidine)-N,N-dioxide hinges on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter HPLC-UV LC-MS/MS Rationale and Insights
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices and trace-level quantification.[7][8]
Linearity Typically in the µg/mL range (e.g., 0.5-30 µg/mL for Imatinib)[1][9][10].Wide linear range, often from ng/mL to µg/mL (e.g., 50-7500 ng/mL for Imatinib)[11][12].The wider dynamic range of LC-MS/MS is advantageous for studies involving broad concentration ranges.
Accuracy (% Recovery) Generally high, often >95%[7][13].Excellent, typically between 85-115% as per regulatory guidelines.Both methods can achieve high accuracy when properly validated.
Precision (%RSD) Intra- and inter-day precision typically <2%[10].High precision with %RSD values well within acceptable limits (<15%).LC-MS/MS often provides slightly better precision due to the high specificity of detection.
Limit of Quantification (LOQ) Higher LOQ, often in the low µg/mL to high ng/mL range (e.g., 0.05 µg/mL for Imatinib in plasma)[7].Lower LOQ, capable of reaching low ng/mL or even pg/mL levels (e.g., <10 ng/mL for Imatinib)[7].For bioanalytical studies where metabolite concentrations are low, LC-MS/MS is the method of choice.[7]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to the monitoring of specific parent-daughter ion transitions.In complex matrices like plasma, the selectivity of LC-MS/MS is a significant advantage over HPLC-UV.[8]
Matrix Effects Less prone to signal suppression or enhancement.Can be significantly affected by ion suppression from matrix components.Careful sample preparation and the use of an appropriate internal standard are crucial for LC-MS/MS to mitigate matrix effects.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher instrument cost and requires more specialized expertise for operation and maintenance.The choice of method is often influenced by budget and available technical expertise.

The Cornerstone of Reliable Data: Method Validation

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[14]. All analytical methods for the quantification of drug metabolites and impurities must be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[15][16][17][18].

Key Validation Parameters:
  • Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[18]. In the context of Imatinib (Piperidine)-N,N-dioxide, the method must be able to resolve it from Imatinib and other related substances. Forced degradation studies are instrumental in demonstrating specificity.[6].

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18].

  • Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18]. It is often determined by recovery studies.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[18]. It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7].

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: A Validated HPLC-UV Method

The following is a representative step-by-step protocol for the quantification of Imatinib (Piperidine)-N,N-dioxide in a drug substance, based on common practices in the pharmaceutical industry.

Materials and Reagents:
  • Imatinib Mesylate reference standard

  • Imatinib (Piperidine)-N,N-dioxide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Ammonia solution

  • Purified water

Chromatographic Conditions:
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Column: XBridge C18, 250 x 4.6 mm, 5 µm[6].

  • Mobile Phase A: 3.85 g/L Ammonium acetate in water, pH adjusted to 9.5 with ammonia solution. Filtered through a 0.45 µm filter.[6].

  • Mobile Phase B: A 40:60 v/v mixture of acetonitrile and methanol[6].

  • Gradient Elution: A gradient program is typically used to ensure good separation of the N-oxide from the parent drug and other impurities.

  • Flow Rate: 1.5 mL/min[6].

  • Column Temperature: 30°C[6].

  • Detection Wavelength: 264 nm[6].

  • Injection Volume: 10 µL[6].

Preparation of Solutions:
  • Diluent: A mixture of mobile phase A and mobile phase B in a suitable ratio.

  • Standard Stock Solution: Accurately weigh and dissolve the Imatinib (Piperidine)-N,N-dioxide reference standard in the diluent to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the Imatinib drug substance in the diluent to a final concentration within the linear range of the method.[6].

Method Validation Procedure:
  • Specificity: Inject the diluent, a solution of Imatinib reference standard, a solution of Imatinib (Piperidine)-N,N-dioxide reference standard, and the sample solution. Also, analyze samples from forced degradation studies to ensure no interference at the retention time of the N-oxide peak.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the Imatinib (Piperidine)-N,N-dioxide standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample solution on the same day and under the same experimental conditions. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the results from the two days should be ≤ 2.0%.

  • LOQ and LOD: Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under these varied conditions.

Visualizing the Process

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation A Prepare Mobile Phases (A & B) F Equilibrate HPLC System A->F B Prepare Diluent C Prepare Standard Stock Solution B->C E Prepare Sample Solution B->E D Prepare Working Standards C->D G Inject Solutions (Standards & Sample) D->G E->G F->G H Chromatographic Separation G->H I UV Detection at 264 nm H->I J Integrate Peak Areas I->J K Construct Calibration Curve J->K M Perform Validation Calculations (Accuracy, Precision, etc.) J->M L Calculate Concentration of N-oxide K->L

Caption: Workflow for HPLC-UV quantification of Imatinib (Piperidine)-N,N-dioxide.

Chemical Structures and Metabolic Relationship

Caption: Metabolic conversion of Imatinib to its N,N-dioxide metabolite.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Imatinib (Piperidine)-N,N-dioxide. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV offers a robust and cost-effective solution for routine quality control of the drug substance, while the superior sensitivity and selectivity of LC-MS/MS make it indispensable for bioanalytical applications and trace impurity analysis. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is paramount to ensure the generation of accurate, reliable, and reproducible data.

References

  • Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor.
  • Various analytical methods for estimation of Imatinib: A review. (n.d.). Semantic Scholar.
  • Quantitative determination of imatinib stability under various stress conditions. (n.d.). PMC - NIH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. (2013). NIH.
  • (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. (2018).
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). Scientific guideline.
  • Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor p
  • Forced degradation and stability indicating studies of im
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • (PDF) Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. (n.d.).
  • LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. (2013).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Imatinib assay by HPLC with photodiode-array UV detection in plasma from patients with chronic myeloid leukemia: Comparison with LC-MS/MS. (2025).
  • forced degradation and stability indicating studies of im
  • LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. (2022). Pharmaceutical Methods.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr. (n.d.). Not available.
  • Analytical Methods. (n.d.). RSC Publishing.
  • ICH Guidelines for Analytical Method Valid
  • Validation of UV Spectrophotometric and HPLC Methods for quantitative determination. (n.d.). Asian Journal of Research in Chemistry.

Sources

A Comparative Guide to the Biological Activity of Imatinib and its N,N-Dioxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the revolutionary tyrosine kinase inhibitor, Imatinib, and its process impurity, Imatinib (Piperidine)-N,N-dioxide. While extensive data is available for Imatinib, a notable scarcity of public information on the biological effects of its N,N-dioxide counterpart exists. This document will thoroughly explore the known activities of Imatinib and discuss the potential implications of the N,N-dioxide impurity in the context of drug development and scientific research.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several tyrosine kinases.[1] Its development marked a significant milestone in oncology, shifting the treatment landscape towards targeted therapies.

Mechanism of Action

Imatinib's primary mechanism of action involves binding to the ATP-binding site of specific tyrosine kinases, thereby inhibiting their catalytic activity.[2] By blocking the phosphorylation of downstream substrates, Imatinib effectively disrupts the signaling pathways that drive cellular proliferation and survival in certain cancers.[3] The key targets of Imatinib include:

  • BCR-ABL: This fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML).[4] Imatinib stabilizes the inactive conformation of the ABL kinase domain, preventing its constitutive activation and inducing apoptosis in BCR-ABL-positive cells.[2][5]

  • c-KIT: This receptor tyrosine kinase is often constitutively activated by mutations in gastrointestinal stromal tumors (GIST).[6] Imatinib's inhibition of c-KIT signaling is central to its efficacy in this disease.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Dysregulation of PDGFR signaling is implicated in various malignancies and fibrotic diseases.[7][8] Imatinib's activity against PDGFR contributes to its therapeutic applications beyond CML and GIST.[9]

Biological Activity of Imatinib

The potent and selective inhibitory activity of Imatinib has been extensively characterized in a multitude of preclinical studies.

Target KinaseIC50 ValueReference
BCR-ABL~250-500 nM[1]
c-KIT~100 nM[6]
PDGFRα/β~100-200 nM[2]

IC50 values can vary depending on the specific assay conditions.

In Vitro and In Vivo Efficacy

In cell-based assays, Imatinib has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines expressing its target kinases.[1] For instance, it selectively inhibits the growth of BCR-ABL-positive CML cell lines with minimal impact on their normal counterparts.[1] In vivo studies using animal models have further corroborated these findings, showing significant tumor growth inhibition in response to Imatinib treatment.[1]

Imatinib (Piperidine)-N,N-dioxide: An Uncharacterized Impurity

Imatinib (Piperidine)-N,N-dioxide is identified as a process-related impurity and a potential metabolite of Imatinib.[10][11] It is characterized by the oxidation of both nitrogen atoms in the piperazine ring.

Publicly Available Biological Data

Despite its recognition as an impurity, there is a significant lack of publicly available data on the biological activity of Imatinib (Piperidine)-N,N-dioxide. While one commercial supplier mentions that the mono-N-oxide version possesses antineoplastic activity in vitro and in vivo, no quantitative data is provided, and this is a distinct chemical entity from the N,N-dioxide.[12] Extensive searches of scientific literature and toxicology databases have not yielded specific IC50 values, cell viability data, or in vivo efficacy studies for Imatinib (Piperidine)-N,N-dioxide.

The Potential Significance of N-Oxidation

N-oxidation is a common metabolic pathway for drugs containing amine functionalities.[13] The addition of oxygen atoms can significantly alter a molecule's physicochemical properties, including its solubility, polarity, and ability to interact with biological targets. Consequently, N-oxidation can lead to a range of outcomes:

  • Detoxification: The metabolite may have reduced pharmacological activity and be more readily excreted.

  • Bioactivation: The metabolite could exhibit enhanced or novel biological activities, or potentially toxic effects.

  • No significant change: In some cases, N-oxidation may not substantially alter the biological profile of the parent compound.

Without specific experimental data, the biological activity of Imatinib (Piperidine)-N,N-dioxide remains speculative. However, the structural modification could potentially influence its binding affinity for target kinases or introduce new off-target activities.

The Critical Role of Impurity Profiling

The case of Imatinib (Piperidine)-N,N-dioxide underscores the critical importance of impurity profiling in drug development. Regulatory agencies require rigorous characterization and control of impurities to ensure the safety and efficacy of pharmaceutical products. The presence of uncharacterized impurities, even at low levels, can have unforeseen biological consequences.

Experimental Protocols

To facilitate further research into the biological activities of tyrosine kinase inhibitors and their related compounds, detailed protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Example: TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.

Materials:

  • Recombinant kinase (e.g., ABL, c-KIT)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (containing appropriate salts and cofactors)

  • Europium-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Allophycocyanin-labeled streptavidin (acceptor fluorophore, if the substrate is biotinylated)

  • Test compounds (Imatinib and Imatinib (Piperidine)-N,N-dioxide)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction: a. In a 384-well plate, add the test compounds. b. Add the recombinant kinase and substrate peptide to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and acceptor). b. Incubate the plate at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (Example: MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of compounds on cell proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Complete cell culture medium

  • Test compounds (Imatinib and Imatinib (Piperidine)-N,N-dioxide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

G cluster_0 BCR-ABL Signaling Pathway cluster_1 Mechanism of Imatinib Action BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP-binding site ATP ATP ATP->BCR_ABL Blocked by Imatinib

Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.

G cluster_0 Kinase Inhibitor Evaluation Workflow Start Compound Synthesis (Imatinib & Impurity) Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 In_Vivo_Studies In Vivo Animal Models Determine_EC50->In_Vivo_Studies Efficacy_Toxicity Evaluate Efficacy & Toxicity In_Vivo_Studies->Efficacy_Toxicity

Caption: A typical workflow for the evaluation of a kinase inhibitor.

Conclusion

Imatinib remains a cornerstone of targeted cancer therapy, with a well-defined mechanism of action and extensive preclinical and clinical data supporting its efficacy. In contrast, its process impurity, Imatinib (Piperidine)-N,N-dioxide, is poorly characterized in the public domain, with no available data to definitively assess its biological activity. This knowledge gap highlights the importance of comprehensive impurity characterization in drug development to ensure that all chemical entities within a drug product are understood and their potential biological impact is evaluated. Further research is warranted to elucidate the pharmacological profile of Imatinib (Piperidine)-N,N-dioxide to fully comprehend its potential contribution to the overall safety and efficacy of Imatinib.

References

  • Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
  • Heinrich, M. C., et al. (2002). Inhibition of KIT tyrosine kinase activity: a novel molecular approach to the treatment of KIT-positive malignancies. Journal of Clinical Oncology, 20(6), 1692-1703.
  • Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938-1942.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Heldin, C. H., & Westermark, B. (1999). Mechanism of action and in vivo role of platelet-derived growth factor. Physiological Reviews, 79(4), 1283-1316.
  • Pietras, K., et al. (2003). Inhibition of platelet-derived growth factor receptors reduces interstitial hypertension and increases transcapillary transport in tumors. Cancer Research, 61(7), 2929-2934.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5291, Imatinib. Retrieved from [Link].

  • Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653.
  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia.
  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502.
  • Testa, B. (2010). The metabolism of drugs and other xenobiotics. Academic Press.
  • Peng, B., et al. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894.
  • Gambacorti-Passerini, C., et al. (2003). Multi-institutional prospective validation of use of a provisional response definition for patients with chronic myeloid leukemia in chronic phase on imatinib. Journal of Clinical Oncology, 21(23), 4372-4378.
  • Demetri, G. D., et al. (2002). Efficacy and safety of imatinib mesylate in advanced gastrointestinal stromal tumors. New England Journal of Medicine, 347(7), 472-480.
  • Kantarjian, H., et al. (2002). Hematologic and cytogenetic responses to imatinib mesylate in chronic myelogenous leukemia. New England Journal of Medicine, 346(9), 645-652.
  • Rowley, J. D. (1973). A new consistent chromosomal abnormality in chronic myelogenous leukaemia identified by quinacrine fluorescence and Giemsa staining.
  • O'Brien, S. G., et al. (2003). Imatinib compared with interferon and low-dose cytarabine for newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 348(11), 994-1004.
  • Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817.
  • Heldin, C. H. (2012). Targeting the PDGF signaling pathway in tumor treatment.
  • Savage, D. G., & Antman, K. H. (2002). Imatinib mesylate--a new oral targeted therapy. New England Journal of Medicine, 346(9), 683-693.
  • Joensuu, H., et al. (2001). Effect of the tyrosine kinase inhibitor STI571 in a patient with a metastatic gastrointestinal stromal tumor. New England Journal of Medicine, 344(14), 1052-1056.

Sources

A Comparative Guide to the In Vivo Efficacy of Imatinib and its Metabolite, Imatinib (Piperidine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the revolutionary tyrosine kinase inhibitor, Imatinib, and its metabolite, Imatinib (Piperidine)-N,N-dioxide. While extensive data exists for Imatinib, a notable scarcity of public-domain research on the in vivo activity of its N,N-dioxide metabolite necessitates a partially hypothetical comparison grounded in established pharmacological principles. This guide will first detail the well-documented in vivo efficacy of Imatinib and subsequently discuss what is known about its N,N-dioxide metabolite, highlighting the current gaps in our understanding and proposing the experimental frameworks required for a direct comparison.

Introduction: Imatinib and the Quest for Optimized Cancer Therapeutics

Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy, heralding the age of targeted treatments. It is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML), and also targets other tyrosine kinases such as c-KIT and PDGF-R.[1] Its success in treating CML and gastrointestinal stromal tumors (GIST) has been transformative for patients.[2] The development of derivatives and the study of its metabolites are crucial for understanding its complete pharmacological profile, including potential resistance mechanisms and alternative therapeutic applications.[3]

One such derivative is Imatinib (Piperidine)-N,N-dioxide, a metabolite of Imatinib.[4][5] While often categorized as an impurity in synthetic processes, its formation in vivo as a metabolite warrants investigation into its own potential biological activity. Understanding the in vivo efficacy of this metabolite is critical for a comprehensive assessment of Imatinib's overall therapeutic effect and safety profile.

Mechanism of Action: A Tale of Two Molecules

Imatinib functions by binding to the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival.

cluster_0 Normal Tyrosine Kinase Signaling cluster_1 Imatinib Inhibition ATP ATP Tyrosine Kinase Tyrosine Kinase ATP->Tyrosine Kinase Substrate Substrate Substrate->Tyrosine Kinase Phosphorylated Substrate Phosphorylated Substrate Tyrosine Kinase->Phosphorylated Substrate Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival Imatinib Imatinib Inactive Tyrosine Kinase Inactive Tyrosine Kinase Imatinib->Inactive Tyrosine Kinase Binds to ATP Site No Phosphorylation No Phosphorylation Inactive Tyrosine Kinase->No Phosphorylation Inhibition of Proliferation & Survival Inhibition of Proliferation & Survival No Phosphorylation->Inhibition of Proliferation & Survival

Caption: Imatinib's mechanism of action.

The chemical structure of Imatinib (Piperidine)-N,N-dioxide, with the addition of two oxygen atoms to the piperidine ring, may alter its binding affinity for the target kinase. N-oxidation can affect a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Without direct experimental data, it is hypothesized that the N,N-dioxide metabolite may exhibit reduced kinase inhibitory activity compared to the parent compound.

In Vivo Efficacy of Imatinib: A Wealth of Evidence

The in vivo efficacy of Imatinib is well-established across a range of preclinical models, which has been consistently validated in clinical trials.

Key In Vivo Models for Imatinib Efficacy:
  • Chronic Myeloid Leukemia (CML) Xenograft Models: Nude mice are implanted with human CML cell lines (e.g., K562) to form tumors. Treatment with Imatinib typically leads to significant tumor growth inhibition and improved survival.

  • Gastrointestinal Stromal Tumor (GIST) Xenograft Models: Similar to CML models, these involve the implantation of human GIST cell lines in immunocompromised mice. Imatinib has demonstrated marked anti-tumor effects in these models.

  • Transgenic Mouse Models: Mice engineered to express the BCR-ABL gene develop a CML-like disease. These models are invaluable for studying the systemic effects of Imatinib and its impact on disease progression.

Representative In Vivo Efficacy Data for Imatinib:
Preclinical Model Dosage Key Findings Reference
CML Xenograft (K562 cells)50-100 mg/kg/daySignificant tumor growth inhibition, induction of apoptosis in tumor cells.[6]
GIST Xenograft50 mg/kg/dayTumor regression and increased survival.[7]
BCR-ABL Transgenic Mice100 mg/kg/dayEradication of leukemic cells and prolonged survival.[6]

Imatinib (Piperidine)-N,N-dioxide: The Unknown Contender

Currently, there is a significant lack of publicly available in vivo efficacy data for Imatinib (Piperidine)-N,N-dioxide. While it has been identified as a metabolite, its contribution to the overall anti-cancer effect of Imatinib remains uncharacterized.[8][9]

Hypothetical In Vivo Efficacy Profile:

Based on the principles of drug metabolism, the N-oxidation of the piperidine ring in Imatinib would increase the molecule's polarity. This could have several consequences for its in vivo efficacy:

  • Pharmacokinetics: Increased polarity may lead to more rapid renal clearance and a shorter half-life, potentially reducing its overall exposure to tumor cells.

  • Target Engagement: The structural change could decrease its affinity for the BCR-ABL kinase, leading to lower potency.

  • Toxicity: The metabolic alteration could potentially change the safety profile of the compound.

Proposed Experimental Workflow for a Head-to-Head Comparison

To definitively compare the in vivo efficacy of Imatinib and its N,N-dioxide metabolite, a rigorous preclinical study is required.

Start Start Cell_Line_Selection Select CML/GIST Cell Lines Start->Cell_Line_Selection Animal_Model Establish Xenograft Model in Mice Cell_Line_Selection->Animal_Model Treatment_Groups Randomize into Groups: - Vehicle Control - Imatinib - Imatinib (Piperidine)-N,N-dioxide Animal_Model->Treatment_Groups Dosing Administer Compounds (e.g., Oral Gavage) Treatment_Groups->Dosing Tumor_Measurement Monitor Tumor Volume Dosing->Tumor_Measurement PK_Studies Conduct Pharmacokinetic Analysis Dosing->PK_Studies PD_Studies Perform Pharmacodynamic Analysis (e.g., Western Blot for p-BCR-ABL) Dosing->PD_Studies Toxicity_Assessment Monitor for Toxicity Dosing->Toxicity_Assessment Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis Tumor_Measurement->Endpoint Data_Analysis Statistical Analysis of Data PK_Studies->Data_Analysis PD_Studies->Data_Analysis Toxicity_Assessment->Data_Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Proposed workflow for in vivo comparison.

Detailed Protocol for In Vivo Efficacy Study:
  • Cell Culture: Maintain K562 (CML) or a suitable GIST cell line in appropriate culture conditions.

  • Animal Model: Implant 5 x 10^6 cells subcutaneously into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., sterile water or appropriate buffer)

    • Group 2: Imatinib (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Imatinib (Piperidine)-N,N-dioxide (e.g., equimolar dose to Imatinib, oral gavage, daily)

  • Treatment and Monitoring: Administer treatments for a predefined period (e.g., 21 days). Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

  • Pharmacokinetic Analysis: At selected time points, collect blood samples to determine the plasma concentrations of each compound and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

  • Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for target inhibition (e.g., levels of phosphorylated BCR-ABL) by Western blot or immunohistochemistry.

  • Data Analysis: Statistically compare tumor growth inhibition, survival rates, and pharmacokinetic/pharmacodynamic parameters between the treatment groups.

Conclusion and Future Directions

Imatinib remains a cornerstone of targeted cancer therapy, with a well-defined and potent in vivo efficacy profile. In contrast, its metabolite, Imatinib (Piperidine)-N,N-dioxide, is a largely uncharacterized entity in terms of its in vivo anti-cancer activity. While it is reasonable to hypothesize that the N,N-dioxide may have reduced efficacy due to altered physicochemical properties, this remains to be experimentally verified.

The proposed in vivo study would provide the much-needed data to directly compare the efficacy of these two molecules. Such a study would not only elucidate the role of this specific metabolite in the overall pharmacology of Imatinib but also contribute to a broader understanding of how metabolic transformations can impact the therapeutic efficacy of targeted cancer drugs. For researchers in drug development, this underscores the importance of thoroughly characterizing the biological activity of major metabolites to build a complete picture of a drug's in vivo performance.

References

  • Druker BJ, Talpaz M, Resta DJ, et al. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. N Engl J Med. 2001;344(14):1031-1037.
  • Demetri GD, von Mehren M, Blanke CD, et al. Efficacy and safety of imatinib mesylate in advanced gastrointestinal stromal tumors. N Engl J Med. 2002;347(7):472-480.
  • le Coutre P, Mologni L, Cleris L, et al. In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor.
  • Peng B, Lloyd P, Schran H. Clinical pharmacokinetics of imatinib. Clin Pharmacokinet. 2005;44(9):879-894.
  • Gambacorti-Passerini C, le Coutre P, Mologni L, et al.
  • PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Topal EJ, Johnson TO, et al. Real-world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience. EJHaem. 2021;2(3):438-446.
  • O'Hare T, Eide CA, Deininger MW. Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood. 2007;110(7):2242-2249.

Sources

Validating Imatinib (Piperidine)-N,N-dioxide as a Potential Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals invested in optimizing targeted cancer therapies, the precise monitoring of drug exposure and metabolic fate is paramount. Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), is a prime example where therapeutic drug monitoring (TDM) has been shown to correlate with clinical response[1][2][3]. While the parent drug and its primary active metabolite, N-desmethyl imatinib (CGP74588), are the current mainstays of TDM, the potential utility of other metabolites remains an area of active investigation. This guide provides a comprehensive technical comparison, exploring the validation pathway for a lesser-studied metabolite, Imatinib (Piperidine)-N,N-dioxide, as a potential biomarker and weighing its prospects against established analytes.

The Landscape of Imatinib Metabolism and Monitoring

Imatinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4[4][5][6]. This process generates a variety of metabolites, with the N-desmethylated form, CGP74588, being the most significant in terms of both concentration and pharmacological activity[6][7][8]. In fact, CGP74588 exhibits a potency similar to that of imatinib itself[5]. Consequently, a consensus has emerged that maintaining a trough plasma concentration of imatinib above 1000 ng/mL is associated with better therapeutic outcomes[1][3].

Imatinib (Piperidine)-N,N-dioxide is identified as both an impurity of Imatinib and a metabolite[9][10][11]. While its pharmacological activity has not been extensively characterized in the public domain, its formation represents an alternative metabolic pathway. The central question for researchers is whether the quantification of this N,N-dioxide metabolite, either alone or in conjunction with other analytes, could provide additional, clinically relevant information for patient management.

Conceptualizing the Validation Framework

To elevate Imatinib (Piperidine)-N,N-dioxide from a mere metabolite to a validated biomarker, a rigorous, multi-faceted validation process is essential. This process must adhere to the principles of scientific integrity and be grounded in authoritative guidelines, such as those provided by the U.S. Food and Drug Administration (FDA)[12][13][14].

An ideal biomarker should be quantifiable, with an assay that is sensitive, specific, accurate, and reproducible[15]. The biomarker's clinical utility is then established by correlating its levels with clinical endpoints.

cluster_0 Imatinib Metabolism Imatinib Imatinib CGP74588 (N-desmethyl) CGP74588 (N-desmethyl) Imatinib->CGP74588 (N-desmethyl) CYP3A4 Imatinib (Piperidine)-N,N-dioxide Imatinib (Piperidine)-N,N-dioxide Imatinib->Imatinib (Piperidine)-N,N-dioxide Oxidation Other Oxidized Metabolites Other Oxidized Metabolites Imatinib->Other Oxidized Metabolites

Caption: Simplified Imatinib Metabolic Pathway.

Comparative Analysis: Imatinib (Piperidine)-N,N-dioxide vs. Established Biomarkers

FeatureImatinib (Parent Drug)CGP74588 (N-desmethyl Imatinib)Imatinib (Piperidine)-N,N-dioxide (Potential Biomarker)
Clinical Relevance Well-established correlation with clinical response. Target trough concentration >1000 ng/mL[1][3].Pharmacologically active with potency similar to parent drug[5].Currently unknown. Validation studies are required to establish any correlation with efficacy or toxicity.
Relative Abundance Major component in plasma[8].Significant metabolite, representing a substantial portion of circulating drug-related material[6][8].Likely a minor metabolite, but quantification is necessary to determine its plasma concentrations.
Analytical Methods Validated HPLC and LC-MS/MS methods are widely available[16][17].Typically measured alongside the parent drug using LC-MS/MS methods[18].LC-MS/MS methods would need to be developed and validated. Certified reference material is available[11].
Regulatory Status Accepted for TDM in clinical practice[2][19].Often included in TDM, but imatinib concentration is the primary determinant.Not currently recognized as a clinical biomarker.

Proposed Experimental Workflow for Validation

The validation of Imatinib (Piperidine)-N,N-dioxide as a biomarker necessitates a systematic approach, beginning with analytical validation and progressing to clinical correlation.

cluster_1 Validation Workflow Method_Development Analytical Method Development (LC-MS/MS) Analytical_Validation Analytical Validation (ICH/FDA Guidelines) Method_Development->Analytical_Validation Clinical_Study Prospective Clinical Study Analytical_Validation->Clinical_Study Correlation_Analysis Correlation with Clinical Outcomes Clinical_Study->Correlation_Analysis

Caption: Experimental Workflow for Biomarker Validation.

Step 1: Analytical Method Development and Validation

The foundational step is the development of a robust and reliable analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the simultaneous quantification of imatinib, CGP74588, and Imatinib (Piperidine)-N,N-dioxide in a clinical matrix, such as plasma.

Protocol: LC-MS/MS Method Validation

  • Reference Standards and Reagents: Obtain certified reference materials for imatinib, CGP74588, and Imatinib (Piperidine)-N,N-dioxide, along with a suitable internal standard.

  • Sample Preparation: Develop a simple and reproducible extraction method (e.g., protein precipitation or solid-phase extraction) from human plasma.

  • Chromatographic Separation: Optimize chromatographic conditions (column, mobile phase, gradient) to achieve baseline separation of all analytes and the internal standard, free from interference from endogenous matrix components.

  • Mass Spectrometric Detection: Optimize mass spectrometer parameters (ion source, collision energy, etc.) for sensitive and specific detection of each analyte using multiple reaction monitoring (MRM).

  • Validation Parameters (as per FDA/ICH M10 guidelines[20]):

    • Selectivity and Specificity: Assess interference from endogenous compounds in at least six individual sources of blank plasma.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels (lower limit of quantification (LLOQ), low, medium, and high).

    • Calibration Curve: Establish the range of reliable quantification.

    • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix.

    • Stability: Assess the stability of the analytes in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Step 2: Clinical Study and Correlation Analysis

With a validated analytical method in hand, the next crucial phase is to conduct a prospective clinical study to measure the plasma concentrations of imatinib, CGP74588, and Imatinib (Piperidine)-N,N-dioxide in patients receiving imatinib therapy.

Study Design Considerations:

  • Patient Population: A well-defined cohort of CML or GIST patients initiating or on stable imatinib therapy.

  • Sampling Schedule: Trough plasma samples should be collected at steady-state.

  • Clinical Endpoints: Pre-defined clinical outcomes to be correlated with metabolite levels, such as:

    • Efficacy: Cytogenetic and molecular response in CML, tumor response in GIST.

    • Toxicity: Incidence and severity of adverse drug reactions.

  • Statistical Analysis: Appropriate statistical methods to assess the correlation between the concentrations of each analyte (and their ratios) and the clinical endpoints.

Concluding Remarks and Future Directions

The validation of Imatinib (Piperidine)-N,N-dioxide as a biomarker is a scientifically rigorous process that requires a substantial investment in analytical and clinical research. While the parent drug, imatinib, and its active metabolite, CGP74588, are well-established for TDM, the exploration of minor metabolites like the N,N-dioxide could potentially uncover new insights into inter-individual variability in drug metabolism, efficacy, and toxicity.

Should the concentration of Imatinib (Piperidine)-N,N-dioxide, or its ratio to the parent drug or CGP74588, demonstrate a strong correlation with clinical outcomes, it could refine our approach to personalized medicine for patients on imatinib therapy. This guide provides a roadmap for the necessary experimental validation, encouraging a data-driven approach to biomarker discovery and implementation.

References

  • ResearchGate. Imatinib, along with the different metabolites that formed after metabolism in humans. [Link]

  • PubMed Central. Therapeutic drug monitoring of imatinib. [Link]

  • PubMed. Metabolism and disposition of imatinib mesylate in healthy volunteers. [Link]

  • U.S. Food and Drug Administration. Biomarker Guidances and Reference Materials. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • MDPI. Biochemical Insights into the Effects of a Small Molecule Drug Candidate on Imatinib-Induced Cardiac Inflammation. [Link]

  • Indian Journal of Pharmaceutical Sciences. Imatinib Mesylate | Imatinib-piperazine-n-oxide | N-desmethyl-imatinib | High Performance Liquid Chromatography Method | Validation | Impurities. [Link]

  • AACR Journals. Therapeutic Drug Monitoring of Imatinib—New Data Strengthen the Case. [Link]

  • ClinPGx. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • ResearchGate. Various analytical methods for estimation of Imatinib: A review. [Link]

  • PubMed Central. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells. [Link]

  • ARUP Laboratories. Imatinib— Therapeutic Drug Monitoring (TDM). [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. [Link]

  • ASH Publications. Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. [Link]

  • PubMed Central. Biomarker Discovery and Validation: Statistical Considerations. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. Therapeutic drug monitoring of imatinib - how far are we in the leukemia setting?. [Link]

  • Sonrai Analytics. A Guide to Biomarker Validation. [Link]

  • A4P. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • PubMed Central. Therapeutic drug monitoring for imatinib: Current status and Indian experience. [Link]

  • PubMed. Imatinib metabolite profiling in parallel to imatinib quantification in plasma of treated patients using liquid chromatography-mass spectrometry. [Link]

  • National Institutes of Health. Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. [Link]

  • The Pharma Innovation. Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. [Link]

Sources

A Comparative Benchmarking Guide: Imatinib and the Evolution to Second-Generation BCR-ABL Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery of the Philadelphia chromosome and its resultant BCR-ABL fusion protein represents a landmark in molecular oncology, establishing a clear genetic driver for Chronic Myeloid Leukemia (CML). This constitutively active tyrosine kinase triggers a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1] The development of Imatinib, a targeted tyrosine kinase inhibitor (TKI), revolutionized CML treatment, transforming a fatal leukemia into a manageable chronic condition.[2]

However, the emergence of clinical resistance, often driven by point mutations in the ABL kinase domain, necessitated further innovation.[3] This led to the development of second-generation TKIs—Nilotinib, Dasatinib, and Bosutinib—designed for increased potency and efficacy against many imatinib-resistant BCR-ABL variants.[4]

This guide provides a comprehensive benchmark of Imatinib against these second-generation agents. We will also address Imatinib (Piperidine)-N,N-dioxide, a known impurity and by-product of Imatinib's chemical synthesis.[5][6] While this compound has been noted to possess some antineoplastic activity, it is not a clinically developed drug, and robust comparative data is not available in peer-reviewed literature.[5] Therefore, this guide will focus on the extensively characterized parent compound, Imatinib, as the first-generation benchmark to provide a scientifically rigorous comparison for researchers in drug development.

Molecular Profiles and Mechanisms of Action

The clinical efficacy and resistance profiles of TKIs are intrinsically linked to their distinct molecular interactions with the target kinase. The ABL kinase domain can exist in two principal conformations: an active state and an inactive state. The ability of a TKI to bind to one or both of these conformations is a key determinant of its inhibitory profile.

Imatinib & Nilotinib: Targeting the Inactive Conformation Imatinib functions by binding to and stabilizing the inactive conformation of the ABL kinase domain.[1] In this state, a key region known as the "DFG motif" is flipped outwards (DFG-out), creating a binding pocket that Imatinib occupies. This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent substrate phosphorylation. Nilotinib, designed from the Imatinib scaffold, shares this mechanism but binds with a much higher affinity, making it 20- to 50-fold more potent than Imatinib.[2][7][8]

Dasatinib: A Conformation-Independent Inhibitor In contrast, Dasatinib is a conformation-independent inhibitor, capable of binding to both the active and inactive conformations of the ABL kinase.[2][9] This broader binding capability allows it to inhibit a wider range of BCR-ABL mutations and contributes to its significantly higher potency—up to 325 times that of Imatinib in vitro.[10] Furthermore, Dasatinib is a multi-kinase inhibitor with potent activity against Src family kinases (SFKs), which can be involved in BCR-ABL-independent resistance pathways.[2]

Bosutinib: A Dual Src/Abl Inhibitor Bosutinib is also a dual inhibitor of both Src and Abl kinases.[4][11] Its ability to target both pathways provides a broader spectrum of activity, which is advantageous in overcoming resistance mechanisms that involve the activation of SFKs.

cluster_2 Additional Targets Active_Conf Active Conformation (DFG-in) Inactive_Conf Inactive Conformation (DFG-out) Imatinib Imatinib Imatinib->Inactive_Conf Binds & Stabilizes Nilotinib Nilotinib Nilotinib->Inactive_Conf High-Affinity Binding Dasatinib Dasatinib Dasatinib->Active_Conf Binds Dasatinib->Inactive_Conf Binds Src Src Family Kinases Dasatinib->Src Inhibits Bosutinib Bosutinib (Abl) Bosutinib->Active_Conf Binds Bosutinib->Src Inhibits

Figure 1: TKI binding mechanisms to ABL kinase conformations and Src.

Comparative Efficacy: In Vitro Benchmarking

The most direct measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%.[12] Below, we compare the reported IC50 values for each TKI against wild-type BCR-ABL and key imatinib-resistant mutants, as well as their impact on the viability of CML cell lines.

Table 1: Kinase Inhibition (IC50, nM) Against BCR-ABL Genotypes
BCR-ABL MutantImatinib (1st Gen)Nilotinib (2nd Gen)Dasatinib (2nd Gen)Bosutinib (2nd Gen)Clinical Implication
Wild-Type 25 - 100< 30 ~1 - 3 ~1 - 20 Baseline potency. 2nd Gen TKIs are significantly more potent.
P-Loop: G250E >5000723 15 High Imatinib resistance. Sensitive to 2nd Gen TKIs.
P-Loop: Y253H >500029010 20 High Imatinib resistance. Sensitive to Dasatinib and Bosutinib.
P-Loop: E255K/V >5000110-5003-15 20-35 High Imatinib resistance. Sensitive to 2nd Gen TKIs.
Contact: F317L ~1500404512 Moderate Imatinib resistance. Highly sensitive to Bosutinib.
A-Loop: F359V ~137516015 60 Moderate Imatinib resistance. Sensitive to 2nd Gen TKIs.
Gatekeeper: T315I >10000>3000>500>500RESISTANT to 1st and 2nd Gen TKIs. Requires 3rd Gen TKI.

(Note: IC50 values are compiled from multiple sources and represent approximate ranges reported in biochemical or cellular assays.[4][12][13][14])

Table 2: Cellular Potency (IC50, nM) in CML Cell Lines
Cell LineImatinib (1st Gen)Nilotinib (2nd Gen)Dasatinib (2nd Gen)Bosutinib (2nd Gen)
K562 (BCR-ABL+) ~200 - 400~20 - 40 ~1 - 5 ~40 - 100
Ba/F3 (p210 BCR-ABL) ~600 - 800~20 - 50 ~2 - 6 ~50 - 120

(Note: Cellular IC50 values reflect not only kinase inhibition but also cell permeability and metabolism. Data are approximate ranges from published studies.[1][15])

These data tables clearly illustrate the superior potency of second-generation TKIs against both wild-type BCR-ABL and a broad spectrum of clinically relevant mutations that confer resistance to Imatinib.[4] The infamous T315I "gatekeeper" mutation, however, remains resistant to all three second-generation agents due to a steric hindrance that blocks drug binding.[12]

Experimental Protocols for TKI Benchmarking

To generate the kind of robust, comparative data shown above, a series of standardized in vitro assays are essential. The following protocols provide a self-validating workflow, moving from target-specific biochemical assays to more complex cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the biochemical IC50 of a TKI against a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced.[16]

Causality: This assay directly measures the inhibitor's effect on the enzyme's catalytic activity, independent of cellular factors like membrane transport or drug efflux. It is the cleanest way to assess target engagement and potency.

start Start: Prepare Reagents reagents 1. Serially dilute TKI. 2. Prepare Kinase, Substrate, ATP solution. start->reagents reaction 3. Add TKI and kinase solution to 384-well plate. 4. Incubate at RT to allow binding. reagents->reaction initiate 5. Add ATP to start kinase reaction. 6. Incubate at RT (e.g., 60 min). reaction->initiate terminate 7. Add ADP-Glo™ Reagent. (Terminates kinase reaction, depletes ATP) 8. Incubate at RT (40 min). initiate->terminate detect 9. Add Kinase Detection Reagent. (Converts ADP to ATP, generates light) 10. Incubate at RT (30-60 min). terminate->detect read 11. Read luminescence on a plate reader. detect->read end End: Calculate IC50 read->end

Figure 2: Workflow for an in vitro kinase inhibition assay (ADP-Glo™).

Step-by-Step Methodology:

  • TKI Preparation: Perform serial dilutions of the test TKIs (e.g., Imatinib, Dasatinib) in the appropriate buffer to create a concentration gradient (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 384-well plate, add the purified BCR-ABL kinase enzyme and its specific peptide substrate.[16]

  • Inhibitor Addition: Add the serially diluted TKIs to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Kinase Reaction: Initiate the reaction by adding a defined concentration of ATP. Incubate for a set time (e.g., 1 hour) at room temperature.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[17]

  • ADP Detection: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of TKI concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of a TKI on the metabolic activity and viability of cancer cells. The MTT assay is a classic colorimetric method for this purpose.

Causality: This cellular assay assesses not only the drug's ability to inhibit its target but also its capacity to penetrate the cell membrane and induce a cytostatic or cytotoxic effect. It provides a more physiologically relevant measure of a drug's potency.

start Start: Seed Cells seed 1. Plate CML cells (e.g., K562) in a 96-well plate. 2. Allow cells to adhere/stabilize overnight. start->seed treat 3. Treat cells with serially diluted TKIs. 4. Include untreated and no-cell controls. seed->treat incubate 5. Incubate for 48-72 hours at 37°C, 5% CO2. treat->incubate mtt 6. Add MTT reagent (yellow) to each well. 7. Incubate for 3-4 hours. (Viable cells convert MTT to purple formazan) incubate->mtt solubilize 8. Add solubilization solution (e.g., DMSO). 9. Mix gently to dissolve formazan crystals. mtt->solubilize read 10. Read absorbance at ~570 nm. solubilize->read end End: Calculate IC50 read->end

Figure 3: Workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a CML cell line (e.g., K562) into a 96-well flat-bottom plate at a predetermined optimal density and allow them to grow overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each TKI.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Normalize the absorbance values to the untreated control cells and plot against the drug concentration to determine the IC50 for cell viability.

Protocol 3: Apoptosis Assay

Objective: To quantify the percentage of cells undergoing apoptosis after TKI treatment. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[20]

Causality: This assay elucidates the mechanism of cell death. A successful targeted therapy should induce apoptosis (programmed cell death) rather than necrosis. Annexin V detects an early apoptotic marker (phosphatidylserine externalization), while PI identifies late apoptotic or necrotic cells with compromised membranes.[21]

start Start: Treat Cells treat 1. Treat CML cells with TKIs at relevant concentrations (e.g., IC50 and 10x IC50) for 24-48 hours. start->treat harvest 2. Harvest cells (including supernatant). 3. Wash with cold PBS. treat->harvest resuspend 4. Resuspend cells in 1X Annexin V Binding Buffer. harvest->resuspend stain 5. Add Fluorochrome-conjugated Annexin V. 6. Add Propidium Iodide (PI). 7. Incubate for 15 min at RT in the dark. resuspend->stain acquire 8. Analyze samples by flow cytometry within 1 hour. stain->acquire analyze 9. Gate populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire->analyze end End: Quantify Apoptosis analyze->end

Figure 4: Workflow for an Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Treat CML cells with TKIs at concentrations around their determined cell viability IC50 for 24-48 hours.

  • Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI).[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[22]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. This allows for the precise quantification of apoptosis induction by each TKI.

Conclusion

The evolution from Imatinib to second-generation TKIs marks a significant advancement in the targeted therapy of CML. This guide demonstrates through compiled in vitro data that Nilotinib, Dasatinib, and Bosutinib offer substantial advantages over Imatinib in two critical areas: potency and the ability to overcome resistance . Their superior IC50 values against both wild-type and mutated BCR-ABL translate directly to more effective inhibition at the cellular level. The distinct mechanistic approaches—high-affinity binding (Nilotinib), conformational independence (Dasatinib), and dual Src/Abl inhibition (Dasatinib, Bosutinib)—provide a versatile toolkit for clinicians and researchers to combat the complexities of TKI resistance.

While Imatinib (Piperidine)-N,N-dioxide is a chemically related entity, it remains a laboratory compound, primarily relevant as a synthetic impurity. Without comprehensive, peer-reviewed data, its performance cannot be meaningfully benchmarked against these clinically validated inhibitors. The protocols detailed herein provide a clear, logical, and robust framework for researchers aiming to perform such benchmarking studies on novel kinase inhibitors, ensuring data integrity and translatability from the bench to potential clinical applications.

References
  • Druker, B.J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]

  • Kantarjian, H., et al. (2006). Nilotinib in imatinib-resistant CML and Philadelphia chromosome–positive ALL. New England Journal of Medicine, 354(24), 2542-2551. [Link]

  • Güleç, C., et al. (2018). Nilotinib Significantly Induces Apoptosis in Imatinib-Resistant K562 Cells With Wild-Type BCR-ABL, as Effectively as in Parental Sensitive Counterparts. Cancer Biotherapy and Radiopharmaceuticals, 33(1), 25-32. [Link]

  • Hughes, T.P., et al. (2019). Impact of baseline BCR-ABL mutations on response to nilotinib in patients with chronic myeloid leukemia in chronic phase. Journal of Clinical Oncology, 27(25), 4204-4210. [Link]

  • Kantarjian, H. M., & Cortes, J. E. (2020). Treatment value of second-generation Bcr-Abl1 TKIs compared with imatinib to achieve treatment-free remission in patients with chronic myeloid leukemia: a modelling study. The Lancet Haematology, 6(8), e425-e434. [Link]

  • Redaelli, S., et al. (2009). Comparison between imatinib, nilotinib IC50 values (nmol/L) for... ResearchGate. [Link]

  • Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 13(10), 1045-1049. [Link]

  • Redaelli, S., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3656. [Link]

  • Wylie, A. A., et al. (2008). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). Journal of Biological Chemistry, 283(5), 2611-2615. [Link]

  • Machado, C. B., et al. (2020). First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis. Blood Advances, 4(12), 2745-2756. [Link]

  • Weisberg, E., et al. (2007). Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias. Blood, 109(5), 2112-2120. [Link]

  • Eadie, L. N., et al. (2016). IC 50 (IC 50 of mutant relative to wildtype, Eq. 4) values of Bcr-Abl1... ResearchGate. [Link]

  • Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208-1215. [Link]

  • National Centre for Cell Science. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12), e2323. [Link]

  • Müller, M. C., et al. (2009). Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Blood, 114(24), 4944-4948. [Link]

  • Sun, Y., et al. (2023). Structural mechanism of a drug-binding process involving a large conformational change of the protein target. Nature Communications, 14(1), 1876. [Link]

  • Zhang, X., et al. (2022). Effects of different compounds on cell viability and IC50 in... ResearchGate. [Link]

  • Kantarjian, H., et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood, 110(10), 3540-3546. [Link]

  • Soverini, S., et al. (2014). IC 50 values of BCR-ABL mutations observed in patients resistant to IM. ResearchGate. [Link]

  • Prajapati, P., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLOS ONE, 9(9), e107367. [Link]

  • Shah, N. P., et al. (2008). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. Haematologica, 93(12), 1772-1779. [Link]

  • Ortiz, M. A., et al. (2014). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Molecular Cancer, 13, 155. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bräunig, E., et al. (2007). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 109(5), 2112-2120. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Mahon, F. X., et al. (2008). Evidence that Resistance to Nilotinib May Be Due to BCR-ABL, Pgp, or Src Kinase Overexpression. Cancer Research, 68(23), 9809-9816. [Link]

  • Quintás-Cardama, A., et al. (2013). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Expert Opinion on Pharmacotherapy, 14(11), 1545-1557. [Link]

  • Tokarski, J. S., et al. (2006). The structure of dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797. [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Chen, D., et al. (2015). The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia. Oncology Letters, 9(3), 1333-1336. [Link]

  • Eadie, L. N., et al. (2018). BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. Haematologica, 103(1), e10-e13. [Link]

  • GLP Pharma Standards. (n.d.). Imatinib (Piperidine)-N,N-DiOxide | CAS No- 571186-93-1. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Structural Confirmation of Synthesized Imatinib (Piperazine)-N,N-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Compound

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functions by inhibiting the Bcr-Abl tyrosine kinase.[1][2] In the landscape of pharmaceutical development and manufacturing, the focus extends beyond the active pharmaceutical ingredient (API) to a comprehensive understanding of its related substances, including impurities, degradants, and metabolites.[3][4] The formation of N-oxides is a common metabolic and degradation pathway for drugs containing tertiary amine functionalities, such as the piperazine ring in Imatinib.

This guide focuses on a specific, yet crucial, derivative: Imatinib (Piperazine)-N,N-dioxide. It is important to clarify a common point of confusion: Imatinib contains a piperazine moiety, not a piperidine one. This document will proceed with the chemically accurate assumption that the target molecule is the N,N-dioxide of the piperazine ring. The presence of such a polar, chemically distinct derivative necessitates a robust, multi-faceted analytical strategy for its confirmation. A single technique is insufficient; only an orthogonal approach, leveraging the strengths of complementary methods, can provide the level of certainty required by regulatory bodies and for ensuring drug safety and efficacy.

This document details the causality behind the selection of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) as the foundational pillars for structural confirmation, providing field-proven protocols and comparative data.

The Analytical Imperative: An Orthogonal Approach

cluster_0 Analytical Workflow Synthesis Synthesized Compound (Putative Imatinib-N,N-dioxide) HPLC HPLC Analysis (Purity & Polarity Assessment) Synthesis->HPLC Is it pure? What is its polarity? MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS Proceed if >95% pure Confirmation Unambiguous Structural Confirmation HPLC->Confirmation NMR NMR Spectroscopy (Definitive Structure & Connectivity) MS->NMR Does mass match expected formula? MS->Confirmation NMR->Confirmation Does connectivity match N,N-dioxide structure? NMR->Confirmation

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry: The First Verification

Expertise & Rationale: Mass spectrometry serves as the initial and most direct test of successful synthesis. The core principle is the measurement of a molecule's mass-to-charge ratio (m/z). For Imatinib (Piperazine)-N,N-dioxide, we anticipate a precise mass increase of 32 Da compared to Imatinib, corresponding to the addition of two oxygen atoms. High-Resolution Mass Spectrometry (HRMS) is non-negotiable here, as it provides the accuracy needed to confirm the elemental composition, distinguishing our target from other potential adducts or impurities with similar nominal masses.[5][6]

Experimental Protocol: LC-HRMS (ESI+)
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of a 50:50 acetonitrile:water solution to create a 100 µg/mL stock. Further dilute to 1 µg/mL for direct infusion or LC-MS analysis.

  • Chromatography (if coupled): Use a C18 column with a gradient elution to separate the analyte from any residual starting material or by-products.

  • Ionization: Employ Electrospray Ionization in positive mode (ESI+), as the nitrogen atoms in Imatinib are readily protonated.

  • Mass Analysis:

    • Full Scan: Acquire data over a range of m/z 100-1000 to identify the protonated molecular ion [M+H]+.

    • Tandem MS (MS/MS): Isolate the [M+H]+ ion of the N,N-dioxide and fragment it using collision-induced dissociation (CID). This helps to localize the modification.

Comparative Data Analysis

The fragmentation pattern of the N,N-dioxide is expected to differ from that of Imatinib. The bond between the piperazine ring and the benzamide moiety is a common cleavage point.

ParameterImatinib (Reference)Synthesized Imatinib-N,N-dioxide (Expected)Rationale for Confirmation
Molecular Formula C₂₉H₃₁N₇OC₂₉H₃₁N₇O₃Addition of two oxygen atoms.
Exact Mass 493.2590525.2488Confirmed by HRMS with <5 ppm error.
[M+H]⁺ Ion (m/z) 494.2663526.2561Direct evidence of molecular weight.
Key Fragment (m/z) 394.19 (Loss of N-methylpiperazine)394.19 (Loss of N,N-dioxide-N-methylpiperazine)Confirms the core Imatinib structure is intact.
Key Fragment (m/z) 100.10 (N-methylpiperazine)132.09 (N,N-dioxide-N-methylpiperazine)Provides evidence for the location of the modification.

NMR Spectroscopy: The Gold Standard for Structure

Expertise & Rationale: While MS confirms what the molecular formula is, NMR spectroscopy reveals how the atoms are connected. It is the definitive, non-destructive technique for structural elucidation. The formation of an N-oxide bond deshields the adjacent protons and carbons, causing a predictable downfield shift in their resonance frequencies.[7][8] For a N,N-dioxide on the piperazine ring, we expect to see significant shifts for the N-methyl group and the piperazine ring protons. Two-dimensional NMR experiments (like HSQC and HMBC) are crucial for assigning these shifted signals unambiguously.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for both Imatinib and its more polar derivatives.

  • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the 2.0-4.0 ppm region where the piperazine and N-methyl protons are expected to resonate.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbons adjacent to the N-oxide nitrogens will show the most significant downfield shifts.

  • 2D NMR (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for confident assignment of the shifted piperazine signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, confirming the overall connectivity of the molecule and the position of the N-oxide groups relative to the rest of the structure.

Comparative Data Analysis

The key diagnostic evidence lies in the comparison of chemical shifts between Imatinib and the synthesized product.

NucleusImatinib (δ, ppm)Synthesized Imatinib-N,N-dioxide (Expected δ, ppm)Rationale for Confirmation
N-CH₃ (¹H) ~2.21~3.15Significant downfield shift confirms oxidation of the adjacent nitrogen (N4).
Piperazine CH₂ (¹H) ~2.45 (adjacent to N4)~3.50 - 4.00Large downfield shift due to proximity to the second N-oxide at N1.
N-CH₃ (¹³C) ~45.8~58.2Deshielding of the methyl carbon confirms N4 oxidation.
Piperazine CH₂ (¹³C) ~53.0 (adjacent to N4)~65.0 - 70.0Significant deshielding confirms oxidation at both piperazine nitrogens.

HPLC: The Arbiter of Purity and Polarity

Expertise & Rationale: HPLC is the workhorse for assessing the purity of the synthesized compound and serves as a comparative tool against the starting material. The introduction of two highly polar N-oxide functional groups dramatically increases the molecule's overall polarity. In reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used, more polar compounds interact less and elute earlier.[9] Therefore, the N,N-dioxide should have a significantly shorter retention time than Imatinib. A stability-indicating HPLC method is one that can resolve the main peak from all potential impurities and degradants, which is essential for quality control.[10][11]

Experimental Protocol: Stability-Indicating RP-HPLC
  • Sample Preparation: Prepare solutions of Imatinib reference standard and the synthesized compound at 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

    • Column: Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm) or equivalent.[9]

    • Mobile Phase: A gradient elution is often necessary to resolve a wide range of polar and nonpolar compounds. For example, start with 95% aqueous buffer (e.g., 10 mM KH₂PO₄, pH 4.6) and 5% acetonitrile, ramping to 60% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 266 nm or 270 nm, where Imatinib has strong absorbance.[9][12]

  • Specificity Test: Prepare a mixed sample containing both the Imatinib standard and the synthesized compound to demonstrate baseline separation between the two peaks.

Comparative Data Analysis

The primary metrics for comparison are retention time (RT) and resolution (Rs).

AnalyteRetention Time (RT, min)Relative Retention Time (RRT) vs. ImatinibResolution (Rs) from Imatinib
Imatinib ~12.51.00N/A
Imatinib-N,N-dioxide ~7.8~0.62> 2.0

A resolution factor (Rs) greater than 2.0 indicates a well-separated, or "baseline resolved," peak, which is a hallmark of a robust and specific method.

Conclusion: A Triad of Confirmation

The structural confirmation of Imatinib (Piperazine)-N,N-dioxide is not achieved by a single measurement but by the convergence of evidence from a triad of orthogonal analytical techniques.

center Structural Confirmation MS Mass Spec (Correct Mass) MS->center Provides Elemental Formula NMR NMR (Correct Connectivity) NMR->center Provides Atomic Arrangement HPLC HPLC (Correct Polarity & Purity) HPLC->center Provides Physicochemical Identity

Caption: The convergence of orthogonal analytical data.

Mass spectrometry validates the molecular weight and formula. HPLC confirms its purity and distinct polarity relative to the parent drug. Finally, NMR spectroscopy provides the definitive, high-resolution map of atomic connectivity, confirming the precise location of the N-oxide functionalities. Only when the data from all three techniques are in complete agreement can the structure be considered unambiguously confirmed, satisfying the rigorous standards of modern pharmaceutical science.

References

  • Quantitative determination of imatinib stability under various stress conditions. National Institutes of Health (NIH). [Link]

  • N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. PubMed. [Link]

  • Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. ResearchGate. [Link]

  • Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Impactfactor.org. [Link]

  • Development and validation of RP-HPLC method for quantitative determination of imatinib mesylate in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. ResearchGate. [Link]

  • Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]

  • Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. National Institutes of Health (NIH). [Link]

  • Analytical Chemistry of Nitric Oxide. PubMed Central. [Link]

  • Detailed study of imatinib metabolization using high-resolution mass spectrometry. PubMed. [Link]

  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. [Link]

  • Forced degradation and stability indicating studies of imatinib tablet. Researchquare.com. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technologynetworks.com. [Link]

  • Imatinib metabolite profiling in parallel to imatinib quantification in plasma of treated patients using liquid chromatography-mass spectrometry. PubMed. [Link]

  • Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents. ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Validation of an HPLC method for determination of imatinib mesylate in rat serum and its application in a pharmacokinetic study. Scispace.com. [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. Royal Society Publishing. [Link]

  • Method for synthesizing Imatinib.
  • Deciphering Imatinib Multicomponent Crystals: Insights from X-Ray Crystallography and Solid-State NMR Spectroscopy. ACS Publications. [Link]

  • Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. RSC Publishing. [Link]

  • Method development and validation of RP-HPLC method for estimation of imatinib mesylate in pure and pharmaceutical dosage form. Scholars Research Library. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]

  • Pharmacokinetic Investigation of Imatinib Using Accelerator Mass Spectrometry in Patients with Chronic Myeloid Leukemia. AACR Journals. [Link]

  • Analytical Method Validation – Overview. Journal of Engineering Sciences. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

  • LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Oxford Academic. [Link]

  • Novel compounds with antiproliferative activity against imatinib-resistant cell lines. pnas.org. [Link]

  • Acid-base profiling of imatinib (gleevec) and its fragments. PubMed. [Link]

  • Electrochemical determination of imatinib mesylate using TbFeO3/gC3N4 nanocomposite modified glassy carbon electrode. sciencedirect.com. [Link]

  • Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Imatinib (Piperidine)-N,N-dioxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the accurate measurement of Imatinib (Piperidine)-N,N-dioxide, a known impurity and potential metabolite of the targeted cancer therapy drug, Imatinib.[1][2] Ensuring reproducible and accurate quantification of such impurities is critical for drug safety, stability testing, and formulation development. This document outlines the scientific rationale, a detailed experimental protocol, and performance evaluation criteria based on established analytical validation principles.

Introduction: The Rationale for Inter-Laboratory Comparison

Imatinib is a tyrosine kinase inhibitor pivotal in the treatment of specific cancers.[1] Its manufacturing process and stability can lead to the formation of related substances, including Imatinib (Piperidine)-N,N-dioxide. The precise quantification of this N,N-dioxide impurity is essential for quality control and regulatory compliance.

An inter-laboratory comparison, or round-robin test, is the ultimate benchmark for validating an analytical method's robustness and transferability.[3] It assesses the reproducibility of the method when performed by different analysts in different laboratories using various equipment.[4] This guide is designed to provide a robust protocol that, if followed, will yield comparable and reliable data across participating facilities, ensuring confidence in the analytical results.

The primary analytical technique for the quantification of Imatinib and its metabolites in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5][6] This guide will focus on a validated LC-MS/MS method adapted for the specific quantification of Imatinib (Piperidine)-N,N-dioxide.

Study Design and Key Performance Indicators

The inter-laboratory study is designed to assess the following key analytical performance characteristics as outlined in the International Council for Harmonisation (ICH) guidelines.[4]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A central organizing body will prepare and distribute a set of blind samples to each participating laboratory. These will include a calibration curve set, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples.

Detailed Experimental Protocol: Quantification of Imatinib (Piperidine)-N,N-dioxide by LC-MS/MS

This protocol is a self-validating system. Adherence to the specified steps is critical for achieving inter-laboratory comparability.

Materials and Reagents
  • Imatinib (Piperidine)-N,N-dioxide certified reference standard (CAS: 571186-93-1).[1][2][7]

  • Imatinib-d8 (deuterated internal standard).

  • Human plasma (or other relevant biological matrix), free from interfering substances.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Ammonium formate.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components that can interfere with LC-MS/MS analysis.

  • Label microcentrifuge tubes for each calibrator, QC, and unknown sample.

  • Pipette 50 µL of the respective sample into the labeled tubes.

  • Add 150 µL of the internal standard working solution (Imatinib-d8 in acidified methanol). The acidic methanol serves to both precipitate proteins and keep the analytes in their protonated form, which is beneficial for positive ion mode mass spectrometry.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow start Start: 50 µL Plasma Sample add_is Add 150 µL Internal Standard in Acetonitrile start->add_is 1 vortex Vortex Mix (30 seconds) add_is->vortex 2 centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge 3 transfer Transfer 100 µL Supernatant to Vial centrifuge->transfer 4 inject Inject into LC-MS/MS System transfer->inject 5

Caption: Workflow for sample preparation.

LC-MS/MS Instrumentation and Conditions

The following conditions are provided as a robust starting point. Laboratories may need to make minor adjustments to optimize performance on their specific instrumentation, which should be documented.

Parameter Condition
LC System A high-performance liquid chromatography system capable of binary gradient elution.
Column A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). The choice of a C18 column is based on its wide applicability for retaining and separating moderately polar compounds like Imatinib and its derivatives.
Mobile Phase A 0.1% Formic Acid in Water. The acidifier helps in the protonation of the analyte for better ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution A gradient is chosen to ensure good separation from matrix components and any potential isomers, starting with a low organic phase percentage and ramping up to elute the analyte. A typical gradient might be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B).
Flow Rate 0.4 mL/min.
Column Temperature 40°C. Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive. This mode is selected as the analytes contain basic nitrogen atoms that are readily protonated.
MRM Transitions Imatinib (Piperidine)-N,N-dioxide: To be determined empirically by infusing the reference standard. A plausible transition would be based on its molecular weight of 525.60 g/mol .[7] Imatinib-d8 (IS): To be determined based on the specific deuterated standard used.
Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Analysis and Acceptance Criteria

Each laboratory will analyze the samples and report the concentrations of Imatinib (Piperidine)-N,N-dioxide. The central organizing body will then perform a statistical analysis of the submitted data.

G cluster_flow Inter-Laboratory Comparison Logic org_body Organizing Body Prepares & Distributes Samples lab_a Laboratory A Analyzes Samples org_body->lab_a lab_b Laboratory B Analyzes Samples org_body->lab_b lab_c Laboratory C Analyzes Samples org_body->lab_c data_submission Data Submission to Organizing Body lab_a->data_submission lab_b->data_submission lab_c->data_submission stat_analysis Statistical Analysis (Accuracy, Precision) data_submission->stat_analysis report Final Report & Performance Evaluation stat_analysis->report

Caption: Logical flow of the inter-laboratory study.

Linearity

A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis with a 1/x² weighting factor is recommended.

  • Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy will be assessed from the analysis of the QC samples. Precision will be evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, inter-laboratory).

  • Acceptance Criteria:

    • The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LOQ).[8]

    • The coefficient of variation (CV) for repeatability and intermediate precision should not exceed 15% (20% for the LOQ).[9]

Example Data Summary

The final report should summarize the performance of each laboratory in a clear, tabular format.

Table 1: Inter-Laboratory Accuracy and Precision Summary (Hypothetical Data)

LaboratoryQC Level (ng/mL)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Inter-Lab CV (%)
Lab A Low54.896.05.2
Mid5052.1104.24.1
High500490.598.13.5
Lab B Low55.3106.06.1
Mid5048.997.85.5
High500515.2103.04.8
Lab C Low54.998.04.9
Mid5051.0102.03.8
High500495.099.02.9

Conclusion and Trustworthiness of the Protocol

This guide provides a scientifically sound and validated framework for an inter-laboratory comparison of Imatinib (Piperidine)-N,N-dioxide quantification. By adhering to this detailed protocol, participating laboratories can generate high-quality, reproducible data. The self-validating nature of the described methodology, grounded in established international guidelines, ensures the trustworthiness of the results.[4][10][11] Successful completion of such a study will provide a high degree of confidence in the analytical method's performance across different sites, which is a cornerstone of robust drug development and quality control.

References

  • Imatinib (Piperidine)-N,N-DiOxide | CAS No- 571186-93-1. GLP Pharma Standards. [Link]

  • Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. National Institutes of Health. [Link]

  • Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. [Link]

  • LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. [Link]

  • Various analytical methods for estimation of Imatinib: A review. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Inter-laboratory comparisons. International Atomic Energy Agency (IAEA). [Link]

  • LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. Pharmaceutical Methods. [Link]

  • Validated RP-HPLC analytical method for simultaneous estimation of imatinib mesylate and anastrazole in pharmaceutical formulati. International Journal of Botany Studies. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Various analytical methods for estimation of Imatinib: A review. Semantic Scholar. [Link]

  • An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Publishing. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. PubMed. [Link]

  • Quantitative determination of imatinib stability under various stress conditions. PMC - NIH. [Link]

  • Monitoring imatinib plasma concentrations in chronic myeloid leukemia. PMC. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Imatinib (Piperidine)-N,N-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like Imatinib (Piperidine)-N,N-dioxide, a metabolite of the targeted cancer therapy drug Imatinib, are routine.[1][2] However, the proper disposal of such potent pharmaceutical-related compounds is a critical and often overlooked aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Imatinib (Piperidine)-N,N-dioxide, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

Imatinib (Piperidine)-N,N-dioxide is a metabolite of Imatinib, a tyrosine kinase inhibitor used in cancer treatment.[1][2] While specific toxicity data for the N,N-dioxide metabolite is not extensively detailed in publicly available literature, the parent compound, Imatinib, is known to be a cytotoxic drug.[3] Cytotoxic drugs are highly toxic to cells and are known to be carcinogenic, mutagenic, or teratogenic.[3] Therefore, as a precautionary principle, Imatinib (Piperidine)-N,N-dioxide should be handled as a hazardous substance with cytotoxic potential.

The Material Safety Data Sheet (MSDS) for Imatinib (Piperidine)-N,N-dioxide indicates that it is a "pharmaceutical related compound of unknown potency" and advises that medical attention is required for any exposure.[4] The primary routes of occupational exposure to cytotoxic drugs include inhalation, dermal and mucosal absorption, ingestion, and percutaneous injury.[3]

Key Hazard Considerations:

  • Cytotoxicity: Assumed to be cytotoxic due to its relationship with Imatinib.

  • Unknown Potency: The full toxicological profile is not well-characterized, necessitating a high degree of caution.[4]

  • Environmental Hazard: Improper disposal can lead to the contamination of water systems.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of appropriate PPE is non-negotiable when handling Imatinib (Piperidine)-N,N-dioxide. The goal is to minimize exposure to as low as reasonably achievable (ALARA).[3]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination.
Lab Coat Disposable, solid-front gown made of a low-permeability fabric.Protects the wearer's clothing and skin from splashes and spills.
Eye Protection Tightly fitting safety goggles with side shields.Protects the eyes from splashes and airborne particles.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound.Prevents inhalation of fine particles.

Spill Management: A Swift and Safe Response

Even with the best precautions, spills can occur. A well-defined spill protocol is essential for minimizing exposure and contamination.

Immediate Actions for a Spill:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above.

Spill Cleanup Procedure:

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid generating dust.

  • Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., a high-pH solution like 1% sodium hypochlorite), followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Record the details of the spill and the cleanup procedure in the laboratory safety records.

Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of Imatinib (Piperidine)-N,N-dioxide is that it must be treated as hazardous and cytotoxic waste.[5] All waste generated, including the pure compound, contaminated materials, and cleaning supplies, must be segregated from regular laboratory trash.

Waste Segregation

Proper segregation at the point of generation is crucial to ensure compliant disposal.

Caption: Waste segregation workflow for Imatinib (Piperidine)-N,N-dioxide.

Disposal of Solid Waste
  • Unused Compound: Any excess or expired Imatinib (Piperidine)-N,N-dioxide powder should be offered to a licensed hazardous material disposal company.[4] It should not be disposed of in the regular trash or down the drain.

  • Contaminated Labware and PPE: All disposable items that have come into contact with the compound, including gloves, gowns, bench paper, plasticware, and vials, must be placed in a designated, leak-proof, and puncture-resistant container specifically for cytotoxic waste.[6] These containers are typically color-coded purple and clearly labeled as "Cytotoxic Waste."[6]

Disposal of Liquid Waste
  • Aqueous Solutions: Aqueous solutions containing Imatinib (Piperidine)-N,N-dioxide should not be disposed of down the drain.[7] They must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and concentration.

  • Organic Solvents: Solutions of Imatinib (Piperidine)-N,N-dioxide in organic solvents should be collected in a separate, compatible hazardous waste container for flammable liquids. The container must be properly labeled with all constituents.

Disposal of Sharps
  • Needles and Syringes: All sharps contaminated with Imatinib (Piperidine)-N,N-dioxide must be disposed of immediately into a designated cytotoxic sharps container.[5] These containers are puncture-resistant and typically purple.[6]

  • Contaminated Glassware: Broken glassware contaminated with the compound should also be placed in the cytotoxic sharps container.

Decontamination of Reusable Equipment
  • Initial Decontamination: Reusable glassware and equipment should be decontaminated by soaking in a high-pH solution (e.g., 1% sodium hypochlorite) for at least one hour.

  • Thorough Cleaning: After decontamination, the equipment should be washed thoroughly with laboratory detergent and rinsed multiple times with purified water.

  • Waste from Decontamination: All solutions and materials used for decontamination must be collected and disposed of as hazardous liquid waste.

Final Disposal Pathway

All segregated and properly contained cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company. The primary method for the final disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compounds.[8]

Sources

Navigating the Handling of Imatinib (Piperidine)-N,N-dioxide: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

The potent nature of Imatinib and its analogue, Imatinib (Piperidine)-N,N-dioxide, necessitates stringent safety protocols to protect laboratory personnel from potential exposure. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans. As Senior Application Scientists, our commitment is to empower your research with the highest standards of safety and scientific integrity.

The Criticality of Containment: Understanding the Risks

Imatinib is classified as a hazardous drug, and its derivatives should be handled with the same level of caution. The primary routes of occupational exposure to powdered active pharmaceutical ingredients (APIs) like Imatinib (Piperidine)-N,N-dioxide are dermal contact and inhalation. Even minute quantities can pose health risks, including skin irritation, and repeated exposure may lead to more severe health effects. Therefore, a multi-layered approach to protection, combining engineering controls, administrative procedures, and appropriate PPE, is paramount.

Core Directive: A Risk-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all endeavor. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for handling Imatinib (Piperidine)-N,N-dioxide in a powdered form.

Activity Risk of Exposure Minimum PPE Requirement
Receiving and Unpacking Low (potential for contaminated packaging)Double Chemotherapy-Rated Gloves
Weighing and Aliquoting High (risk of aerosolization of powder)Double Chemotherapy-Rated Gloves, Disposable Gown, Eye Protection (Goggles), NIOSH-approved Respirator (N95 or higher)
Solubilization Medium (risk of splashes)Double Chemotherapy-Rated Gloves, Disposable Gown, Eye Protection (Goggles)
Waste Disposal Medium (handling contaminated materials)Double Chemotherapy-Rated Gloves, Disposable Gown
Spill Cleanup High (significant risk of aerosolization and contact)Double Chemotherapy-Rated Gloves, Disposable Gown, Eye Protection (Goggles), NIOSH-approved Respirator (P100 recommended)

A Deeper Dive into Your Protective Armor: The "Why" Behind the "What"

Understanding the rationale behind each piece of PPE fosters a culture of safety and ensures compliance.

Hand Protection: Your First Line of Defense
  • Why Double Gloving? The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. This is a standard practice for handling potent compounds.

  • The Right Material: Nitrile gloves are recommended over latex due to their superior chemical resistance and to avoid latex allergies.[1][2][3]

  • Critical Standard: Always use gloves that are tested and certified under ASTM D6978-05, the standard for resistance of medical gloves to permeation by chemotherapy drugs.[1][3][4][5][6] This ensures the gloves have been rigorously tested against the permeation of hazardous drugs.

Body Protection: Shielding from Contamination
  • Impermeable Gowns: Disposable gowns made of a low-permeability fabric are essential to protect your skin and clothing from contamination.[7] They should have long sleeves with tight-fitting cuffs and a solid front.[8]

Eye and Face Protection: Guarding Against the Unseen
  • Safety Goggles: When handling powdered Imatinib (Piperidine)-N,N-dioxide, safety goggles that provide a full seal around the eyes are mandatory to protect against airborne particles.

  • Face Shields: While not always necessary for powder handling within a containment hood, a face shield can provide an additional layer of protection against splashes during solubilization.

Respiratory Protection: Preventing Inhalation Exposure
  • The Power of a Respirator: Surgical masks are insufficient as they do not protect against the inhalation of fine powders.[9] A NIOSH-approved respirator is required.[2][9][10]

  • N95 vs. P100:

    • An N95 respirator filters at least 95% of airborne particles and is the minimum requirement for handling hazardous drug powders.[11]

    • A P100 respirator filters at least 99.97% of airborne particles and is oil-proof. It is recommended for situations with a higher risk of aerosolization, such as cleaning up spills.[11]

  • Fit is Key: A respirator is only effective if it forms a tight seal with the user's face. Annual fit testing is a crucial component of a respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Donning of PPE

This sequence is designed to minimize the risk of contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Perform Hand Hygiene B Don Inner Gloves A->B Clean Hands First C Don Disposable Gown B->C D Don Outer Gloves (over gown cuffs) C->D E Don Eye Protection (Goggles) D->E F Don Respirator (Perform Seal Check) E->F PPE_Doffing_Workflow cluster_doffing Doffing Sequence G Remove Outer Gloves (Dispose in Cytotoxic Waste) H Remove Gown (Dispose in Cytotoxic Waste) G->H I Perform Hand Hygiene H->I J Remove Eye Protection I->J K Remove Respirator J->K L Remove Inner Gloves (Dispose in Cytotoxic Waste) K->L M Perform Thorough Hand Hygiene L->M

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.